3-(Aminomethyl)cyclobutanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(aminomethyl)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRVZGKQUALNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427386-91-1, 1404365-04-3 | |
| Record name | 3-(Aminomethyl)cyclobutanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Stereoselective Synthesis of cis-3-(Aminomethyl)cyclobutanol Hydrochloride
Section 1: Introduction & Strategic Analysis
cis-3-(Aminomethyl)cyclobutanol hydrochloride is a valuable saturated carbocyclic building block characterized by a strained four-membered ring and a specific cis-1,3-disubstitution pattern. The cyclobutane motif is of significant interest in medicinal chemistry, often serving as a rigid scaffold or a bioisosteric replacement for other groups to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The presence of both a primary amine and a primary alcohol in a defined spatial orientation makes this molecule a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and GABA analogs.[2][3]
The core synthetic challenge lies in controlling the stereochemistry on the cyclobutane ring. The cis relationship between the aminomethyl and hydroxyl groups requires a synthetic strategy that can selectively form this diastereomer over the trans isomer. This guide will detail a robust and scalable synthetic approach starting from a commercially available cyclobutane precursor, focusing on the key transformations that establish the desired stereochemistry.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals a practical pathway starting from cis-3-hydroxycyclobutanecarboxylic acid. This starting material is advantageous as the crucial cis-stereochemistry is already established. The synthesis then simplifies to the functional group interconversion of a carboxylic acid into an aminomethyl group.
Caption: Retrosynthetic analysis of the target molecule.
This approach leverages a key intermediate where the carboxylic acid can be converted to the aminomethyl group via standard transformations such as a Curtius rearrangement, Hofmann rearrangement, or reduction of a corresponding amide or nitrile. The hydroxyl group is carried through the synthesis, and the final amine is converted to its hydrochloride salt for improved stability and handling.[3]
Section 2: Recommended Synthetic Pathway & Mechanistic Insights
The recommended pathway begins with cis-3-hydroxycyclobutanecarboxylic acid. This starting material can be sourced commercially or synthesized.[4][5] The synthesis proceeds through protection of the amine, functional group transformation, and final deprotection.
Overall Workflow
The synthesis is a multi-step process designed for scalability and stereochemical control. The key steps involve amide formation, reduction to the primary amine, and protection/deprotection steps.
Caption: Recommended synthetic workflow.
Step-by-Step Mechanistic Discussion
-
Amide Formation: The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then treated with aqueous ammonia (NH₄OH) to form the primary amide. This is a standard and high-yielding transformation.
-
Protection of the Hydroxyl Group: To prevent side reactions in subsequent steps, the hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether or a tert-butoxycarbonyl (Boc) carbonate. The choice of protecting group depends on the conditions of the following steps. For the nitrile reduction, a silyl ether is suitable.
-
Dehydration to Nitrile: The primary amide is dehydrated to a nitrile. A variety of reagents can be used, such as triflic anhydride, phosphorous pentoxide (P₂O₅), or Burgess reagent. This step is crucial for setting up the subsequent reduction.
-
Reduction of the Nitrile: The nitrile is reduced to the primary amine. Catalytic hydrogenation using Raney Nickel or a palladium catalyst is a common and effective method.[3] Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used, although this requires anhydrous conditions and careful workup. The hydrogenation approach is often preferred for its cleaner reaction profile and scalability.
-
Deprotection and Salt Formation: The protecting group on the hydroxyl function is removed. For a TBDMS ether, a fluoride source like tetrabutylammonium fluoride (TBAF) is used. The resulting free amine is then treated with hydrochloric acid (typically as a solution in an organic solvent like dioxane or isopropanol) to precipitate the desired cis-3-(Aminomethyl)cyclobutanol hydrochloride salt. This final step also serves as a purification method.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of cis-3-Hydroxycyclobutane-1-carboxamide
-
Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution).
-
Procedure:
-
Suspend cis-3-hydroxycyclobutanecarboxylic acid (11.6 g, 100 mmol) in 100 mL of dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (10.9 mL, 150 mmol) via the dropping funnel over 30 minutes.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2 hours until the solution becomes clear.
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of 30% aqueous ammonia (50 mL). Slowly and carefully add the acyl chloride solution to the ammonia solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify by recrystallization from ethyl acetate/hexanes.
-
Protocol 2: Reduction and Final Salt Formation
This protocol outlines a direct reduction of a nitrile intermediate, which would be formed from the amide in the previous step.
-
Apparatus: A high-pressure hydrogenation vessel (Parr shaker or similar).
-
Procedure:
-
Charge the hydrogenation vessel with cis-3-hydroxycyclobutanecarbonitrile (9.7 g, 100 mmol), 100 mL of methanol, and Raney Nickel (approx. 1 g, 50% slurry in water, washed with methanol).
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Heat the mixture to 40-50 °C and shake vigorously.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.
-
After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-3-(aminomethyl)cyclobutanol as an oil.
-
Dissolve the crude amine in 50 mL of isopropanol and cool in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane until the pH is acidic (check with pH paper).
-
A white precipitate will form. Stir the suspension at 0 °C for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold isopropanol and then diethyl ether.
-
Dry the solid under vacuum to yield pure cis-3-(Aminomethyl)cyclobutanol hydrochloride.
-
Section 4: Data Presentation & Characterization
Table of Expected Yields and Purity
| Step | Product | Expected Yield (%) | Purity (by HPLC/NMR) |
| 1 | cis-3-Hydroxycyclobutane-1-carboxamide | 85-95% | >98% |
| 2 | cis-3-(Aminomethyl)cyclobutanol hydrochloride | 70-85% (over 2 steps) | >99% |
Characterization Data for Final Product
-
Appearance: White to off-white solid.[6]
-
¹H NMR (400 MHz, D₂O): δ 3.90-4.00 (m, 1H, CH-OH), 2.90 (d, J=7.2 Hz, 2H, CH₂-NH₃⁺), 2.20-2.35 (m, 2H, cyclobutane CH₂), 2.05-2.20 (m, 1H, CH-CH₂N), 1.80-1.95 (m, 2H, cyclobutane CH₂).
-
¹³C NMR (100 MHz, D₂O): δ 68.5 (CH-OH), 45.2 (CH₂-NH₃⁺), 38.1 (CH-CH₂N), 32.5 (2 x cyclobutane CH₂).
-
Mass Spec (ESI+): m/z = 102.1 [M+H]⁺ (for free base).
-
Purity (HPLC): >99% (UV detection at 210 nm, after derivatization if necessary).
Section 5: References
-
Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 2004. 2
-
3-(Aminomethyl)cyclobutanol hydrochloride - 1404365-04-3. Vulcanchem. 3
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications, 2021. 7
-
Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate. 8
-
Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. 1
-
Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis-. CymitQuimica. 6
-
cis-3-Hydroxycyclobutanecarboxylic acid. Nine Chongqing Chemdad Co., Ltd. 4
-
cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9. Sigma-Aldrich. 5
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (1404365-04-3) for sale [vulcanchem.com]
- 4. cis-3-Hydroxycyclobutanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9 [sigmaaldrich.com]
- 6. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis- [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)cyclobutanol Hydrochloride
Foreword
For the modern researcher in drug development and materials science, the cyclobutane motif offers a unique scaffold—a rigid, three-dimensional structure that stands apart from the "flatland" of aromatic rings. 3-(Aminomethyl)cyclobutanol hydrochloride is a prime exemplar of this class, presenting bifunctional reactivity that makes it a versatile building block. This guide synthesizes critical data on its chemical and physical properties, analytical methodologies, and handling protocols, providing a comprehensive resource for scientists aiming to leverage its unique characteristics in their research endeavors.
Chemical Identity and Structural Characteristics
This compound is a salt featuring a cyclobutane core substituted with an aminomethyl group and a hydroxyl group. The hydrochloride form enhances stability and improves aqueous solubility, making it more amenable to laboratory use.[1] Depending on the synthetic route, it can exist as cis or trans diastereomers, which possess distinct spatial arrangements and can lead to different outcomes in stereospecific reactions.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | 3-(aminomethyl)cyclobutan-1-ol hydrochloride | [4][5] |
| CAS Number | 1427386-91-1 (isomer mixture), 1400744-20-8 (cis-isomer) | [4][6][7][8] |
| Molecular Formula | C₅H₁₂ClNO | [4][5][8] |
| Molecular Weight | 137.61 g/mol | [5][6][8] |
Structural Analysis
The molecule's core is a four-membered cyclobutane ring, which imparts significant ring strain (~110 kJ/mol).[1] This inherent strain is a key determinant of its reactivity. The two primary functional groups are:
-
Primary Amine (-CH₂NH₂): Acts as a nucleophile and a basic center, readily participating in reactions like amidation, alkylation, and salt formation.[1]
-
Secondary Alcohol (-OH): Functions as a hydrogen bond donor/acceptor and can undergo oxidation, esterification, and etherification.[1]
The stereochemistry (cis vs. trans) dictates the relative orientation of these groups, which is a critical consideration for applications in areas like PROTAC synthesis, where precise spatial positioning is paramount.[8]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties is essential for purification, characterization, and quality control.
Physicochemical Properties
| Property | Value | Notes | Source(s) |
| Appearance | Solid | Typically a white to off-white solid. | [5] |
| Purity | ≥97% | Typical purity for commercially available research-grade material. | [5][6] |
| Melting Point | Decomposes above 200°C | Thermal gravimetric analysis indicates decomposition at elevated temperatures. | [1] |
| Boiling Point | 184.5 ± 13.0 °C (decomposes) | Predicted value; the compound is expected to decompose before boiling under atmospheric pressure. | [1] |
| Solubility | Soluble in Water | The hydrochloride salt form confers good aqueous solubility. Solubility in organic solvents will vary. | [1] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | Recommended to be stored in a cool, dry place to prevent degradation.[4][6] The compound is noted to be hygroscopic.[1] | [4][6][7] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides the definitive structural confirmation of the molecule. While specific shifts may vary slightly based on the solvent and isomer, the following are characteristic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is complex due to the cyclobutane ring protons. Key expected signals include:
-
A multiplet corresponding to the methine proton attached to the hydroxyl group (-CHOH).
-
Signals for the aminomethyl protons (-CH₂NH₂), which may appear as a multiplet or a broadened singlet.
-
A complex series of multiplets for the cyclobutane ring protons.
-
A broad singlet for the amine and hydroxyl protons, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will typically show five distinct signals corresponding to the five carbon atoms in the molecule, assuming no magnetic equivalence. The carbons attached to the heteroatoms (-CHOH and -CH₂N) will be shifted downfield.
Note: Reference spectra for related analogs like trans-3-Amino-cyclobutaneMethanol hydrochloride and cis-3-(Boc-aMinoMethyl)cyclobutanol are available and can serve as a guide for spectral interpretation.[9][10]
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is the preferred method for this molecule. The expected parent ion would be [M+H]⁺, corresponding to the free base, at an m/z of approximately 102.10.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
N-H Bend: A bending vibration typically seen around 1600 cm⁻¹.
Reactivity and Synthetic Utility
The dual functionality of this compound makes it a valuable intermediate in multi-step syntheses.
Key Reactive Sites
The diagram below illustrates the principal sites of reactivity on the molecule's free base form.
Caption: Key reactive centers of the 3-(Aminomethyl)cyclobutanol free base.
Common Synthetic Transformations
-
N-Functionalization: The primary amine is readily acylated using acyl chlorides or anhydrides to form amides. It can also undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines.
-
O-Functionalization: The hydroxyl group can be converted to an ester using carboxylic acids (e.g., via Fischer esterification or using coupling agents) or to an ether via Williamson ether synthesis.
-
Bifunctional Reactions: Its most powerful application is as a bifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[8]
Analytical Workflow for Quality Control
Ensuring the purity and identity of this compound is critical for its use in sensitive applications. A robust analytical workflow is required.
Recommended Analytical Workflow
The following diagram outlines a logical workflow for the comprehensive analysis of this compound.
Caption: A standard quality control workflow for chemical analysis.
Protocol: Purity Determination by HPLC
Because this molecule lacks a strong UV chromophore, traditional HPLC with UV detection is not ideal. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are more appropriate.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD/CAD detector.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., a silica or amide-based column (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Formate buffer, pH 3.5
-
Gradient:
-
0-2 min: 95% A
-
2-15 min: Linear gradient from 95% A to 60% A
-
15-18 min: Hold at 60% A
-
18-20 min: Return to 95% A and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL.
-
Rationale: HILIC mode is chosen due to the polar nature of the analyte, providing better retention than standard reversed-phase chromatography. The salt in the mobile phase ensures good peak shape.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification: While comprehensive toxicological data is not widely available, related compounds may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][6] The recommended storage temperature is between 2-8°C.[4][7] The compound's hygroscopic nature necessitates protection from moisture.[1]
Conclusion
This compound is a synthetically versatile building block whose utility is rooted in its unique three-dimensional structure and its orthogonal reactive handles. Its strained cyclobutane core, combined with a primary amine and a secondary alcohol, provides a rich platform for creating complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and analytical profile—as detailed in this guide—is the foundation for its successful application in pioneering research, from novel therapeutics to advanced materials.
References
- 1. This compound (1404365-04-3) for sale [vulcanchem.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. This compound | 1427386-91-1 [amp.chemicalbook.com]
- 4. cis-3-(AMinoMethyl)cyclobutanol hydrochloride | 1400744-20-8 [amp.chemicalbook.com]
- 5. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis- [cymitquimica.com]
- 6. cis this compound | 1400744-20-8 | INDOFINE Chemical Company [indofinechemical.com]
- 7. 1427386-91-1|this compound|BLD Pharm [bldpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR [m.chemicalbook.com]
- 10. cis-3-(Boc-aMinoMethyl)cyclobutanol(917827-92-0) 1H NMR spectrum [chemicalbook.com]
- 11. trans-3-(Aminomethyl)cyclobutanol 97% | CAS: 1234616-04-6 | AChemBlock [achemblock.com]
3-(Aminomethyl)cyclobutanol hydrochloride mechanism of action.
An In-Depth Technical Guide to the Mechanistic Roles and Applications of the 3-(Aminomethyl)cyclobutanol Scaffold in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The 3-(aminomethyl)cyclobutanol moiety is a compelling structural scaffold in modern medicinal chemistry. Characterized by a strained four-membered carbocycle, this molecule offers a unique combination of three-dimensional architecture and versatile chemical functionality. While direct, comprehensive studies on the intrinsic mechanism of action of 3-(Aminomethyl)cyclobutanol hydrochloride are not prevalent in public literature, its value is prominently demonstrated through its application as a foundational building block in three key areas of drug discovery: direct enzyme inhibition, the synthesis of conformationally restricted neuromodulators, and as a rigid linker in novel therapeutic modalities such as Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of these applications, synthesizing established principles with field-proven experimental protocols to offer researchers, scientists, and drug development professionals a technical framework for leveraging this versatile scaffold.
The 3-(Aminomethyl)cyclobutanol Scaffold: Structural and Functional Rationale
The therapeutic potential of the 3-(aminomethyl)cyclobutanol scaffold is rooted in its distinct physicochemical properties. The core cyclobutane ring imposes significant ring strain (approximately 110 kJ/mol), which influences its conformational flexibility and reactivity[1]. This inherent rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The scaffold presents two key functional groups for chemical elaboration:
-
A Primary Aminomethyl Group: This provides a basic center and a potent hydrogen bond donor, crucial for forming salt bridges and other electrostatic interactions within protein active sites[2]. It also serves as a primary attachment point for further chemical synthesis.
-
A Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, contributing to binding affinity and specificity[2]. It also offers a reactive handle for esterification or etherification.
The hydrochloride salt form enhances aqueous solubility and stability, making it a practical starting material for laboratory applications[1]. These features collectively make 3-(aminomethyl)cyclobutanol a privileged scaffold for exploring diverse biological targets.
Application I: A Putative Multi-Target Enzyme Inhibitor
Commercial and technical sources report that this compound exhibits inhibitory activity against several therapeutically relevant enzymes[1]. While primary literature detailing the kinetics of these interactions is scarce, we can deconstruct the likely mechanisms based on the known pharmacology of these enzyme classes.
Aldose Reductase (AR)
-
Biological Significance: AR is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol[3][4]. Under hyperglycemic conditions, the accumulation of sorbitol creates osmotic stress, contributing to diabetic complications such as neuropathy, retinopathy, and cataracts[4][5][6]. Inhibition of AR is therefore a key strategy for mitigating these effects[4][7].
-
Hypothesized Mechanism of Inhibition: The active site of AR contains an "anion-binding pocket" that recognizes the carboxylate group of acidic inhibitors. It is plausible that the protonated aminomethyl group of 3-(aminomethyl)cyclobutanol could engage in electrostatic interactions with this pocket, while the hydroxyl group forms hydrogen bonds with nearby residues like Tyr48 and His110, mimicking the interactions of the substrate's sugar hydroxyls.
Dipeptidyl Peptidase-IV (DPP-IV)
-
Biological Significance: DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[8][9]. These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release[10]. DPP-IV inhibitors, or "gliptins," are an established class of oral medications for type 2 diabetes[9][10][11].
-
Hypothesized Mechanism of Inhibition: The active site of DPP-IV features a key glutamate residue (Glu205/206) that typically interacts with the N-terminal amine of its peptide substrates. The primary amine of 3-(aminomethyl)cyclobutanol could form a salt bridge with this residue, effectively blocking the active site. The cyclobutanol ring would occupy an adjacent hydrophobic pocket.
Carbonic Anhydrase II (CA II)
-
Biological Significance: CA II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons[12]. It plays a critical role in pH regulation and fluid balance. Inhibitors of CA II are used to treat glaucoma, epilepsy, and altitude sickness[13].
-
Hypothesized Mechanism of Inhibition: The primary mechanism for classical CA inhibitors involves the coordination of a functional group, typically a sulfonamide, to the active site zinc ion[14][15]. While 3-(aminomethyl)cyclobutanol lacks a sulfonamide, it is possible that the hydroxyl group or the amino group could directly coordinate with the zinc ion, displacing the catalytic zinc-bound water molecule[12]. The rest of the molecule would then form secondary interactions with active site residues like Thr199[16].
Quantitative Data Summary
| Enzyme Target | Reported IC₅₀ | Therapeutic Area |
| Aldose Reductase | 2.5 µM[1] | Diabetic Complications |
| Dipeptidyl Peptidase-IV | 1.8 µM[1] | Type 2 Diabetes |
| Carbonic Anhydrase II | 5.0 µM[1] | Glaucoma, Epilepsy |
Signaling Pathway: DPP-IV Inhibition
Caption: Putative inhibition of DPP-IV by 3-(Aminomethyl)cyclobutanol.
Protocol: In Vitro Enzyme Inhibition Assay (DPP-IV)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human DPP-IV.
-
Materials: Recombinant human DPP-IV, DPP-IV substrate (e.g., Gly-Pro-AMC), this compound, assay buffer (e.g., Tris-HCl, pH 7.5), 96-well black plates, fluorescence plate reader.
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound in assay buffer.
-
Perform serial dilutions (1:3) in the 96-well plate to create a concentration gradient (e.g., 1000 µM to 0.05 µM).
-
Add a fixed concentration of recombinant human DPP-IV enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Application II: A Rigid Scaffold for GABA Analog Synthesis
-
Biological Significance: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system[17]. GABA analogs are a cornerstone in treating neurological disorders like epilepsy, neuropathic pain, and anxiety[18][19]. However, GABA itself has poor blood-brain barrier permeability. The design of lipophilic, conformationally restricted analogs is a key strategy to improve pharmacokinetics and target selectivity[20].
-
Synthetic Rationale: The cyclobutane core of 3-(aminomethyl)cyclobutanol provides an ideal rigid scaffold to constrain the flexible GABA backbone[21]. By orienting the key pharmacophoric elements—the amine and a carboxylic acid—in a fixed spatial arrangement, it is possible to design analogs that selectively target specific GABA receptor subtypes or transporters.
Workflow: Synthesis of a Cyclobutane-GABA Analog
Caption: Proposed synthetic workflow for a novel GABA analog.
Protocol: GABA-A Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a novel cyclobutane GABA analog for the GABA-A receptor.
-
Materials: Rat cortical membranes (source of GABA-A receptors), [³H]-Muscimol (radioligand), novel cyclobutane GABA analog, unlabeled GABA (positive control), binding buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the novel GABA analog.
-
In a 96-well plate, combine the rat cortical membranes, a fixed concentration of [³H]-Muscimol, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of unlabeled GABA).
-
Incubate the plate at 4°C for 60 minutes.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ from a competitive binding curve and calculate the Ki using the Cheng-Prusoff equation.
-
Application III: A Rigid Linker for PROTAC Development
-
Technology Overview: Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein[18][22]. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker[23]. The PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein[24].
-
Role of the Linker: The linker is not merely a spacer; its length, rigidity, and attachment points are critical for productive ternary complex formation[23]. Rigid linkers, such as those derived from cyclobutane, can pre-organize the two ligands, which can be advantageous for optimizing degradation efficiency (DC₅₀) and selectivity. 3-(Aminomethyl)cyclobutanol provides two distinct points (amine and hydroxyl) for linker attachment, allowing for fine-tuning of the vectoral properties of the final PROTAC.
Mechanism: PROTAC-Induced Protein Degradation
Caption: The PROTAC mechanism of action.
Protocol: Western Blot for Target Protein Degradation
-
Objective: To measure the dose-dependent degradation of a target protein (e.g., a specific kinase) in a cancer cell line treated with a PROTAC containing a 3-(aminomethyl)cyclobutanol-derived linker.
-
Materials: Cancer cell line expressing the target protein, the novel PROTAC, cell lysis buffer, primary antibody against the target protein, primary antibody against a loading control (e.g., β-actin), HRP-conjugated secondary antibody, SDS-PAGE gels, Western blot transfer system, chemiluminescence substrate.
-
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1000 nM to 0.1 nM) for a fixed duration (e.g., 18 hours). Include a vehicle control (DMSO).
-
Wash the cells with PBS and lyse them on ice using a lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk) and then probe with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and probe with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the β-actin antibody as a loading control.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the corresponding β-actin band. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC₅₀ (concentration at which 50% of the protein is degraded).
-
Conclusion
While this compound may possess modest intrinsic bioactivity as an enzyme inhibitor, its true value in the landscape of drug discovery lies in its utility as a versatile and structurally unique building block. The conformationally restricted cyclobutane core, combined with strategically placed functional groups, provides medicinal chemists with a powerful tool to design novel therapeutics. Whether it is used to impart rigidity to flexible pharmacophores in GABA analogs, to serve as a scaffold for multi-target enzyme inhibitors, or to act as a sophisticated linker in the rapidly evolving field of targeted protein degradation, the 3-(aminomethyl)cyclobutanol scaffold is a testament to the principle that molecular architecture is a critical determinant of biological function. The experimental frameworks provided herein offer a validated starting point for researchers seeking to unlock the full potential of this compelling chemical entity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic inhibition of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanisms of beneficial effects of DPP-4 inhibitors as a promising perspective for the prevention/treatment of the disruption of cardio-cerebrovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. flore.unifi.it [flore.unifi.it]
- 16. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GABA analogue - Wikipedia [en.wikipedia.org]
- 19. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 24. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Chemical Space: A Technical Guide to the Structural Analysis of Cyclobutane Derivatives in Drug Design
An In-depth Technical Guide for Drug Development Professionals
Abstract
The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a powerful tool to escape the "flatland" of traditional aromatic-heavy drug candidates, providing distinct advantages in potency, selectivity, and pharmacokinetic profiles.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the structural analysis of cyclobutane derivatives. We will delve into the fundamental principles governing their conformational behavior, detail the critical experimental and computational techniques for their analysis, and explore how a profound understanding of their structure directly translates into more effective drug design strategies.
The Rationale: Why Cyclobutane?
The strategic incorporation of a cyclobutane ring into a drug candidate is a decision rooted in its fundamental physicochemical properties, which stand in stark contrast to both flexible acyclic linkers and planar aromatic systems.
Innate Structural Characteristics
The cyclobutane ring is characterized by significant strain energy (approx. 26.3 kcal/mol), compelling it to adopt a non-planar, puckered or "butterfly" conformation to relieve torsional strain.[2][4] This puckering is not static; the ring rapidly interconverts between equivalent puckered conformations at room temperature.[4] This intrinsic three-dimensionality is a cornerstone of its utility in drug design.
Key properties include:
-
Puckered Conformation: Unlike the planar nature of aromatic rings, the cyclobutane scaffold presents substituents in precise three-dimensional vectors, allowing for more specific and potentially stronger interactions within a protein's binding pocket.[5]
-
Conformational Rigidity: Compared to a flexible ethyl or propyl linker, a 1,3-disubstituted cyclobutane severely limits the number of possible conformations a molecule can adopt.[2] This pre-organization can reduce the entropic penalty of binding to a biological target, leading to enhanced potency.[2]
-
Increased sp³ Character: The move away from flat, sp²-dominated molecules towards those with a higher fraction of sp³-hybridized carbons (Fsp³) is a well-documented trend correlated with higher clinical success rates.[3][5] Cyclobutanes are excellent scaffolds for increasing Fsp³ character, which can lead to improved solubility and reduced off-target effects.[3]
Strategic Applications in Medicinal Chemistry
The unique geometry of cyclobutanes allows them to serve several strategic roles in drug design:
-
Bioisosteric Replacement: Cyclobutanes are powerful bioisosteres. They can replace:
-
Aromatic Rings: To improve metabolic stability by removing sites of oxidative metabolism and to enhance solubility by disrupting planar stacking.[5][6]
-
Alkenes: To prevent cis/trans isomerization and improve metabolic stability.[2][7]
-
Gem-dimethyl Groups: To act as a rigid scaffold while maintaining a similar spatial arrangement.[3]
-
-
Metabolic Stability: The replacement of metabolically vulnerable groups (e.g., cyclohexyl rings) with robust cyclobutane moieties has proven to be a key strategy in overcoming poor pharmacokinetic profiles. For example, in the development of the IDH1 inhibitor ivosidenib, replacing a cyclohexyl amine with a difluorocyclobutanyl amine was critical for achieving metabolic stability.
-
Pharmacophore Scaffolding: The rigid cyclobutane core acts as a predictable scaffold, precisely orienting key pharmacophoric groups to optimize interactions with a target receptor.[7][8]
Core Directive: Structural Analysis Methodologies
A thorough understanding of a cyclobutane derivative's three-dimensional structure and conformational preferences is paramount. This is achieved through a synergistic combination of spectroscopic and computational techniques.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful experimental tool for elucidating the solution-state structure and stereochemistry of cyclobutane derivatives.[9][10]
2.1.1. Key NMR Parameters
-
¹H Chemical Shifts: The chemical shifts of protons on the cyclobutane ring are highly sensitive to their stereochemical environment (axial vs. equatorial) and the nature of the substituents.[10]
-
¹³C Chemical Shifts: Unsubstituted cyclobutane shows a single ¹³C resonance at approximately 22.4 ppm.[11] Substitution leads to distinct signals that help confirm the carbon skeleton.
-
³JHH Coupling Constants (Vicinal Coupling): The magnitude of the coupling constant between vicinal protons is dictated by the Karplus relationship and is dependent on the dihedral angle between them. This is crucial for distinguishing between cis and trans isomers and for determining the ring's pucker.
-
Nuclear Overhauser Effect (nOe): nOe experiments (e.g., NOESY or ROESY) are indispensable for determining through-space proximity of protons. Strong nOe correlations between protons on the same face of the ring confirm cis stereochemistry, while their absence suggests a trans relationship.[12]
2.1.2. Experimental Protocol: NMR-Based Stereochemical Assignment
This protocol outlines a self-validating system for determining the relative stereochemistry of a 1,3-disubstituted cyclobutane derivative.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the purified cyclobutane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
Step 2: Data Acquisition
-
Acquire a standard 1D ¹H NMR spectrum to assess purity and identify proton signals.
-
Acquire a 1D ¹³C NMR spectrum (and DEPT-135) to identify all carbon environments.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton bond connectivity (J-coupling).
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 500-800 ms to identify protons that are close in space (< 5 Å).
Step 3: Data Analysis & Interpretation
-
Assign Protons: Use the COSY spectrum to trace the connectivity of protons around the cyclobutane ring.
-
Identify Key Protons: Focus on the methine protons at the substituted positions (C1 and C3) and the methylene protons (C2 and C4).
-
Analyze NOESY Spectrum:
-
Hypothesis 1 (Cis Isomer): If the substituents at C1 and C3 are cis, a clear nOe cross-peak will be observed between the methine protons H1 and H3.
-
Hypothesis 2 (Trans Isomer): If the substituents are trans, no nOe will be observed between H1 and H3. Instead, H1 will show an nOe to one of the protons on C2/C4 on the same face of the ring, and H3 will show an nOe to the other proton on C2/C4 on its face.
-
-
Validate with Coupling Constants: Analyze the multiplicity and coupling constants of the ring protons in the 1D ¹H spectrum to further support the conformational model derived from NOESY data.
Workflow for NMR-Based Stereochemical Assignment
Caption: Workflow for NMR-based stereochemical assignment of cyclobutane derivatives.
Computational Analysis
Computational methods are essential for exploring the conformational landscape of cyclobutane derivatives and for rationalizing experimental observations.[13]
2.2.1. Key Computational Methods
-
Density Functional Theory (DFT): DFT calculations are used to accurately determine the geometries and relative energies of different conformers (e.g., different puckering states or substituent orientations).
-
Molecular Dynamics (MD): MD simulations provide insight into the dynamic behavior of the molecule in solution, revealing the accessible conformations and the time scales of their interconversion.[13]
-
Conformational Search Algorithms: Tools like CREST or the conformer generation tools in RDKit can be used to systematically search for low-energy conformers.[14]
2.2.2. Protocol: Computational Conformational Search
This protocol provides a general workflow for identifying the lowest energy conformation of a substituted cyclobutane.
Step 1: Initial Structure Generation
-
Build the 2D structure of the cyclobutane derivative in a molecular editor.
-
Generate an initial 3D structure using a tool with built-in force fields (e.g., Avogadro, ChemDraw 3D).
Step 2: Conformer Generation
-
Use a conformational search algorithm (e.g., CREST, RDKit's EmbedMultipleConfs) to generate a diverse set of possible conformers.[14] This step often employs metadynamics or simulated annealing to overcome energy barriers.[14]
Step 3: Geometry Optimization and Energy Calculation
-
For each generated conformer, perform a geometry optimization using a suitable level of theory, such as DFT with a basis set like B3LYP/6-31G*.
-
Calculate the single-point energy of each optimized conformer at a higher level of theory if necessary.
Step 4: Analysis
-
Rank the conformers by their relative energies to identify the global minimum and other low-lying conformers.
-
Analyze the geometric parameters (dihedral angles, bond lengths, puckering angle) of the lowest energy conformer.
-
Compare the calculated properties (e.g., predicted NMR coupling constants) with experimental data for validation.
Application in Practice: Structure-Activity Relationship (SAR)
The ultimate goal of structural analysis is to build a robust Structure-Activity Relationship (SAR) model, which links specific structural features to biological activity.[15] For cyclobutane derivatives, SAR studies focus on how the stereochemistry and substitution pattern influence target binding.[8][16]
3.1. Case Study: Cyclobutane as a Bioisostere for a Phenyl Ring
Replacing a planar phenyl ring with a 1,3-disubstituted cyclobutane can dramatically alter a compound's properties.[5] The puckered ring projects substituents into different vectors in 3D space, potentially accessing new interactions in the binding pocket that were unavailable to the planar analogue.
| Property | Phenyl Analogue | Cyclobutane Bioisostere | Causality & Rationale |
| Solubility | Lower | Higher | The 3D shape of the cyclobutane disrupts crystal lattice packing, often leading to improved aqueous solubility.[3] |
| Metabolic Stability | Lower | Higher | Aromatic rings are susceptible to CYP450-mediated oxidation. The saturated cyclobutane ring is generally less metabolically labile.[5] |
| Binding Affinity (Ki) | Target-Dependent | Target-Dependent | The 3D vector projection of substituents can either enhance or decrease binding affinity depending on the specific topology of the target's active site.[5] |
| Fsp³ | Lower | Higher | Directly increases the fraction of sp³ carbons, a property correlated with higher clinical success rates.[5] |
Iterative SAR Development Flowchart
Caption: The iterative cycle of Structure-Activity Relationship (SAR) development.
Conclusion and Future Outlook
The cyclobutane scaffold is a validated and powerful tool in the medicinal chemist's arsenal.[6] Its conformational rigidity and unique three-dimensional geometry provide a reliable platform for designing molecules with improved potency, selectivity, and pharmacokinetic properties. The scarcity of this motif in marketed drugs has been historically attributed to synthetic challenges and a perceived instability.[3] However, with the advent of modern synthetic methods, the accessibility of diverse cyclobutane building blocks has greatly improved.[2][17]
Future advancements will likely focus on the development of novel synthetic routes to access more complex and densely functionalized cyclobutane cores. As our understanding of the interplay between the puckered conformation and biological targets deepens, we can expect to see a significant increase in the number of cyclobutane-containing candidates progressing through clinical trials, ultimately delivering safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. ias.ac.in [ias.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 16. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and Synthesis of Novel Aminocyclobutanol Compounds
Prepared by: Gemini, Senior Application Scientist
Abstract
The aminocyclobutanol motif is a compelling structural scaffold in modern medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties.[1][2] Its constrained, sp³-rich framework provides a distinct advantage in an era of drug discovery focused on moving beyond flat, aromatic structures.[1] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the strategic synthesis, discovery, and evaluation of novel aminocyclobutanol compounds. We will explore the rationale behind synthetic choices, present detailed experimental protocols, and outline a comprehensive workflow from initial synthesis to biological screening.
Introduction: The Aminocyclobutanol Scaffold as a Privileged Structure
The concept of a "privileged scaffold" refers to molecular frameworks capable of serving as ligands for a diverse array of biological targets.[3][4] The aminocyclobutanol core fits this description due to several key features:
-
Structural Rigidity: The four-membered ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.
-
Three-Dimensionality: The non-planar structure allows for substituents to be projected into distinct vectors of chemical space, enabling more precise and effective interactions within a protein's binding pocket.
-
Stereochemical Complexity: The scaffold possesses multiple stereocenters. The specific stereochemistry of the amino and hydroxyl groups significantly influences biological activity and physicochemical properties.[2]
-
Synthetic Tractability: As this guide will detail, a variety of synthetic methods, including powerful photochemical reactions, have been developed to access this core structure with good control over stereochemistry.[5][6][7][8]
These attributes have led to the exploration of aminocyclobutanol derivatives in various therapeutic areas, including their investigation as potential anticancer agents and kinase inhibitors.[2]
Strategic Approaches to Aminocyclobutanol Synthesis
The construction of the cyclobutane ring is a foundational challenge in organic synthesis.[8][9][10] For aminocyclobutanol derivatives, stereocontrol is paramount. The choice of synthetic strategy is therefore a critical decision driven by factors such as desired stereochemistry, available starting materials, and scalability.
Photochemical [2+2] Cycloadditions: The Power of Light
Photochemical [2+2] cycloadditions are among the most powerful and frequently used methods to construct cyclobutane rings.[7][8][11] These reactions involve the excitation of an alkene by UV or visible light to form a diradical intermediate that then combines with another alkene to form the four-membered ring.[7]
A particularly elegant and relevant method for synthesizing 2-aminocyclobutanols is the Norrish/Yang reaction , an intramolecular photocyclization.[5][6] This reaction proceeds via the following key steps:
-
Excitation: An α-amido alkylaryl ketone is excited by UV light.
-
γ-Hydrogen Abstraction: The excited ketone undergoes intramolecular hydrogen abstraction from the γ-position to form a 1,4-triplet biradical.
-
Biradical Combination (Yang Cyclization): The biradical intermediate combines to form the cyclobutanol ring.
Causality in Experimental Choice: The Norrish/Yang reaction is often chosen for its high diastereoselectivity, which can be controlled by factors like hydrogen bonding within the biradical intermediate.[5][6] The stereochemistry of the starting α-amino acid derivative directly influences the stereochemical outcome of the cyclized product, making this a highly valuable method for stereoselective synthesis.[5][6]
Another key photochemical reaction is the Paternò–Büchi reaction , which involves the cycloaddition of a carbonyl compound with an alkene to form an oxetane.[12][13][14][15] While this directly forms an oxetane, not a cyclobutanol, the oxetane can serve as a versatile intermediate that can be subsequently opened and functionalized to yield aminocyclobutanol derivatives. The reaction typically proceeds through a diradical intermediate formed from the excited triplet state of the carbonyl compound.[14][15]
Diagram: Conceptual Workflow for Novel Aminocyclobutanol Discovery
Caption: A generalized workflow from initial design to biological evaluation.
Other Synthetic Approaches
While photochemical methods are powerful, other strategies offer alternative pathways:
-
Metal-Catalyzed [2+2] Cycloadditions: Transition metal catalysts, particularly copper(I) salts, can facilitate [2+2] cycloadditions under milder conditions, sometimes using visible light instead of high-energy UV radiation.[11]
-
High-Pressure [2+2] Cycloadditions: Applying high pressure (hyperbaric conditions) can promote cycloaddition reactions that do not proceed under normal conditions, enabling the synthesis of diverse libraries of cyclobutane derivatives.[16]
-
C–H Functionalization: More recent strategies employ C–H functionalization logic, where existing C–H bonds on a pre-formed ring are selectively converted into new functional groups.[17][18] This can be a highly efficient way to build molecular complexity.
Diagram: Decision Framework for Synthetic Route Selection
Caption: A simplified decision tree for choosing a synthetic strategy.
Detailed Protocol: Stereoselective Synthesis of a 2-Aminocyclobutanol via Photocyclization
This protocol is a representative example based on the Norrish/Yang reaction, adapted from methodologies described in the literature for the synthesis of N-acylated 2-aminocyclobutanols.[5][6]
Objective: To synthesize a diastereomerically enriched N-acetyl-2-aminocyclobutanol from an N-acetyl-α-amino ketone precursor.
Materials:
-
N-acetyl-(L)-valine p-methylbutyrophenone (precursor, 1.0 mmol)
-
Benzene (spectroscopic grade, 200 mL)
-
Nitrogen gas (high purity)
-
Medium-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (to cut off wavelengths <290 nm)
-
Photoreactor vessel with cooling jacket
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Photoreactor:
-
Dissolve the N-acetyl-(L)-valine p-methylbutyrophenone precursor (1.0 mmol) in 200 mL of spectroscopic grade benzene in the photoreactor vessel.
-
Expert Insight: Benzene is a classic solvent for these reactions, but due to its toxicity, other less hazardous solvents like acetonitrile or tert-butanol should be evaluated if possible. The choice of solvent can influence reaction efficiency and selectivity.
-
Purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen. Oxygen can quench the triplet excited state, inhibiting the desired reaction. This is a critical, self-validating step; failure to deoxygenate will result in poor yields.
-
-
Photolysis:
-
Place the photoreactor vessel in the photochemical apparatus. Circulate coolant through the jacket to maintain a constant temperature (e.g., 20°C).
-
Irradiate the solution with the medium-pressure mercury lamp through the Pyrex filter.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC at regular intervals (e.g., every 2 hours). The reaction is typically complete within 8-12 hours.
-
Expert Insight: Over-irradiation can lead to the formation of degradation byproducts. Careful monitoring is essential to maximize the yield of the desired cyclobutanol.
-
-
Workup and Isolation:
-
Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue will contain the desired aminocyclobutanol product along with Norrish cleavage products.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product (as identified by TLC) and remove the solvent to yield the purified N-acetyl-2-aminocyclobutanol.
-
-
Characterization:
Data Presentation and Characterization
Thorough characterization is essential to confirm the successful synthesis and purity of the target compound.
Table 1: Representative Data for a Photocyclization Reaction
| Parameter | Value | Method of Determination |
| Starting Material | N-acetyl-(L)-valine p-methylbutyrophenone | --- |
| Isolated Yield | 22% | Gravimetric |
| Diastereomeric Ratio | >95:5 | ¹H NMR Spectroscopy |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.20-7.05 (m, 4H), 5.95 (br s, 1H), 4.51 (d, 1H), 2.45 (m, 1H), 2.30 (s, 3H), 1.95 (s, 3H), 1.05 (d, 3H), 0.95 (d, 3H) | NMR |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated: 278.1751; found: 278.1755 | HRMS |
| Purity | >98% | HPLC |
Note: The NMR data presented is hypothetical and representative of a potential product. Actual chemical shifts will vary.
Biological Evaluation and Future Directions
Once a novel aminocyclobutanol compound is synthesized and characterized, the next step is to assess its biological activity.[19][20][21]
-
Screening: The compounds can be entered into high-throughput screening (HTS) campaigns against specific biological targets, such as kinases, proteases, or G-protein coupled receptors.
-
Structure-Activity Relationship (SAR): By synthesizing a library of related analogs with variations at different positions of the scaffold, a structure-activity relationship can be established.[16] This process guides the iterative optimization of the lead compound to improve potency, selectivity, and drug-like properties.
-
Future Outlook: The aminocyclobutanol scaffold remains an under-explored area of chemical space with significant potential. Future work will likely focus on developing even more efficient and enantioselective synthetic methods, exploring new derivatizations, and applying these compounds to a wider range of challenging biological targets.
Conclusion
The discovery and synthesis of novel aminocyclobutanol compounds represent a promising frontier in drug discovery. Their unique structural and stereochemical properties make them valuable scaffolds for developing next-generation therapeutics. Through the strategic application of powerful synthetic methods, particularly photochemical cycloadditions, and a rigorous, iterative cycle of synthesis and biological testing, researchers can unlock the full potential of this privileged structural class.
References
- 1. researchgate.net [researchgate.net]
- 2. (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride | 1820572-14-2 | Benchchem [benchchem.com]
- 3. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All | MDPI [mdpi.com]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Paterno-Buechi Reaction [organic-chemistry.org]
- 13. Paterno buchi reaction | PPTX [slideshare.net]
- 14. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. pubs.acs.org [pubs.acs.org]
- 18. baranlab.org [baranlab.org]
- 19. mdpi.com [mdpi.com]
- 20. [The Biological Activity of the Sevanol and Its Analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery [mdpi.com]
A Technical Guide to the Ring Strain and Reactivity of Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, a four-membered carbocycle, represents a fascinating nexus of structural strain and synthetic potential. While classically viewed as an unstable entity, its inherent ring strain—a combination of angle and torsional strain—is not merely a liability but a powerful driving force for a diverse array of chemical transformations. This guide provides an in-depth exploration of the fundamental principles governing the structure and energetics of cyclobutanes. We will dissect the origins of its ~26 kcal/mol of ring strain, analyze its unique puckered conformation, and connect these structural features to its heightened reactivity. Furthermore, this document details key reaction classes, including thermal, photochemical, and metal-catalyzed ring-openings, providing field-proven insights into how this strain can be strategically harnessed. For professionals in drug discovery and development, we highlight the growing role of the cyclobutane scaffold in medicinal chemistry, where its rigid structure is leveraged to enhance metabolic stability, binding affinity, and overall pharmacological profiles.
The Energetic Landscape of Cyclobutane: A Tale of Two Strains
The chemistry of cyclobutane is fundamentally dictated by its high internal energy relative to its acyclic counterpart, butane. This excess energy, known as ring strain, is substantial, estimated to be around 26.3-26.4 kcal/mol (110 kJ/mol).[1][2][3] This value is only slightly less than that of the highly reactive cyclopropane ring.[4][5] To fully appreciate the reactivity of cyclobutane, one must first understand the origins of this strain, which is primarily a composite of two destabilizing factors: angle strain and torsional strain.
Angle Strain (Baeyer Strain)
In 1885, Adolf von Baeyer first postulated that deviation from the ideal tetrahedral bond angle of 109.5° for sp³-hybridized carbons would induce strain.[5][6] If cyclobutane were a perfect planar square, the internal C-C-C bond angles would be constrained to 90°.[5][7] This severe deviation of 19.5° from the ideal angle forces the C-C bonding orbitals to have suboptimal overlap, weakening the bonds and significantly raising the molecule's potential energy.[5] This component is the principal contributor to the high strain energy of cyclobutane.[7]
Torsional Strain (Pitzer Strain) and the Puckered Conformation
A planar cyclobutane would also suffer from severe torsional strain. The eight C-H bonds on adjacent carbon atoms would be fully eclipsed, creating repulsive van der Waals interactions.[4][5] To alleviate this eclipsing strain, cyclobutane deviates from planarity. It adopts a dynamic, "puckered" or "butterfly" conformation where one carbon atom is bent out of the plane formed by the other three by about 25-35°.[8][9][10]
This puckering provides a significant energetic benefit by reducing the torsional strain; the adjacent C-H bonds move towards a more staggered arrangement.[4][11] However, this comes at a small cost: the C-C-C bond angles are slightly compressed further to about 88°, marginally increasing the angle strain.[4][9] The equilibrium puckered geometry represents the lowest energy conformation, a delicate balance between slightly increased angle strain and significantly relieved torsional strain.[2] The energy barrier for the interconversion between equivalent puckered conformations is very low, approximately 1.45 kcal/mol, meaning the ring is highly flexible at room temperature.[12]
Caption: Heat provides the energy to overcome the activation barrier for ring-opening.
Metal-Catalyzed Ring-Opening
Transition metals such as rhodium, palladium, platinum, and nickel can catalyze the ring-opening of cyclobutanes under much milder conditions than thermal methods. [13][14]These reactions often proceed via oxidative addition of the metal into a strained C-C bond, forming a metallacyclopentane intermediate. This intermediate can then undergo various transformations, such as β-hydride elimination or reductive elimination, to yield a variety of linear products. The ability to control the regioselectivity of bond cleavage makes this a powerful synthetic strategy. [13][15] Exemplary Protocol: Rh(I)-Catalyzed Ring-Opening of a Bicyclo[1.1.0]butane (BCB) Derivative
Bicyclo[1.1.0]butanes (BCBs) are highly strained cyclobutane derivatives whose reactivity is often exploited in synthesis. [13]The following represents a conceptual protocol for a hydrophosphination reaction.
Objective: To achieve a regiodivergent hydrophosphination of a BCB.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the bicyclo[1.1.0]butane substrate (1.0 equiv).
-
Catalyst & Ligand: Add the chosen transition metal catalyst (e.g., [Rh(cod)₂]BF₄, 2.5 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 5.0 mol%).
-
Solvent & Reagent: Add anhydrous, degassed solvent (e.g., toluene). Add the phosphine oxide reagent (1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR analysis of aliquots.
-
Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
-
Validation: Characterize the α-addition and β-addition products by NMR spectroscopy and mass spectrometry to confirm their structure and determine the regio- and diastereoselectivity.
Causality: The choice of ligand is critical. Bulky or electron-donating/withdrawing ligands can influence the steric and electronic environment around the metal center, thereby directing the regioselectivity of the C-C bond insertion and subsequent steps, leading to either the α- or β-addition product. [13]
Photochemical Reactions
Cyclobutanes are central to the field of photochemistry, most notably in [2+2] cycloaddition reactions. Under UV irradiation, two alkene units can combine to form a cyclobutane ring. The reverse reaction, a photochemically induced cycloreversion, is also common. A notable biological example is the formation of cyclobutane pyrimidine dimers in DNA upon exposure to UV light, which can lead to mutations. [16][17]
The Cyclobutane Motif in Drug Discovery and Development
Historically, strained rings like cyclobutane were often avoided by medicinal chemists due to concerns about chemical instability. However, this perception has shifted dramatically. The unique, rigid, and three-dimensional puckered structure of the cyclobutane ring is now recognized as a valuable tool for optimizing drug candidates. [1][16][17] Key Applications in Medicinal Chemistry:
-
Metabolic Stability: Replacing metabolically vulnerable groups (like isopropyl or cyclohexyl moieties) with a cyclobutane ring can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. [1]For example, in the development of the IDH1 inhibitor ivosidenib, replacing a cyclohexane with a difluorocyclobutane ring was a key step in improving metabolic stability. * Conformational Rigidity: The rigid puckered structure of cyclobutane can lock a molecule into a specific conformation that is optimal for binding to a biological target. This can lead to increased potency and selectivity. [17]* Improved Physicochemical Properties: As a non-planar, sp³-rich scaffold, incorporating a cyclobutane can disrupt crystal packing and improve aqueous solubility compared to flat, aromatic systems. [1]* Bioisosteric Replacement: Cyclobutane rings can serve as bioisosteres for other groups, such as phenyl rings or alkenes, to modulate properties or explore new chemical space while maintaining key pharmacophoric interactions. [16][17] The anti-cancer agent Carboplatin is a classic example, where a cyclobutane-1,1-dicarboxylate ligand replaces the two chloride ligands of cisplatin, resulting in a drug with significantly lower nephrotoxicity. [16]
Diagram 3: Role of Cyclobutane in Drug Design Workflow
Caption: A workflow for leveraging cyclobutane's properties in drug development.
Conclusion and Future Outlook
The cyclobutane ring is far more than a simple cycloalkane. Its significant ring strain endows it with a unique and powerful reactivity that can be harnessed for complex molecular synthesis. The strategic release of this strain through thermal, photochemical, or metal-catalyzed pathways provides access to a vast range of chemical structures. In the realm of drug discovery, the paradigm has shifted from viewing cyclobutane as a liability to embracing it as a valuable design element. Its rigid, three-dimensional structure offers a sophisticated tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of therapeutic agents. As synthetic methodologies for creating substituted cyclobutanes continue to advance, their role in both academic research and industrial drug development is poised to expand even further, opening new avenues for innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ring strain - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. m.youtube.com [m.youtube.com]
- 11. askthenerd.com [askthenerd.com]
- 12. Conformational analysis | PDF [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
Methodological & Application
Application Notes and Protocols for the Utilization of 3-(Aminomethyl)cyclobutanol Hydrochloride as a Rigid PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that engages a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4] The linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating crucial pharmacokinetic properties such as cell permeability and metabolic stability.[5][6][7]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed due to their synthetic tractability, there is a growing body of evidence highlighting the advantages of rigid linkers.[5][8][] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially leading to enhanced potency and selectivity.[10] This guide provides a detailed exploration of 3-(Aminomethyl)cyclobutanol hydrochloride, a rigid linker building block, and offers comprehensive protocols for its incorporation into a PROTAC scaffold and subsequent biological evaluation.
The Case for Rigidity: 3-(Aminomethyl)cyclobutanol as a Bioisostere and Conformational Constraint
The cyclobutane motif is increasingly recognized in medicinal chemistry as a valuable bioisostere for aromatic rings and a tool for introducing three-dimensionality into drug candidates.[11] Its puckered, non-planar structure can lead to improved metabolic stability and better complementarity with protein binding pockets compared to flat aromatic systems.[12] When incorporated into a PROTAC linker, the cyclobutane ring of 3-(Aminomethyl)cyclobutanol imposes conformational restraint, which can offer several advantages:
-
Pre-organization for Ternary Complex Formation: The rigid nature of the cyclobutane ring can limit the conformational flexibility of the PROTAC, guiding it towards a geometry that is favorable for the simultaneous binding of the POI and the E3 ligase. This can enhance the stability of the ternary complex, a key driver of degradation efficiency.[10]
-
Improved Pharmacokinetic Properties: The constrained conformation of PROTACs with rigid linkers can lead to improved metabolic stability and better overall pharmacokinetic profiles.[5][13]
-
Enhanced Selectivity: By presenting the two ligands in a more defined spatial orientation, rigid linkers can improve selectivity for the target protein and reduce off-target effects.[10]
The 3-(Aminomethyl)cyclobutanol linker provides two key points for chemical modification: a primary amine for conjugation to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) and a hydroxyl group that can be further functionalized if desired, for example, to modulate solubility.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [7] |
| Molecular Weight | 137.61 g/mol | [7] |
| Appearance | Solid | [7] |
| Key Functional Groups | Primary Amine, Hydroxyl Group | [14] |
| Ring System | Cyclobutane | [14] |
PROTAC Synthesis and Evaluation Workflow
The development of a novel PROTAC is a multi-step process that begins with chemical synthesis and is followed by rigorous biological characterization.
Caption: A general workflow for the synthesis and evaluation of a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step approach for the synthesis of a PROTAC, starting with the coupling of a carboxylic acid-functionalized E3 ligase ligand to the amine of the cyclobutanol linker, followed by coupling of a carboxylic acid-functionalized POI ligand to the hydroxyl group of the linker.
Part A: Coupling of E3 Ligase Ligand to the Linker
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[14]
-
Coupling: In a separate vial, dissolve this compound (1.1 eq) and DIPEA (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase ligand-linker conjugate.
Part B: Coupling of POI Ligand to the E3 Ligase Ligand-Linker Conjugate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified E3 ligase ligand-linker conjugate (1.0 eq) and a carboxylic acid-functionalized POI ligand (1.2 eq) in anhydrous DCM.
-
Coupling: Add EDC (1.5 eq) and DMAP (0.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude final PROTAC by preparative reverse-phase HPLC to obtain the pure product.[1][15] Characterize the final product by LC-MS and ¹H NMR.
Protocol 2: Western Blot for Target Protein Degradation
This assay is used to quantify the levels of the target protein in cells after treatment with the synthesized PROTAC.[16]
-
Cell Culture and Treatment: Plate cells expressing the target protein of interest and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Caption: Experimental workflow for Western blot analysis.
Protocol 3: Cell Permeability Assessment using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[17][18]
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO. Dilute the stock solution with a suitable buffer (e.g., PBS) to the final desired concentration.
-
Assay Setup: Use a 96-well filter plate (donor plate) coated with a lipid solution (e.g., phosphatidylcholine in dodecane) and a 96-well acceptor plate. Add the diluted PROTAC solution to the donor plate wells and buffer to the acceptor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the PROTAC.
Protocol 4: Metabolic Stability Assessment in Human Liver Microsomes
This assay evaluates the susceptibility of the PROTAC to phase I metabolism.[8][10]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes and the PROTAC in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH regenerating system.
-
Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) of the PROTAC to determine its metabolic stability.
Comparative Performance Data (Illustrative)
The following tables present illustrative data to highlight the potential advantages of a rigid cyclobutanol-containing linker over a flexible PEG-based linker.
Table 1: Impact of Linker Type on Target Protein Degradation
| PROTAC | Linker Type | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Ligand |
| PROTAC-1 | Rigid | 3-(Aminomethyl)cyclobutanol | 8 | >95 | Pomalidomide |
| PROTAC-2 | Flexible | PEG-4 | 50 | >90 | Pomalidomide |
DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency. Dₘₐₓ: Maximum percentage of target protein degradation.
Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties
| PROTAC | Linker Type | Cell Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t₁/₂, min in HLM) |
| PROTAC-1 | Rigid | 5.2 | >120 |
| PROTAC-2 | Flexible | 2.1 | 45 |
Papp: Apparent permeability coefficient. A higher value indicates better passive cell permeability. t₁/₂: Half-life in human liver microsomes (HLM). A longer half-life indicates greater metabolic stability.
Conclusion and Future Directions
The judicious selection of the linker is a cornerstone of successful PROTAC design. The use of rigid linkers, such as those derived from 3-(Aminomethyl)cyclobutanol, offers a promising strategy to enhance the potency, selectivity, and pharmacokinetic properties of PROTACs. The protocols and data presented in this guide provide a comprehensive framework for the synthesis and evaluation of PROTACs incorporating this rigid linker. Future advancements in linker technology, including the development of novel rigid and "smart" linkers, will undoubtedly continue to expand the therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Permeability Assay - Profacgen [profacgen.com]
The Synthesis of Cyclobutane-Containing Molecules: A Detailed Guide for Researchers
Introduction: The Rising Prominence of the Cyclobutane Motif
In the landscape of modern medicinal chemistry and materials science, the cyclobutane ring has emerged as a motif of significant interest. Historically considered a synthetic curiosity due to its inherent ring strain, the four-membered carbocycle is now strategically employed to impart unique and advantageous properties to molecules. Its rigid, puckered conformation can offer a level of three-dimensionality that is highly sought after in drug design, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.[1] The incorporation of this strained ring system can also influence molecular stability and reactivity in predictable ways, making it a valuable tool for fine-tuning the characteristics of functional materials.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed overview of the primary experimental protocols for the synthesis of cyclobutane-containing molecules. We will delve into the mechanistic underpinnings of these reactions, offering not just step-by-step instructions but also the rationale behind the choice of reagents and conditions.
Strategic Approaches to Cyclobutane Synthesis
The construction of the cyclobutane core can be broadly categorized into three main strategies:
-
[2+2] Cycloadditions: The most common and versatile method, involving the union of two two-carbon units.
-
Ring Expansions: Building the four-membered ring from a smaller, three-membered precursor.
-
Ring Contractions: Forming the cyclobutane by shrinking a larger, five-membered ring.
Each of these strategies offers unique advantages and is suited to different synthetic goals. The choice of method will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials.
I. [2+2] Cycloadditions: The Cornerstone of Cyclobutane Synthesis
The [2+2] cycloaddition, a reaction that forms a four-membered ring from two unsaturated components, is a powerful tool for constructing cyclobutanes. This transformation can be initiated by light (photochemical) or mediated by a metal catalyst, each with its own set of advantages and substrate scope.
A. Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions are a classic and widely used method for the synthesis of cyclobutanes.[2] The reaction is typically initiated by the absorption of ultraviolet (UV) or visible light, which excites an alkene to a reactive triplet state. This excited state can then react with a ground-state alkene to form the cyclobutane ring.[3]
Mechanism: The photochemical [2+2] cycloaddition of enones, for example, proceeds through the formation of a triplet excited state upon photoexcitation. This triplet state then reacts with an alkene in a stepwise manner, involving the formation of a 1,4-diradical intermediate that subsequently cyclizes to the cyclobutane product.
Diagram: Workflow for a Typical Photochemical [2+2] Cycloaddition
Caption: A generalized workflow for performing a photochemical [2+2] cycloaddition.
Detailed Protocol: Photochemical [2+2] Cycloaddition of an Alkene with an N-Alkyl Maleimide [4]
Materials:
-
Alkene (2.0 equiv., 0.40 mmol)
-
N-Alkyl Maleimide (1.0 equiv., 0.20 mmol)
-
Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Glass vial with a rubber septum
-
Argon source
-
UVA LED lamp (e.g., Kessil PR 160L, 370 nm)
-
Stir plate
Procedure:
-
In a glass vial, combine the alkene (0.40 mmol) and the N-alkyl maleimide (0.20 mmol).
-
Add dichloromethane (2.0 mL) to the vial.
-
Seal the vial with a rubber septum and purge with argon for 10-15 minutes to deoxygenate the mixture.
-
Place the vial on a stir plate and irradiate with a UVA LED lamp (370 nm) under an argon atmosphere.
-
Stir the reaction mixture for 16–70 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 7:3) as the eluent.
Causality Behind Experimental Choices:
-
Quartz Vessel: For reactions requiring UV light below ~340 nm, a quartz reaction vessel is necessary as standard borosilicate glass absorbs at these wavelengths.
-
Degassing: Oxygen can quench the excited triplet state of the alkene, preventing the desired cycloaddition. Therefore, it is crucial to remove dissolved oxygen from the reaction mixture.
-
Photosensitizer: For substrates that do not efficiently absorb light at the wavelength of the lamp, a photosensitizer can be added. The photosensitizer absorbs the light and then transfers the energy to one of the reactants, initiating the reaction. For example, thioxanthone is often used for reactions with N-aryl maleimides under blue LED irradiation.[4]
Safety Precautions for Photochemical Reactions:
-
UV Radiation: Always use appropriate shielding to protect your eyes and skin from UV radiation. UV-blocking safety glasses are mandatory.[1]
-
Ventilation: Photochemical reactions can sometimes produce volatile byproducts. It is advisable to perform these reactions in a well-ventilated fume hood.
-
Light-Sensitive Reagents: Store photosensitive starting materials and products in dark or amber-colored containers to prevent degradation.[5][6]
B. Metal-Catalyzed [2+2] Cycloaddition
Transition metal-catalyzed [2+2] cycloadditions offer an alternative to photochemical methods and can often provide access to different stereoisomers and a broader range of substrates.[7] Various transition metals, including iron, rhodium, and palladium, have been shown to catalyze these reactions.
Mechanism: The mechanism of metal-catalyzed [2+2] cycloadditions typically involves the formation of a metallacyclopentane intermediate. This intermediate is formed by the oxidative coupling of two alkene molecules to the metal center. Reductive elimination from the metallacyclopentane then yields the cyclobutane product and regenerates the active catalyst.
Diagram: Catalytic Cycle for a Metal-Catalyzed [2+2] Cycloaddition
Caption: A simplified catalytic cycle for the formation of a cyclobutane via a metallacyclopentane intermediate.
Detailed Protocol: Iron-Catalyzed Intermolecular [2+2] Cycloaddition of Allyl Amines [7]
Materials:
-
Allyl amine substrate
-
Pyrimidinediimine-iron catalyst (1 mol%)
-
Anhydrous toluene
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Set up a Schlenk flask containing a magnetic stir bar and dry it thoroughly under vacuum.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the pyrimidinediimine-iron catalyst (1 mol%) to the flask.
-
Add anhydrous toluene to the flask via syringe.
-
Add the allyl amine substrate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Therefore, it is essential to perform the reaction under an inert atmosphere using Schlenk techniques.[8]
-
Anhydrous Solvents: Water can deactivate the catalyst and lead to undesired side reactions. Using anhydrous solvents is crucial for the success of these reactions.
Safety Precautions for Handling Organometallic Catalysts:
-
Air and Moisture Sensitivity: Handle all air- and moisture-sensitive reagents using appropriate techniques such as a glovebox or a Schlenk line.[8]
-
Toxicity: Many organometallic compounds are toxic. Always consult the Safety Data Sheet (SDS) before use and handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.[1][9]
II. Ring Expansion of Cyclopropanes
Ring expansion reactions of cyclopropylcarbinyl systems provide a powerful method for the synthesis of cyclobutanes, often with excellent stereocontrol.[10] These reactions typically proceed through a cationic intermediate and can be promoted by Lewis or Brønsted acids.
Mechanism: The reaction is initiated by the formation of a carbocation adjacent to the cyclopropane ring. This carbocation then undergoes a rearrangement where one of the cyclopropane C-C bonds migrates to the cationic center, resulting in the expansion of the three-membered ring to a four-membered ring.
Detailed Protocol: Silver-Catalyzed Ring Expansion of a Diazo Compound Derived from a Cyclopropane [10]
Materials:
-
Diazo compound derived from a trisubstituted cyclopropane
-
Silver triflate (AgOTf) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve the diazo compound in anhydrous dichloromethane.
-
Add a catalytic amount of silver triflate (AgOTf) to the solution.
-
Stir the reaction at the appropriate temperature (this may vary depending on the substrate) and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the resulting cyclobutenoate by column chromatography.
Causality Behind Experimental Choices:
-
Diazo Compound: The diazo compound serves as a precursor to a carbene, which then rearranges to the cyclobutene product.
-
Silver Catalyst: The silver catalyst facilitates the decomposition of the diazo compound and promotes the subsequent ring expansion.
III. Ring Contraction of Cyclopentanes: The Favorskii Rearrangement
The Favorskii rearrangement is a classic organic reaction that can be used to synthesize cyclobutane carboxylic acid derivatives from α-halocyclopentanones.[11][12] This reaction involves a base-induced rearrangement and provides an effective method for ring contraction.
Mechanism: The reaction is initiated by the deprotonation of the α-carbon on the side of the ketone opposite to the halogen, forming an enolate. This enolate then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Nucleophilic attack of the base (e.g., alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to give the final ring-contracted product.[12]
Diagram: Mechanism of the Favorskii Rearrangement for Ring Contraction
Caption: The mechanism of the Favorskii rearrangement, illustrating the ring contraction of an α-halocyclopentanone.
Detailed Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone to an Ethyl Cyclopentanecarboxylate [12]
Materials:
-
2-Chlorocyclohexanone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chlorocyclohexanone in anhydrous ethanol.
-
Add sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux and stir for the required amount of time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction with an aqueous acid solution (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude ethyl cyclopentanecarboxylate by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Base: The choice of base determines the final product. Using an alkoxide like sodium ethoxide leads to the formation of an ester. Hydroxide would yield a carboxylic acid, and an amine would produce an amide.[11]
-
Enolizable Proton: The presence of an α'-proton is necessary for the formation of the cyclopropanone intermediate.
IV. Analysis and Purification of Cyclobutane Products
The purification and characterization of cyclobutane-containing molecules often require careful consideration due to the potential for multiple stereoisomers.
Purification:
-
Column Chromatography: This is the most common method for purifying cyclobutane derivatives. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the product.[13] For separating diastereomers, careful optimization of the eluent polarity is often necessary. Chiral chromatography may be required for the separation of enantiomers.[13]
-
Distillation: For volatile and thermally stable cyclobutane derivatives, distillation can be an effective purification method.[14]
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of cyclobutane products. The coupling constants between protons on the cyclobutane ring can provide valuable information about their relative stereochemistry.[15][16][17] For instance, the vicinal coupling constants (³JHH) for cis protons are typically larger than for trans protons.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to gain information about its fragmentation pattern.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. For example, in a [2+2] cycloaddition of an enone, the disappearance of the C=C stretch and the retention of the C=O stretch in the IR spectrum are indicative of a successful reaction.[3]
Table 1: Comparison of Synthetic Strategies for Cyclobutane Synthesis
| Method | Key Features | Advantages | Disadvantages |
| Photochemical [2+2] Cycloaddition | Light-induced reaction of two alkenes. | Access to structurally diverse cyclobutanes. Often high yielding. | May require specialized equipment. Can produce mixtures of stereoisomers. |
| Metal-Catalyzed [2+2] Cycloaddition | Transition metal-mediated reaction. | Can be highly stereoselective. Broader substrate scope than photochemical methods. | Catalysts can be expensive and sensitive to air/moisture. |
| Ring Expansion of Cyclopropanes | Rearrangement of a cyclopropylcarbinyl system. | Often highly stereospecific. | Requires the synthesis of a cyclopropane precursor. |
| Favorskii Rearrangement | Base-induced ring contraction of an α-halocyclopentanone. | Good for synthesizing cyclobutane carboxylic acid derivatives. | Limited to specific starting materials. |
Conclusion
The synthesis of cyclobutane-containing molecules is a dynamic and evolving field with a wide range of applications in drug discovery and materials science. This application note has provided a detailed overview of the primary synthetic strategies, including step-by-step protocols and the underlying scientific principles. By understanding the nuances of each method, researchers can make informed decisions to best achieve their synthetic goals. As with any chemical synthesis, careful attention to safety and proper experimental technique is paramount for success.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. adichemistry.com [adichemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 15. ias.ac.in [ias.ac.in]
- 16. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(Aminomethyl)cyclobutanol as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (~26 kcal/mol), is now increasingly recognized as a privileged scaffold in drug design.[1] Its unique, puckered three-dimensional structure offers a powerful tool to "escape from flatland," moving away from the planar, aromatic structures that have historically dominated drug discovery.[2] The incorporation of a cyclobutane moiety can enhance metabolic stability, modulate solubility, and, most critically, enforce conformational restriction on a molecule.[1][3] This rigidity minimizes the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and selectivity.[1][3]
This guide focuses on a particularly valuable bifunctional building block: 3-(Aminomethyl)cyclobutanol . Possessing both a primary amine and a hydroxyl group, this intermediate provides two orthogonal points for chemical modification. Its strained four-membered ring serves as a rigid scaffold, enabling the precise spatial orientation of pharmacophoric elements. These characteristics make 3-(Aminomethyl)cyclobutanol an exceptionally useful starting material for a variety of pharmaceutical intermediates, most notably in the development of next-generation kinase inhibitors.
PART 1: The Cyclobutane Moiety in Drug Design - A Paradigm Shift
The strategic incorporation of the cyclobutane ring into drug candidates is a deliberate choice aimed at optimizing key drug-like properties. Unlike flexible alkyl chains, the 1,3-disubstituted cyclobutane core locks substituents into well-defined spatial vectors, which is crucial for precise interaction with target proteins.[1]
Key Advantages of the Cyclobutane Scaffold:
-
Conformational Restriction: By replacing flexible linkers, the cyclobutane ring reduces the number of low-energy conformations a molecule can adopt, pre-organizing it for target binding.[1][3]
-
Improved Metabolic Stability: The C-C bonds of the cyclobutane ring are generally more resistant to metabolic degradation compared to more flexible aliphatic chains.[1][3]
-
Vectorial Projection of Substituents: The puckered nature of the ring allows for the precise projection of functional groups into binding pockets, enhancing potency and selectivity.[1]
-
Increased sp³ Character: Moving away from flat, sp²-heavy molecules often correlates with improved solubility and better physicochemical properties, which are critical for successful drug development.[1]
The utility of this scaffold is evidenced by its presence in several FDA-approved drugs and numerous clinical candidates, demonstrating its acceptance and value in the pharmaceutical industry.[4][5]
| Drug Name | Therapeutic Area | Role of Cyclobutane Moiety |
| Carboplatin | Oncology | Part of the 1,1-cyclobutanedicarboxylate ligand, which modulates reactivity and reduces nephrotoxicity compared to cisplatin.[4] |
| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane group is incorporated in the P1 region of this protease inhibitor, enhancing its potency.[4] |
| Apalutamide | Oncology (Prostate Cancer) | Features a spirocyclic cyclobutane scaffold, contributing to its antagonist activity at the androgen receptor. |
| Ivosidenib | Oncology (AML) | Contains a difluorocyclobutylamine substituent, which was key to improving metabolic stability. |
PART 2: Synthetic Pathways to 3-(Aminomethyl)cyclobutanol and Derivatives
The utility of 3-(Aminomethyl)cyclobutanol as an intermediate is predicated on its efficient and scalable synthesis. A common and robust pathway begins with the readily available 3-(hydroxymethyl)cyclobutane-1-carbonitrile.
Workflow for the Synthesis of a Kinase Inhibitor Intermediate
Caption: Synthetic workflow from a nitrile precursor to a final kinase inhibitor intermediate.
Protocol 2.1: Synthesis of 3-(Hydroxymethyl)cyclobutane-1-carbonitrile
This protocol outlines a common method for preparing the nitrile precursor, which is commercially available but can also be synthesized.[6][7][8] The synthesis often involves the cycloaddition of appropriate precursors followed by functional group manipulations. For the purpose of this guide, we will consider this compound as the starting material.
Protocol 2.2: Catalytic Hydrogenation for 3-(Aminomethyl)cyclobutanol
The reduction of the nitrile group is a critical step to yield the primary amine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, atom economy, and cleaner waste profile compared to stoichiometric metal hydride reagents.[9][10]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) are often used.[11] Raney Nickel (Ra-Ni) is a cost-effective alternative that also shows high activity. The choice of catalyst can influence selectivity between primary, secondary, and tertiary amine formation.[11][12]
-
Solvent: Protic solvents like methanol or ethanol are typically used as they can help to solvate the intermediates.
-
Additive: The addition of ammonia or a base is a common strategy to suppress the formation of secondary and tertiary amine byproducts.[9][12] The base inhibits the condensation of the initially formed primary amine with the intermediate imine.
Step-by-Step Methodology:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 3-(hydroxymethyl)cyclobutane-1-carbonitrile (1.0 eq) and a suitable solvent (e.g., methanol, ~10-15 volumes).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 wt% of Raney Nickel or 5% Pd/C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Pressurization: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5-10 bar H₂).
-
Reaction: Heat the mixture to the target temperature (e.g., 40-60 °C) and stir vigorously to ensure efficient gas-liquid-solid mixing.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS or TLC).
-
Workup: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(Aminomethyl)cyclobutanol. The product can be purified further by distillation or crystallization if necessary.
| Parameter | Condition | Rationale |
| Catalyst | Raney Nickel (Ra-Ni) | High activity, cost-effective for nitrile hydrogenation.[12] |
| Solvent | Methanol with NH₃ | Protic solvent; NH₃ suppresses secondary amine formation.[9] |
| Pressure | 5-10 bar H₂ | Sufficient pressure to ensure high reaction rates. |
| Temperature | 40-60 °C | Balances reaction rate with minimizing potential side reactions. |
| Typical Yield | >85% | Catalytic hydrogenation is typically a high-yielding transformation. |
Protocol 2.3: Application in Kinase Inhibitor Intermediate Synthesis
3-(Aminomethyl)cyclobutanol is an excellent scaffold for kinase inhibitors, which often target the ATP-binding pocket.[13][14] The rigid cyclobutane core can position a hydrogen-bond donor/acceptor (the hydroxyl group) and a linker to a heterocyclic core (the aminomethyl group) in a precise orientation to interact with the hinge region of a kinase.[1]
This protocol describes a representative amide coupling reaction to form a hypothetical intermediate.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 3-(Aminomethyl)cyclobutanol (1.0 eq) and a suitable base (e.g., triethylamine or DIPEA, 1.5 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the acylating agent (e.g., 3-amino-1H-pyrazole-4-carbonyl chloride, 1.05 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final intermediate.
PART 3: Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized intermediates.
Quality Control Workflow
Caption: A standard quality control workflow for pharmaceutical intermediates.
Expected Analytical Data
The following table provides representative (hypothetical) analytical data for cis-3-(aminomethyl)cyclobutanol.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, D₂O) | δ ~3.8-3.9 (m, 1H, CH-OH), ~3.1 (d, 2H, CH₂-NH₂), ~2.6 (m, 1H, CH-CH₂NH₂), ~2.2 (m, 2H, cyclobutane CH₂), ~1.8 (m, 2H, cyclobutane CH₂)[13] |
| ¹³C NMR (100 MHz, D₂O) | δ ~70 (CH-OH), ~45 (CH₂-NH₂), ~35 (CH-CH₂NH₂), ~30 (cyclobutane CH₂) |
| LC-MS (ESI+) | m/z 102.1 [M+H]⁺ (for the free base C₅H₁₁NO) |
| Purity (HPLC) | >98% (for use in subsequent GMP steps) |
Conclusion and Future Outlook
3-(Aminomethyl)cyclobutanol is more than just a simple building block; it is a strategic tool for medicinal chemists. Its inherent structural rigidity and bifunctional nature provide a reliable platform for constructing complex molecules with precisely controlled three-dimensional architectures. The applications demonstrated here, particularly in the synthesis of kinase inhibitor intermediates, highlight its potential to address challenges in modern drug discovery, such as achieving high potency and selectivity while maintaining favorable drug-like properties. As the industry continues to explore novel chemical space, the demand for such sophisticated, sp³-rich scaffolds is expected to grow, further cementing the role of 3-(Aminomethyl)cyclobutanol and its derivatives in the development of future therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. 938064-72-3|3-(hydroxymethyl)cyclobutane-1-carbonitrile|BLD Pharm [bldpharm.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 14. Application of a macrocyclization strategy in kinase inhibitor development | EurekAlert! [eurekalert.org]
Application Note: Characterizing Protein Interactions with 3-(Aminomethyl)cyclobutanol hydrochloride using Biophysical Techniques
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(Aminomethyl)cyclobutanol hydrochloride in protein-ligand interaction studies. As a three-dimensional fragment molecule, this compound presents unique opportunities in fragment-based drug discovery (FBDD). This document outlines detailed protocols for key biophysical assays—Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—and provides guidance for structural elucidation via X-ray crystallography. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Significance of 3D Fragments in Drug Discovery
Fragment-based drug discovery has emerged as a powerful strategy for the development of novel therapeutics.[1][2][3] This approach utilizes small, low-complexity molecules ("fragments") to explore a target protein's binding sites.[1] Fragments that bind, albeit often with low affinity, can be elaborated into more potent, drug-like molecules.[2]
Historically, fragment libraries have been dominated by flat, aromatic compounds.[4] However, there is a growing appreciation for the advantages of three-dimensional (3D) fragments, which can offer improved solubility, novel intellectual property, and access to unique binding pockets.[4][5]
This compound is an exemplary 3D fragment. Its cyclobutane core imparts a rigid, non-planar geometry, while the aminomethyl and hydroxyl groups provide key hydrogen bonding functionalities.[6] This makes it a valuable tool for probing protein binding sites. This application note will detail the methodologies to effectively characterize the interaction of this fragment with target proteins.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [7][8][9] |
| Molecular Weight | 137.61 g/mol | [7][8][9] |
| Appearance | Solid | [7] |
| Key Structural Features | Cyclobutane ring, aminomethyl group, hydroxyl group | [6] |
| Isomers | Available as cis and trans isomers | [7][8] |
Experimental Design: A Multi-faceted Approach
A hierarchical and multi-technique approach is recommended to comprehensively study the interaction between this compound and a target protein. This workflow allows for efficient screening, validation, and in-depth characterization of the binding event.
Figure 1: A tiered experimental workflow for characterizing protein-ligand interactions.
Protocol 1: Thermal Shift Assay (TSA) for Primary Screening
TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding.[10][11] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ).[11][12]
Scientific Rationale
This assay is an excellent primary screen because it is high-throughput and requires minimal sample consumption.[13] A shift in Tₘ is a strong indicator of a direct interaction between the fragment and the target protein.[12] We use a fluorescent dye, such as SYPRO Orange, which binds to exposed hydrophobic regions of the protein as it unfolds, leading to an increase in fluorescence.[11][14]
Step-by-Step Protocol
-
Protein Preparation:
-
Purify the target protein to ≥95% homogeneity.
-
Dialyze the protein into a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Ensure the buffer components do not interfere with the assay.
-
Determine the protein concentration accurately (e.g., by measuring A₂₈₀ or using a BCA assay).
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in the same buffer as the protein.
-
Prepare a 5000x stock of SYPRO Orange dye in DMSO.
-
-
Assay Setup (96- or 384-well PCR plate):
-
Prepare a master mix containing the protein and SYPRO Orange dye. The final concentrations in a 20 µL reaction volume should be:
-
Protein: 2-5 µM
-
SYPRO Orange: 5x
-
-
Dispense 18 µL of the master mix into each well.
-
Add 2 µL of the this compound stock solution to the sample wells for a final concentration of 10 mM. For the negative control, add 2 µL of buffer.
-
Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature.
-
Determine the Tₘ by fitting the data to a Boltzmann sigmoidal function. The Tₘ is the inflection point of the curve.[13]
-
A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of the fragment compared to the control indicates a stabilizing interaction.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[15][16] It is ideal for characterizing the weak affinities typical of fragment hits.[15][17]
Scientific Rationale
SPR measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein.[15] This allows for the determination of association (kₐ) and dissociation (kₔ) rate constants, and the equilibrium dissociation constant (Kₗ). Due to the low molecular weight of fragments, high protein immobilization levels are often required to achieve a measurable signal.[18]
Figure 2: A simplified workflow for an SPR binding experiment.
Step-by-Step Protocol
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 solution.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Assay Setup:
-
The running buffer should be the same as the protein's dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween 20).
-
Prepare a dilution series of this compound in the running buffer. Due to its expected low affinity, a high concentration range is necessary (e.g., 1 µM to 1 mM).
-
Ensure the DMSO concentration is matched between the samples and the running buffer if the fragment is dissolved in DMSO, although for the hydrochloride salt, an aqueous buffer is preferable.[17]
-
-
Data Acquisition:
-
Perform a kinetic titration by injecting the different concentrations of the fragment over the protein and reference flow cells.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
Between cycles, regenerate the sensor surface with a mild solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine kₐ, kₔ, and Kₗ.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is the gold standard for characterizing the thermodynamics of binding interactions.[19] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₗ), stoichiometry (n), and enthalpy of binding (ΔH).[19][20]
Scientific Rationale
ITC provides a complete thermodynamic profile of the interaction, including the Gibbs free energy (ΔG) and entropy (ΔS) of binding, which can be calculated from the measured parameters.[19] This information is invaluable for understanding the driving forces behind the binding event (i.e., whether it is enthalpy- or entropy-driven). For accurate measurements, it is crucial that the buffer of the protein in the cell and the ligand in the syringe are precisely matched to avoid large heats of dilution.[21]
Step-by-Step Protocol
-
Sample Preparation:
-
Purify the protein to >95% homogeneity.
-
Extensively dialyze both the protein and the this compound against the same buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl). The final dialysis buffer should be used to dissolve the fragment.
-
Accurately determine the concentrations of both the protein and the fragment stock solution.
-
Degas all solutions immediately before use to prevent air bubbles in the calorimeter cell and syringe.[22]
-
-
ITC Experiment Setup:
-
Typically, the protein is placed in the sample cell and the fragment in the injection syringe.[21]
-
Recommended starting concentrations are:
-
Protein in the cell: 10-50 µM
-
Fragment in the syringe: 10-20 times the protein concentration (e.g., 100-1000 µM).
-
-
-
Data Acquisition:
-
Set the experimental temperature (typically 25 °C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Perform a control experiment by titrating the fragment into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to obtain Kₗ, n, and ΔH.
-
Protocol 4: X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information on how a ligand binds to its target protein.[23][24][25] This is crucial for structure-based drug design, as it reveals the specific amino acid residues involved in the interaction and the orientation of the ligand in the binding pocket.[23]
Scientific Rationale
Obtaining a crystal structure of the protein-fragment complex provides the ultimate validation of binding and a detailed roadmap for fragment elaboration. There are two main approaches: co-crystallization, where the protein and ligand are mixed before crystallization, and soaking, where pre-grown apo-protein crystals are soaked in a solution containing the ligand.[26][27]
Step-by-Step Protocol
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein using commercially available or in-house screens.
-
Optimize the initial hits to obtain diffraction-quality crystals.
-
-
Co-crystallization:
-
Incubate the protein with a 5- to 10-fold molar excess of this compound for several hours prior to setting up crystallization trials.[23]
-
Screen for crystallization conditions of the complex.
-
-
Crystal Soaking:
-
Prepare a soaking solution by dissolving this compound in the mother liquor from the apo-crystal cryoprotectant solution to a final concentration of 1-10 mM.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
Cryo-protect the soaked crystals by briefly passing them through a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully examine the electron density maps for evidence of the bound fragment.
-
Build the fragment into the density and refine the structure.
-
Conclusion
This compound is a valuable tool for exploring protein binding sites in the context of fragment-based drug discovery. The multi-pronged approach detailed in this application note, combining initial screening with TSA, kinetic and thermodynamic characterization with SPR and ITC, and structural elucidation with X-ray crystallography, provides a robust framework for understanding and leveraging the interactions of this 3D fragment. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently and accurately characterize the binding of this and other fragments to their protein targets, accelerating the drug discovery process.
References
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
- 6. This compound (1404365-04-3) for sale [vulcanchem.com]
- 7. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis- [cymitquimica.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | 1427386-91-1 [amp.chemicalbook.com]
- 10. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. axxam.com [axxam.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. Video: Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays [jove.com]
- 14. Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 24. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 26. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors with a Cyclobutanol Scaffold
Introduction: The Expanding Role of JAK Inhibitors and Novel Scaffolds
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling.[1][2] They play a pivotal role in the JAK-STAT signaling pathway, which regulates a multitude of cellular processes including immune responses, inflammation, and hematopoiesis.[1][3] Dysregulation of this pathway is implicated in a wide range of autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[2][3] Consequently, small molecule inhibitors of JAKs have emerged as a transformative class of therapeutics for diseases such as rheumatoid arthritis, psoriasis, and atopic dermatitis.[1]
The first generation of JAK inhibitors, while effective, often exhibited a lack of selectivity among the JAK family members, leading to off-target effects.[2] This has driven the development of second-generation inhibitors with improved selectivity profiles. A key strategy in modern medicinal chemistry is the exploration of novel molecular scaffolds that can impart desirable pharmacological properties. The cyclobutane ring, a strained four-membered carbocycle, has garnered significant interest as a bioisostere and a means to introduce three-dimensionality into drug candidates.[4][5] Its rigid, puckered conformation can orient substituents in well-defined vectors, potentially enhancing binding affinity and selectivity.[4]
This application note details the rationale and synthetic strategies for incorporating a cyclobutanol scaffold into JAK inhibitors. The hydroxyl group of the cyclobutanol moiety offers a valuable site for hydrogen bonding interactions within the kinase active site, potentially improving potency and selectivity. We provide detailed protocols for the key synthetic transformations required to construct these novel inhibitors, underpinned by a discussion of the structure-activity relationships (SAR) that guide their design.
The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[1]
Caption: The JAK-STAT signaling pathway.
Rationale for the Cyclobutanol Scaffold in JAK Inhibitor Design
The incorporation of a cyclobutanol moiety into a JAK inhibitor is a strategic design choice aimed at enhancing its pharmacological profile. The rationale is multi-faceted:
-
Three-Dimensionality and Conformational Rigidity: Unlike flexible aliphatic linkers, the puckered cyclobutane ring restricts the conformational freedom of the molecule.[4] This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic properties of a drug candidate.[4]
-
Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise placement of substituents into specific regions of the kinase active site.
-
Hydrogen Bonding Potential of the Hydroxyl Group: The hydroxyl group of the cyclobutanol can act as a hydrogen bond donor or acceptor. This is particularly advantageous as it can form key interactions with residues in the ATP-binding pocket of the JAKs, such as the hinge region, which is critical for inhibitor binding.[6] This additional interaction can significantly contribute to the potency and selectivity of the inhibitor.
General Synthetic Strategies
The synthesis of a JAK inhibitor featuring a cyclobutanol scaffold can be approached through a modular strategy. A common retrosynthetic analysis involves the disconnection of the cyclobutanol-containing fragment from the core heterocyclic scaffold of the JAK inhibitor, which is often a pyrrolo[2,3-d]pyrimidine or a related bioisostere.
Caption: General retrosynthetic approach.
The key challenges lie in the stereocontrolled synthesis of the functionalized cyclobutanol intermediate. Two primary strategies are highlighted:
-
[2+2] Cycloaddition: This is a powerful method for the construction of the cyclobutane ring. The reaction of a ketene (or a ketene equivalent) with an alkene can directly generate a cyclobutanone, which can then be reduced to the corresponding cyclobutanol.[7][8]
-
Stereoselective Reduction of a Cyclobutanone: Once the cyclobutanone is formed, its reduction to the cyclobutanol must be carefully controlled to obtain the desired stereoisomer. The facial selectivity of the reduction is influenced by the steric and electronic properties of the substituents on the ring.[9][10][11]
Detailed Application Protocols
Protocol 1: Synthesis of a Substituted Cyclobutanone via [2+2] Cycloaddition
This protocol is adapted from methodologies employing hyperbaric conditions to facilitate the [2+2] cycloaddition, which can be particularly effective for less reactive substrates.[12][13]
Materials:
-
Arenesulfonyl allene (1.0 eq)
-
Benzyl vinyl ether (3.0 eq)
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous dichloromethane (CH2Cl2)
-
High-pressure reactor (capable of 15 kbar)
Procedure:
-
In a glovebox, dissolve the arenesulfonyl allene in a 2:1 mixture of anhydrous Et2O/CH2Cl2 to a final concentration of 0.5 M.
-
Add benzyl vinyl ether (3.0 equivalents) to the solution.
-
Transfer the reaction mixture to a high-pressure reactor vessel.
-
Pressurize the reactor to 15 kbar and heat to 50 °C.
-
Maintain the reaction under these conditions for 19 hours.
-
After the reaction time, cool the reactor to room temperature and slowly release the pressure.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclobutanone.
| Parameter | Optimized Condition | Rationale |
| Pressure | 15 kbar | High pressure favors the concerted [2+2] cycloaddition mechanism, increasing the yield.[13] |
| Temperature | 50 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.[13] |
| Solvent | 2:1 Et2O/CH2Cl2 | A non-polar solvent system that is compatible with the high-pressure conditions. |
| Stoichiometry | 3 eq. of vinyl ether | An excess of the alkene component drives the reaction to completion.[13] |
Protocol 2: Stereoselective Reduction of a 3-Substituted Cyclobutanone
This protocol focuses on the hydride reduction of a 3-substituted cyclobutanone to favor the formation of the cis-cyclobutanol, a common outcome for this class of reductions.[9][10][11][14]
Materials:
-
3-Substituted cyclobutanone (1.0 eq)
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the 3-substituted cyclobutanone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve LiAlH(OtBu)3 (1.5 equivalents) in anhydrous THF.
-
Add the LiAlH(OtBu)3 solution dropwise to the cyclobutanone solution over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography to afford the cis-cyclobutanol.
| Reducing Agent | Typical Selectivity (cis:trans) | Rationale |
| LiAlH(OtBu)3 | >95:5 | The bulky hydride reagent preferentially attacks the carbonyl from the less sterically hindered face, leading to the cis product.[9] |
| NaBH4 | >90:10 | A less bulky but still effective reagent for achieving high cis selectivity.[10] |
| L-Selectride® | >98:2 | A highly hindered hydride that provides excellent stereoselectivity. |
Note: The stereochemical outcome is highly dependent on the nature of the substituent at the 3-position. Computational studies suggest that torsional strain and electrostatic interactions are key factors governing the facial selectivity of the hydride attack.[11][14]
Hypothetical Binding Mode and Structure-Activity Relationship (SAR)
While crystal structures of JAKs complexed with cyclobutanol-containing inhibitors are not yet publicly available, we can propose a plausible binding mode based on known inhibitor-kinase interactions.[6] Most JAK inhibitors are ATP-competitive, binding in the pocket between the N- and C-lobes of the kinase domain. The core heterocycle typically forms hydrogen bonds with the hinge region (e.g., the backbone amide and carbonyl of conserved glutamate and leucine residues).[6]
Caption: Proposed binding mode of a cyclobutanol-JAKi.
The cyclobutanol scaffold would likely be positioned extending from the core heterocycle towards the solvent-exposed region of the active site. The hydroxyl group is then ideally positioned to form an additional hydrogen bond with a residue near the mouth of the ATP-binding pocket or with a structured water molecule, thereby anchoring the inhibitor more tightly.
A hypothetical SAR study might explore variations at the cyclobutanol scaffold:
| Modification | Expected Impact on Activity | Rationale |
| Inversion of stereochemistry at the hydroxyl group | Likely decrease in activity | The precise vector of the hydroxyl group is critical for forming the intended hydrogen bond. |
| Methylation of the hydroxyl group (to -OCH3) | Significant decrease in activity | Removal of the hydrogen bond donating ability would abrogate a key interaction. |
| Replacement of -OH with -F | Variable; may decrease due to weaker H-bond | Fluorine is a weak hydrogen bond acceptor and may not be able to replicate the interaction of the hydroxyl. |
| Addition of a methyl group alpha to the hydroxyl | Potential for steric clash | A bulky group near the hydroxyl could disrupt the optimal binding conformation. |
Conclusion
The synthesis of Janus Kinase inhibitors incorporating a cyclobutanol scaffold represents a promising avenue for the development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The synthetic routes, while challenging, are accessible through established methodologies such as [2+2] cycloadditions and stereoselective reductions. The protocols and rationale presented herein provide a solid foundation for researchers and drug development professionals to explore this exciting area of medicinal chemistry. The strategic placement of the cyclobutanol's hydroxyl group to engage in specific hydrogen bonding interactions within the JAK active site is a key design principle that warrants further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. biblio.vub.ac.be [biblio.vub.ac.be]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Antiviral Agents Using Cyclobutane Nucleoside Analogues: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the discovery and preclinical development of antiviral agents based on cyclobutane nucleoside analogues. This class of compounds, which mimics natural nucleosides but incorporates a four-membered carbocyclic ring instead of a ribose or deoxyribose sugar moiety, has shown significant promise in antiviral research. The constrained cyclobutane ring can confer unique conformational properties that may enhance binding to viral enzymes and improve metabolic stability.
This guide is structured to provide not only step-by-step protocols for key experiments but also the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot effectively. We will cover the synthesis of these analogues, their in vitro and in vivo evaluation, elucidation of their mechanism of action, and an analysis of their structure-activity relationships (SAR).
Synthesis of Cyclobutane Nucleoside Analogues
The synthesis of cyclobutane nucleoside analogues is a critical first step in their development as antiviral agents. A common strategy involves the coupling of a suitably functionalized cyclobutane precursor with a purine or pyrimidine nucleobase.[1] The synthesis of carbovir and its derivative abacavir, which are carbocyclic nucleosides with a cyclopentene ring, provides a well-established conceptual framework that can be adapted for cyclobutane analogues.[2][3][4]
A key challenge in the synthesis is the stereoselective construction of the cyclobutane ring and the controlled introduction of substituents. [2+2] cycloaddition reactions are often employed to form the cyclobutane core. Subsequent modifications are then carried out to introduce the desired functional groups, such as a hydroxymethyl group to mimic the 5'-hydroxyl of a natural nucleoside, and a leaving group to facilitate coupling with the nucleobase.
Protocol 1: Synthesis of a Generic Cyclobutane Nucleoside Analogue
This protocol outlines a general approach for the synthesis of a cyclobutane nucleoside analogue. Specific reaction conditions, reagents, and purification methods will need to be optimized for each target molecule.
Step 1: Synthesis of the Cyclobutane Precursor
-
[2+2] Cycloaddition: React a suitable ketene acetal with an alkene under thermal or photochemical conditions to form a substituted cyclobutanone.
-
Functional Group Manipulation:
-
Reduce the ketone to a hydroxyl group using a reducing agent like sodium borohydride.
-
Protect the hydroxyl group with a suitable protecting group (e.g., tert-butyldimethylsilyl).
-
Introduce a hydroxymethyl group via hydroboration-oxidation of an exocyclic double bond or other appropriate methods.
-
Protect the primary hydroxyl group.
-
Deprotect the secondary hydroxyl group and convert it into a good leaving group (e.g., mesylate or tosylate).
-
Step 2: Coupling with the Nucleobase
-
Base-catalyzed Alkylation: React the cyclobutane precursor (with the leaving group) with the desired purine or pyrimidine base in the presence of a strong base (e.g., sodium hydride) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Purification: Purify the resulting regioisomers (N9 and N7 for purines) by column chromatography.
Step 3: Deprotection
-
Removal of Protecting Groups: Remove the protecting groups using appropriate deprotection conditions (e.g., TBAF for silyl ethers, acidic or basic hydrolysis for esters).
-
Final Purification: Purify the final cyclobutane nucleoside analogue by column chromatography or recrystallization.
In Vitro Evaluation of Antiviral Activity
Once synthesized, the cyclobutane nucleoside analogues must be evaluated for their ability to inhibit viral replication in cell culture. The two most common methods for this are the cytopathic effect (CPE) reduction assay and the plaque reduction assay.
Protocol 2: Cytopathic Effect (CPE) Reduction Assay
The CPE reduction assay is a widely used method to screen for antiviral compounds. It measures the ability of a compound to protect cells from the virus-induced damage and death known as the cytopathic effect.[5]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)[6]
-
Virus stock of known titer
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds (cyclobutane nucleoside analogues)
-
Positive control antiviral drug
-
Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)[5][6]
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control drug in cell culture medium.
-
Infection and Treatment:
-
Aspirate the medium from the cell monolayers.
-
Add the diluted compounds to the wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.[6]
-
Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus and cell line.
-
Assessment of CPE: After the incubation period, assess cell viability using a suitable reagent. For example, with Neutral Red, live cells will take up the dye.[5]
-
Data Analysis:
-
Measure the absorbance or luminescence, depending on the viability reagent used.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.
-
Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.
-
In parallel, determine the 50% cytotoxic concentration (CC50) of the compounds in uninfected cells to assess their toxicity.
-
Calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
-
Protocol 3: Plaque Reduction Assay
The plaque reduction assay is a more quantitative method for determining the antiviral activity of a compound. It measures the reduction in the number of viral plaques, which are localized areas of cell death caused by viral infection.[7][8][9]
Materials:
-
Host cell line
-
Virus stock
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
Test compounds
-
Positive control
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)[7]
-
Staining solution (e.g., crystal violet)[7]
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection:
-
Aspirate the medium from the cells.
-
Adsorb the virus onto the cells for 1 hour at 37°C.
-
-
Treatment:
-
Remove the virus inoculum.
-
Overlay the cells with the overlay medium containing the different concentrations of the test compounds. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.[8]
-
-
Incubation: Incubate the plates until plaques are visible (typically 2-5 days).[7]
-
Plaque Visualization:
-
Remove the overlay.
-
Fix the cells with a fixative (e.g., 10% formalin).
-
Stain the cells with a staining solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.[10]
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50), the concentration that reduces the plaque number by 50%.[7]
-
| Parameter | CPE Reduction Assay | Plaque Reduction Assay |
| Principle | Measures inhibition of virus-induced cell death | Measures inhibition of infectious virus particle formation |
| Endpoint | Cell viability (e.g., colorimetric, fluorometric) | Number of plaques |
| Throughput | High (96- or 384-well plates) | Lower (6- or 12-well plates) |
| Quantitative | Semi-quantitative | Quantitative |
Elucidating the Mechanism of Action
Understanding how a cyclobutane nucleoside analogue inhibits viral replication is crucial for its further development. As nucleoside analogues, they are expected to act as inhibitors of viral polymerases (e.g., reverse transcriptase, RNA-dependent RNA polymerase).[1]
Mechanism of Action Pathway
Caption: Intracellular activation and mechanism of action of cyclobutane nucleoside analogues.
Protocol 4: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a cell-free assay to determine if a cyclobutane nucleoside analogue directly inhibits the activity of HIV-1 reverse transcriptase (RT).
Materials:
-
Recombinant HIV-1 RT
-
Poly(A)/oligo(dT) template/primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP
-
Test compounds (triphosphorylated form)
-
Reaction buffer
-
Filter paper or other method for separating incorporated from unincorporated nucleotides
-
Scintillation counter or fluorescence reader
Procedure:
-
Triphosphorylation of the Analogue: The cyclobutane nucleoside analogue must first be chemically or enzymatically converted to its triphosphate form, which is the active species.[11]
-
Assay Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, poly(A)/oligo(dT) template/primer, dNTPs (with the labeled dTTP), and the triphosphorylated test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated nucleotides.
-
Measure the amount of incorporated labeled nucleotide using a scintillation counter or fluorescence reader.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration.
-
Determine the 50% inhibitory concentration (IC50) of the triphosphorylated analogue.
-
In Vivo Efficacy Evaluation
Promising compounds from in vitro studies need to be evaluated for their efficacy in animal models of viral infection. This step is crucial for assessing the compound's potential as a therapeutic agent.[12]
Protocol 5: Murine Model of Influenza Virus Infection
This protocol provides a general framework for evaluating the in vivo antiviral efficacy of a cyclobutane nucleoside analogue in a mouse model of influenza.[12]
Materials:
-
Specific-pathogen-free mice (e.g., BALB/c)
-
Influenza virus strain adapted for mice
-
Test compound
-
Vehicle for compound administration
-
Anesthesia
Procedure:
-
Animal Acclimation: Acclimate the mice to the facility for at least one week before the experiment.
-
Infection:
-
Anesthetize the mice.
-
Inoculate the mice intranasally with a sublethal dose of influenza virus.[12]
-
-
Treatment:
-
Randomly assign the mice to treatment groups (vehicle control, test compound at different doses, positive control).
-
Administer the test compound and controls via a suitable route (e.g., oral gavage, intraperitoneal injection) starting at a specified time post-infection (e.g., 4 hours).
-
Continue treatment for a defined period (e.g., 5 days).
-
-
Monitoring:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
Record survival data.
-
-
Endpoint Analysis:
-
At specific time points, euthanize a subset of mice from each group.
-
Collect lungs for viral titer determination (e.g., by plaque assay or qPCR) and histopathological analysis.
-
Collect blood for pharmacokinetic analysis.
-
-
Data Analysis:
-
Compare body weight changes, survival rates, lung viral titers, and lung pathology scores between the treatment and control groups.
-
| Parameter | Description |
| Body Weight | A measure of overall health; weight loss is an indicator of morbidity. |
| Survival Rate | The percentage of animals surviving at the end of the study. |
| Lung Viral Titer | The amount of infectious virus in the lungs. |
| Lung Pathology | Microscopic examination of lung tissue for signs of inflammation and damage. |
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the antiviral activity and pharmacological properties of a lead compound. By systematically modifying the structure of the cyclobutane nucleoside analogue and evaluating the resulting changes in activity, researchers can identify key structural features required for potency and selectivity.[13][14]
Key Structural Modifications to Explore:
-
Nucleobase: Variations in the purine or pyrimidine base can significantly impact antiviral activity and selectivity.
-
Substituents on the Cyclobutane Ring: The stereochemistry and nature of substituents on the cyclobutane ring can influence the compound's conformation and its interaction with the target enzyme.
-
5'-Hydroxymethyl Mimic: Modifications to the group that mimics the 5'-hydroxymethyl of natural nucleosides can affect phosphorylation and pharmacokinetic properties.
Example SAR Table for Hypothetical Anti-HIV Cyclobutane Nucleosides
| Compound | Nucleobase | Stereochemistry at C1' | EC50 (µM) in MT-4 cells | CC50 (µM) in MT-4 cells | SI (CC50/EC50) |
| 1a | Adenine | R | 0.5 | >100 | >200 |
| 1b | Adenine | S | 10.2 | >100 | >9.8 |
| 2a | Guanine | R | 1.2 | >100 | >83 |
| 3a | 2,6-Diaminopurine | R | 0.1 | 85 | 850 |
| 4a | Cytosine | R | 5.8 | >100 | >17 |
The hypothetical data in this table illustrates how changes in the nucleobase and stereochemistry can dramatically affect antiviral potency. Such data guides the design of new analogues with improved therapeutic potential.
Conclusion
The development of cyclobutane nucleoside analogues as antiviral agents is a complex but promising field of research. By combining rational design, robust synthetic chemistry, and a comprehensive panel of in vitro and in vivo assays, it is possible to identify and optimize novel drug candidates with potent and selective antiviral activity. The protocols and guidelines presented in this document provide a solid foundation for researchers embarking on this exciting area of drug discovery.
References
- 1. rroij.com [rroij.com]
- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. pblassaysci.com [pblassaysci.com]
- 6. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship studies on potential non-nucleoside DABO-like inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Synthesis of trans-3-Aminocyclobutanol from a cis-Precursor: A Detailed Protocol and Mechanistic Guide
An Application Note for Drug Discovery Professionals
Abstract
The cyclobutane motif is a highly valued structural unit in modern medicinal chemistry, prized for its ability to confer unique three-dimensional conformations and favorable physicochemical properties to drug candidates.[1] Specifically, trans-1,3-disubstituted aminocyclobutanols serve as critical building blocks for a range of therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the stereoselective synthesis of trans-3-aminocyclobutanol from its corresponding cis-3-dibenzylaminocyclobutanol isomer. The synthetic strategy hinges on a pivotal stereochemical inversion of the hydroxyl group, achieved through a Mitsunobu reaction, followed by a robust deprotection via catalytic hydrogenolysis. This guide is designed for researchers in drug discovery and process development, offering detailed experimental procedures, mechanistic insights, and practical advice to ensure reproducibility and high yields.
Introduction and Strategic Overview
The synthesis of stereochemically pure building blocks is a cornerstone of modern drug development.[] The trans-3-aminocyclobutanol scaffold is a key component in numerous biologically active molecules, acting as a conformationally restricted isostere for more flexible linkers.[1] While various methods exist for constructing cyclobutane rings, a common challenge is accessing the desired trans isomer when the cis isomer is more readily available or is the major product of a preceding synthetic step.
This protocol addresses this challenge directly by outlining a reliable two-stage conversion process:
-
Stereochemical Inversion: The core of the transformation is the inversion of the C-OH stereocenter in cis-3-dibenzylaminocyclobutanol. This is accomplished using the Mitsunobu reaction , a powerful and widely-used method for converting a secondary alcohol to a variety of functional groups with complete inversion of stereochemistry.[3][4][5] The alcohol is activated in situ and displaced by a nucleophile in a classic SN2 fashion.
-
Amine Deprotection: The resulting trans-dibenzylamino intermediate is then deprotected to unveil the primary amine. Catalytic hydrogenolysis is the method of choice for this step, offering clean conversion and simple purification, as the byproducts are volatile.
This strategic approach provides a robust and scalable pathway to the high-value trans-3-aminocyclobutanol product.
Caption: High-level overview of the two-stage synthetic pathway.
Mechanistic Considerations
The Mitsunobu Reaction: Engine of Stereoinversion
The Mitsunobu reaction is exceptionally reliable for inverting the stereochemistry of secondary alcohols.[5] The reaction mechanism, while complex, can be understood through several key stages.[4][6]
-
Activation: Triphenylphosphine (PPh₃), a strong nucleophile, attacks the electrophilic nitrogen of an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a betaine intermediate.
-
Proton Transfer: The betaine is a strong base and deprotonates the chosen nucleophile (in our case, benzoic acid), forming a carboxylate anion and a protonated phosphonium species.
-
Oxyphosphonium Salt Formation: The alcohol oxygen of the cis-cyclobutanol derivative attacks the activated phosphonium species, displacing the hydrazine byproduct and forming a key alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.
-
SN2 Displacement: The carboxylate anion, a potent nucleophile, attacks the carbon atom bearing the oxyphosphonium leaving group from the backside. This SN2 displacement proceeds with complete inversion of configuration, yielding the trans-ester intermediate.
Caption: Simplified workflow of the Mitsunobu reaction mechanism.
N-Debenzylation via Catalytic Hydrogenolysis
The removal of benzyl groups from a nitrogen atom is a common final step in many synthetic sequences. Catalytic hydrogenolysis is the preferred industrial method due to its efficiency and clean byproducts. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The substrate adsorbs onto the catalyst surface, where hydrogen gas (H₂) is also activated. The benzylic C-N bonds are then cleaved reductively, releasing the desired primary amine and toluene as the sole byproduct.
Detailed Experimental Protocols
Reagents and Materials Summary
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| cis-3-Dibenzylaminocyclobutanol | C₁₈H₂₁NO | 267.37 | Commercial | Starting Material |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Commercial | Use fresh, dry reagent |
| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | Commercial | Toxic; handle in fume hood |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Commercial | Ensure it is dry |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercial | Anhydrous, inhibitor-free |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | Commercial | |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | Commercial | Pyrophoric when dry |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Gas Cylinder | Flammable |
| Methanol (MeOH) | CH₄O | 32.04 | Commercial | Anhydrous |
Protocol 1: Stereoinversion of cis-3-Dibenzylaminocyclobutanol
This protocol converts the cis-alcohol to the corresponding trans-benzoate ester via the Mitsunobu reaction.
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add cis-3-dibenzylaminocyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.2 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol of starting material). Stir the mixture under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting alcohol.
-
Work-up and Purification: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Add diethyl ether to the residue. Triphenylphosphine oxide (TPPO), a major byproduct, is poorly soluble in ether and will precipitate. c. Cool the mixture and filter to remove the bulk of the TPPO. d. Wash the filtrate successively with saturated aqueous NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. f. Purify the crude residue by flash column chromatography on silica gel to afford the pure trans-3-(dibenzylamino)cyclobutyl benzoate.
Protocol 2: Saponification and Deprotection to Yield trans-3-Aminocyclobutanol
This two-part protocol first hydrolyzes the ester and then removes the N-benzyl protecting groups.
Part A: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the trans-ester intermediate from Protocol 1 (1.0 eq) in a mixture of THF and Methanol (1:1 v/v).
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Work-up: a. Partially concentrate the mixture to remove the organic solvents. b. Dilute with water and extract the product into ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude trans-3-(dibenzylamino)cyclobutanol. This material is often pure enough for the next step.
Part B: Hydrogenolysis (N-Debenzylation)
-
Reactor Setup: Dissolve the crude trans-3-(dibenzylamino)cyclobutanol from Part A in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight) under a nitrogen or argon atmosphere.
-
Trustworthiness: Dry Pd/C catalyst can be pyrophoric and may ignite in the presence of air and solvent. Handle with care, and do not allow the catalyst to dry on the filter paper during work-up.
-
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenation apparatus for larger scales). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced.
-
Reaction: Stir the reaction vigorously under the hydrogen atmosphere at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up and Isolation: a. Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with additional methanol. c. Concentrate the filtrate under reduced pressure. The resulting solid or oil is the final product, trans-3-aminocyclobutanol, which can be further purified by crystallization or other methods if necessary.
Conclusion
The synthetic route detailed in this application note provides a reliable and well-precedented method for the stereoselective synthesis of trans-3-aminocyclobutanol from its cis-isomer. The strategic use of a Mitsunobu reaction for stereoinversion followed by catalytic hydrogenolysis for deprotection represents a powerful combination of classic and modern organic synthesis techniques. By following the detailed protocols and heeding the expert insights provided, researchers and drug development professionals can confidently produce this valuable building block for their discovery programs.
References
Troubleshooting & Optimization
solubility issues of 3-(Aminomethyl)cyclobutanol hydrochloride in organic solvents
Technical Support Center: 3-(Aminomethyl)cyclobutanol Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound. Here, we provide in-depth, experience-driven answers to common questions and offer validated troubleshooting protocols to ensure your experiments proceed smoothly.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often difficult to dissolve in common organic solvents?
A: The solubility challenge arises from the compound's dual nature. It is an amine hydrochloride salt . This structure imparts significant ionic character.
-
Ionic Head: The ammonium chloride group (-CH₂NH₃⁺Cl⁻) is highly polar and ionic. It readily forms strong ion-dipole interactions with polar solvents, especially water.
-
Non-Polar Tail: The cyclobutane ring is a non-polar, hydrophobic aliphatic structure.
Consequently, the molecule has poor affinity for most purely non-polar organic solvents (like hexane or toluene) and can also struggle in some polar aprotic solvents (like dichloromethane) that cannot effectively solvate both the ionic head and the non-polar ring. Amine salts are generally soluble in water but often insoluble in organic solvents like ether[1]. The hydrochloride salt form, while enhancing stability and water solubility, is a primary reason for its limited solubility in many organic media[2].
Q2: What are the key physicochemical properties I should be aware of?
A: Understanding the compound's properties is the first step in troubleshooting.
| Property | Value | Source / Comment |
| Molecular Formula | C₅H₁₂ClNO | [3][4] |
| Molecular Weight | ~137.61 g/mol | [3][5] |
| Appearance | White to off-white solid | General supplier information. |
| Hygroscopicity | Highly hygroscopic | [2] The ionic salt form attracts atmospheric water. Store in a desiccator. |
| Storage | 0-8°C, under inert gas | [4][6] Recommended to prevent degradation and moisture uptake. |
The compound's structure features a strained cyclobutane ring, a primary aminomethyl group, and a hydroxyl group, which allow for a variety of chemical reactions but also contribute to its complex solubility profile[2].
Q3: What is the general solubility profile of this compound?
A: While specific quantitative data is not widely published, a qualitative profile can be assembled based on general principles for small molecule amine hydrochlorides.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | High | Excellent solvation of the ammonium chloride group via hydrogen bonding and ion-dipole forces. |
| Aprotic Polar | DMSO, DMF | Moderate to High | Good dipole moment can solvate the salt, but may be less effective than protic solvents. |
| Ethers | Diethyl Ether, THF | Very Low / Insoluble | Low polarity is insufficient to break the crystal lattice energy of the salt. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | While slightly polar, they are poor hydrogen bond acceptors and cannot effectively solvate the salt. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature is incompatible with the ionic salt[1]. |
Troubleshooting Guide: Step-by-Step Solutions
This section provides actionable workflows to address common solubility issues encountered in the lab.
Workflow 1: Troubleshooting Insolubility in Organic Solvents
Use this decision tree to guide your experimental approach when facing solubility problems.
Caption: Troubleshooting Decision Tree for Solubility Issues.
Problem: My compound will not dissolve in dichloromethane (DCM) for a reaction.
This is a classic challenge. The ionic salt is insoluble in the non-polar solvent.
Solution: Convert the Hydrochloride Salt to the Freebase.
The most reliable method to achieve solubility in common organic solvents is to convert the hydrochloride salt to its neutral (freebase) form. The freebase, lacking the ionic charge, is significantly more soluble in solvents like DCM, ethyl acetate, and ether.
The Chemistry: Shifting the Equilibrium
The process involves adding a mild base to neutralize the hydrochloric acid, liberating the neutral amine.
Caption: Salt-Freebase Equilibrium Diagram.
Protocol 1: Aqueous Workup for Conversion to Freebase
This self-validating protocol uses a liquid-liquid extraction to convert the salt and isolate the more organo-soluble freebase.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard glassware
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water in a separatory funnel.
-
Basification: Slowly add saturated aqueous NaHCO₃ solution to the funnel. You will observe effervescence (CO₂ release) as the acid is neutralized. Continue adding base dropwise until the bubbling ceases. This indicates the neutralization is complete.
-
Expert Tip: For a more controlled reaction, you can monitor the aqueous layer's pH with litmus paper, aiming for a pH of 8-9.
-
-
Extraction: Add a volume of your desired organic solvent (e.g., DCM, EtOAc) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate fully. The organic layer (containing the freebase) will be the bottom layer if using DCM and the top layer if using EtOAc. Drain the organic layer into a clean flask.
-
Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction (steps 3-4). Combine the organic layers.
-
Washing: Wash the combined organic layers with a small amount of brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps, add more until some particles remain free-flowing.
-
Isolation: Filter off the drying agent. The resulting solution now contains the freebase form of 3-(Aminomethyl)cyclobutanol, ready for use in your reaction or for solvent removal to isolate the pure freebase.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. This compound (1404365-04-3) for sale [vulcanchem.com]
- 3. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis- [cymitquimica.com]
- 4. This compound | 1427386-91-1 [amp.chemicalbook.com]
- 5. cis this compound | 1400744-20-8 | INDOFINE Chemical Company [indofinechemical.com]
- 6. cis-3-(AMinoMethyl)cyclobutanol hydrochloride | 1400744-20-8 [amp.chemicalbook.com]
Technical Support Center: Optimizing Mitsunobu Reaction Conditions for Stereochemical Inversion of Cyclobutanol
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for a particularly nuanced application of the Mitsunobu reaction: the stereochemical inversion of sterically demanding secondary alcohols like cyclobutanol. This document moves beyond standard protocols to address common failures and provides a logical framework for troubleshooting and optimization.
Part 1: Core Principles & Mechanistic Considerations
Before troubleshooting, a firm grasp of the reaction's mechanism is paramount. The stereochemical outcome of the Mitsunobu reaction is dictated by a classic SN2 mechanism.[1][2]
Q1: Why is the Mitsunobu reaction expected to proceed with stereochemical inversion?
The Mitsunobu reaction converts a hydroxyl group, which is a poor leaving group, into an alkoxyphosphonium salt, an excellent leaving group.[3][4] The reaction sequence is initiated by the nucleophilic attack of a phosphine (typically triphenylphosphine, PPh₃) on an azodicarboxylate (e.g., DEAD or DIAD), generating a betaine intermediate.[1][3] This intermediate deprotonates the acidic nucleophile (Nu-H). The alcohol then attacks the activated phosphonium species, leading to the formation of the key alkoxyphosphonium salt. The deprotonated nucleophile (Nu⁻) then displaces this phosphonium salt via a backside attack (SN2), resulting in a clean inversion of the stereocenter.[2][5] The formation of the very stable triphenylphosphine oxide (TPPO) byproduct is a major thermodynamic driving force for the reaction.[6]
Caption: Core mechanism of the Mitsunobu reaction leading to inversion.
Part 2: Troubleshooting Guide for Cyclobutanol Inversion
Cyclobutanol and other sterically hindered secondary alcohols present unique challenges. The following Q&A addresses the most common failure modes.
Q2: My reaction has stalled, showing significant unreacted cyclobutanol. What is the likely cause?
Low or incomplete conversion is a frequent issue, often pointing to two primary factors:
-
Insufficient Nucleophile Acidity: The reaction is contingent on the protonation of the betaine intermediate by the nucleophile.[3] If the nucleophile is not sufficiently acidic (pKa > 13-15), the equilibrium will not favor the formation of the ion pair needed for the reaction to proceed.[1][7][8] In this scenario, the reduced azodicarboxylate anion can act as a competing nucleophile, attacking the alkoxyphosphonium salt and leading to side products.[1][8]
-
Steric Hindrance: The strained cyclobutyl ring system presents considerable steric bulk around the reaction center. This can slow down both the formation of the alkoxyphosphonium salt and the subsequent SN2 displacement by the nucleophile.
Q3: I'm observing a mixture of inverted and retained stereoisomers. Why am I losing stereochemical control?
While the Mitsunobu reaction is renowned for its stereospecificity, loss of stereochemical integrity can occur under certain conditions.[10]
-
Competing Reaction Pathways: Although less common, pathways leading to retention are possible, potentially involving the formation of an acylphosphonium salt.[7] In some cases with hindered substrates, a double inversion (net retention) can occur if the nucleophile first participates in an intramolecular cyclization, which is then opened by a second nucleophilic attack.[4][11]
-
Reaction Conditions: The order of reagent addition can be critical.[1] If standard addition (azodicarboxylate added last) fails, pre-forming the betaine by mixing PPh₃ and DEAD/DIAD at 0°C before adding the alcohol and nucleophile can sometimes improve the outcome.[1][12]
Q4: My primary isolated product is an alkene (cyclobutene derivative). How can I prevent this elimination side reaction?
Elimination is a classic competing pathway for SN2 reactions, especially with secondary substrates.
-
Cause: This typically occurs when the reaction is heated too aggressively or when a bulky, non-nucleophilic base is inadvertently formed.[7] The alkoxyphosphonium salt is a good leaving group, and if the nucleophile is too hindered to attack the carbon center, it may instead act as a base, abstracting a proton and leading to an E2 elimination.
-
Solution:
-
Maintain Low Temperatures: Conduct the reaction at 0°C and allow it to warm slowly to room temperature. Avoid external heating unless absolutely necessary.
-
Choose a Less Bulky Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is sterically larger than diethyl azodicarboxylate (DEAD). While often used interchangeably, switching to DEAD may slightly reduce steric crowding.
-
Ensure a Potent Nucleophile: A highly effective, non-basic nucleophile will favor the SN2 pathway over elimination.
-
Caption: Troubleshooting flowchart for common Mitsunobu reaction issues.
Part 3: Optimized Protocols for Cyclobutanol Inversion
Protocol 1: Standard Conditions with High-Acidity Nucleophile
This protocol is optimized for hindered alcohols where standard carboxylic acids may fail.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the cyclobutanol (1.0 eq.), 4-nitrobenzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes. The solution will typically turn yellow-orange.[9]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the product and byproducts. Purification is typically achieved by column chromatography to separate the inverted ester from triphenylphosphine oxide and the reduced hydrazine.[13]
Protocol 2: Alternative Reagents for Difficult Substrates
For particularly stubborn inversions, modifying the core reagents can be effective.
-
Azodicarboxylate: Replace DEAD/DIAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP).[14][15] ADDP forms a more basic betaine intermediate, which can be advantageous for reactions with nucleophiles in the pKa 11-13 range.[14]
-
Phosphine: Replace triphenylphosphine with polymer-supported triphenylphosphine (PS-PPh₃).[14] This greatly simplifies purification, as the resulting phosphine oxide is bound to the resin and can be removed by simple filtration.[13][14]
Part 4: Reagent Selection Guide
The choice of reagents is critical and should be tailored to the substrate.
Table 1: Comparison of Common Azodicarboxylates
| Reagent | Abbreviation | Key Characteristics & Use Cases |
| Diethyl Azodicarboxylate | DEAD | The classic, most common reagent. Potentially explosive and toxic.[1][16] |
| Diisopropyl Azodicarboxylate | DIAD | More sterically hindered and generally more stable/safer than DEAD. Widely used.[1][15] |
| Di-tert-butyl Azodicarboxylate | DBAD | Byproducts of its use are easily removed by treatment with trifluoroacetic acid.[1][17] |
| 1,1'-(Azodicarbonyl)dipiperidine | ADDP | Forms a more basic betaine. Excellent for use with more weakly acidic nucleophiles (pKa > 11).[7][14][15] |
Table 2: Impact of Nucleophile Acidity (pKa) on Reaction Outcome
| Nucleophile Example | Approx. pKa | Expected Outcome with Cyclobutanol |
| 4-Nitrobenzoic Acid | 3.4 | High Yield of Inversion. Recommended for hindered alcohols.[7][9] |
| Benzoic Acid | 4.2 | Good to Moderate Yield. Standard choice, may be slow. |
| Acetic Acid | 4.8 | Moderate to Low Yield. May require longer times or fail. |
| Phenol | 10.0 | Low Yield. Reaction is likely to be very slow or stall. |
| Phthalimide | 8.3 | Good Yield. Common nitrogen nucleophile for Gabriel synthesis variant.[3][5] |
| 1-Propanol | 16.0 | No Reaction. Nucleophile is not acidic enough to protonate the betaine.[6][8] |
Table 3: Solvent Effects on Mitsunobu Reaction Rate
Studies have shown that, contrary to some standard SN2 reactions, the Mitsunobu esterification is often faster in non-polar solvents.[18]
| Solvent | Type | Relative Rate | Rationale |
| THF, Toluene, Benzene | Non-polar / Weakly Polar | Faster | Less solvation of the carboxylate anion (nucleophile) leaves it "naked" and more reactive.[18] |
| Dichloromethane (DCM) | Polar Aprotic | Slower | Increased solvent polarity can stabilize the nucleophile, reducing its kinetic reactivity.[18] |
| Acetonitrile | Polar Aprotic | Slower | Side reactions can become more competitive in polar solvents.[18] |
| Methanol, Ethanol | Polar Protic | Not Recommended | Protic solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that severely inhibits its reactivity.[19][20] |
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. byjus.com [byjus.com]
- 16. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 17. Di-tert-butyl Azodicarboxylate (DtBAD) [commonorganicchemistry.com]
- 18. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
purification techniques for cis and trans isomers of aminocyclobutanol
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist Subject: Advanced Purification Techniques for Cis and Trans Isomers of Aminocyclobutanol
Introduction: Navigating the Complexities of Stereoisomer Separation
The separation of cis and trans isomers of aminocyclobutanol represents a significant, yet common, challenge in synthetic chemistry. These diastereomers often exhibit frustratingly similar physical properties, rendering traditional purification methods inadequate. This guide has been developed from extensive field experience and a deep understanding of the underlying chemical principles to provide you with robust, actionable solutions. Here, we move beyond mere procedural lists to explain the why behind each technique, empowering you to troubleshoot effectively and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental structural differences between cis and trans aminocyclobutanol isomers that influence their separation?
A: The core difference lies in the spatial arrangement of the amino (-NH₂) and hydroxyl (-OH) groups relative to the cyclobutane ring. In the cis isomer, both functional groups are on the same face of the ring, leading to a more compact, U-shaped conformation. This proximity allows for potential intramolecular hydrogen bonding. In the trans isomer, the groups are on opposite faces, resulting in a more linear and extended structure. These conformational differences, though subtle, alter the molecule's overall polarity, steric profile, and ability to pack into a crystal lattice, which are the very properties we exploit for separation.
Q2: Why is separating these specific diastereomers so challenging?
A: The difficulty arises from their nearly identical molecular weights and elemental compositions. Unlike compounds with significant structural differences, the cis and trans isomers of aminocyclobutanol often have very close polarity profiles. This leads to similar retention factors in chromatography and comparable solubilities in many common solvents, making baseline separation or selective crystallization difficult to achieve without careful method development.
Q3: What are the primary purification strategies for aminocyclobutanol isomers?
A: The three main pillars of separation for these diastereomers are:
-
Flash Column Chromatography: Exploits subtle differences in polarity and interaction with a stationary phase.
-
Fractional Crystallization: Leverages differences in solubility and crystal lattice packing energy, often after converting the amines into diastereomeric salts.[1][2]
-
Chemical Derivatization: Involves temporarily modifying one of the functional groups to exaggerate the physical differences between the isomers, facilitating an easier separation by chromatography or crystallization.[3][4]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the purification process.
Flash Column Chromatography
Q: My silica gel column shows poor or no separation between the cis and trans isomers. What's wrong?
A: This is a classic problem. The default polarity of the isomers is often too similar for standard silica gel to resolve effectively.
-
Causality: The strong interaction of the primary amine with the acidic silanol groups on the silica surface can lead to significant tailing and band broadening, which masks the small selectivity between the isomers.
-
Solutions:
-
Introduce a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., in methanol) to your eluent system.[5] A common starting point is 0.1-1% TEA in a hexane/ethyl acetate or dichloromethane/methanol mobile phase. This deactivates the acidic sites on the silica, resulting in sharper peaks and improved resolution.
-
Switch to a Different Stationary Phase: If a basic modifier is insufficient, consider alternative stationary phases. Alumina (basic or neutral) can sometimes offer different selectivity.[6] Amine-bonded or diol-bonded silica phases are also excellent choices as they minimize the strong ionic interactions that cause tailing.
-
Optimize the Eluent System: Systematically screen different solvent systems. Sometimes a less conventional mixture, like chloroform/acetone, can provide the unique selectivity needed. Thin Layer Chromatography (TLC) is your most valuable tool here for rapid screening.[6]
-
Q: I'm getting good separation, but my overall recovery from the column is low.
A: This typically points to irreversible adsorption of your compound onto the stationary phase.
-
Causality: The highly polar nature of aminocyclobutanols, especially the amine group, can lead to very strong, sometimes irreversible, binding to the silica gel.
-
Solutions:
-
Pre-treat the Silica: Create a slurry of your silica gel in the mobile phase containing your basic modifier (e.g., 1% TEA) before packing the column. This ensures all active sites are neutralized before your compound is loaded.
-
Use a "Catch and Release" Technique: Employ a stronger, more polar solvent system at the end of your run to "flush" any remaining compound from the column. For example, if you are running a gradient of ethyl acetate in hexanes, a final flush with 5-10% methanol in dichloromethane can be effective.
-
Derivatization: Protect the amine group as a carbamate (e.g., Boc or Cbz) or the alcohol as a silyl ether. This drastically reduces the polarity and eliminates the problematic interactions with silica, often making chromatography trivial. The protecting group can then be removed post-purification.
-
Fractional Crystallization
Q: I've tried multiple solvents, but I can't get either isomer to crystallize selectively.
A: The free bases of aminocyclobutanol isomers often have high solubility or form oils. The key is to introduce stronger, more directional intermolecular interactions.
-
Causality: The similar structures of the isomers can lead to them co-crystallizing or forming a eutectic mixture. The free amine may also inhibit clean crystal formation.
-
Solutions:
-
Form Diastereomeric Salts: This is the most powerful technique for resolving amino alcohols.[1][2] React your mixture of isomers with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or dibenzoyl-L-tartaric acid).[2] This converts your pair of diastereomers into a new pair of diastereomeric salts. These salts have significantly different physical properties, including solubility, making selective crystallization much more likely.[1][2]
-
Systematic Solvent Screening: Create a solubility profile. Test a wide range of solvents from polar (isopropanol, ethanol) to non-polar (toluene, heptane) and mixtures thereof. The ideal solvent will dissolve the salt mixture at an elevated temperature but allow only one diastereomeric salt to crystallize upon slow cooling.[7]
-
Use Seed Crystals: If you have a small amount of pure material, use it to seed the crystallization. This can overcome the kinetic barrier to nucleation and guide the formation of the desired crystal form.[1]
-
Q: My material is "oiling out" instead of forming crystals.
A: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solute-solvent system).
-
Causality: The solution is too concentrated, or the cooling rate is too fast.
-
Solutions:
-
Increase Solvent Volume: Add more solvent to the hot solution until it is fully dissolved, then allow it to cool slowly.
-
Reduce Cooling Rate: Slow, controlled cooling is critical for successful crystallization.[8] A Dewar flask or an insulated bath can be used to slow down the cooling process from hours to days if necessary.
-
Introduce a Less Polar Co-solvent: Sometimes adding a "poorer" solvent (an anti-solvent) to the warm, dissolved solution can induce crystallization. This should be done slowly, dropwise, until persistent turbidity is observed, then warmed slightly to redissolve before slow cooling.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
TLC Analysis: Develop a TLC system using Dichloromethane (DCM) / Methanol (MeOH). Spot your crude mixture on a silica plate and develop it in various DCM:MeOH ratios (e.g., 99:1, 98:2, 95:5). To a separate set of chambers, add 1% triethylamine (TEA) to the solvent mixture and repeat the analysis. Select the solvent system that gives the best separation (largest ΔRf) between the two isomer spots.
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (containing 1% TEA). Pack the column using standard wet-packing techniques.
-
Sample Loading: Dissolve your crude aminocyclobutanol mixture in a minimal amount of the mobile phase. Alternatively, for better resolution, perform a dry load by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[6]
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Protocol 2: Diastereomeric Salt Formation and Fractional Crystallization
-
Salt Formation: Dissolve your mixture of cis/trans aminocyclobutanol isomers (1.0 equivalent) in a suitable solvent like methanol or isopropanol.[7] In a separate flask, dissolve 1.0 equivalent of a chiral resolving agent, such as (S)-(+)-mandelic acid, in the same solvent.[2]
-
Crystallization: Slowly add the acid solution to the amine solution with stirring. The solution may warm slightly. Heat the mixture gently to ensure complete dissolution (e.g., 45-50°C).[1]
-
Isolation of First Diastereomer: Allow the solution to cool slowly to room temperature, then further cool in an ice bath (0-5°C) for several hours to maximize crystal formation.[1] Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. This solid is your first diastereomeric salt.
-
Liberation of Free Amine: To recover the pure isomer, dissolve the filtered salt in water and basify the solution with a strong base (e.g., 1M NaOH) to a pH > 12. Extract the free aminocyclobutanol isomer with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer, filter, and concentrate to yield the pure isomer.
-
Purity Analysis: Assess the diastereomeric purity of your isolated material using an appropriate analytical technique such as chiral HPLC, GC, or NMR spectroscopy with a chiral shift reagent.[7][9]
Section 4: Method Selection Guide
Choosing the right purification strategy depends on several factors, including the scale of your reaction, the required purity, and the available equipment. The following decision tree provides a logical workflow for method selection.
Caption: A decision tree for selecting the optimal purification method.
Data Summary Table
| Technique | Key Parameters & Typical Values | Advantages | Disadvantages |
| Flash Chromatography | Stationary Phase: Silica Gel, Alumina, Amine-bondedMobile Phase: Hexane/EtOAc or DCM/MeOH with 0.1-1% TEA | Fast, applicable to small scales, good for removing non-isomeric impurities. | Can have low resolution for isomers, risk of low recovery, requires solvent. |
| Fractional Crystallization | Method: Diastereomeric Salt FormationResolving Agents: Tartaric Acid, Mandelic AcidSolvents: Alcohols (MeOH, IPA), Acetonitrile | Highly scalable, can yield very high purity material, cost-effective at scale.[10] | Method development can be time-consuming, requires a suitable resolving agent, may have lower initial yield.[11] |
| Derivatization | Protecting Groups: Boc, Cbz (for amine)Separation Method: Chromatography | Simplifies separation by drastically altering polarity and interactions. | Requires two additional chemical steps (protection/deprotection), adding time and potential for yield loss. |
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Fractional Crystallisation [sepwin.ch]
- 11. jetir.org [jetir.org]
Technical Support Center: Enhancing Yields in Palladium-Catalyzed Aminocarbonylation of Cyclobutanols
Welcome to the technical support center dedicated to the palladium-catalyzed aminocarbonylation of cyclobutanols. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful yet challenging transformation. Here, we address common issues encountered during experimentation, providing in-depth, field-proven insights to help you improve your reaction yields and obtain consistent results.
The conversion of cyclobutanols to valuable cyclobutanecarboxamides is a significant synthetic strategy, particularly in the construction of complex molecules and pharmaceutical intermediates.[1][2][3] The inherent ring strain of the cyclobutane motif makes these substrates both reactive and prone to undesired side reactions, such as ring-opening or rearrangement.[4][5][6][7][8][9] This guide provides a structured approach to troubleshooting and optimizing your experimental setup.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no conversion of the cyclobutanol starting material. What are the primary factors to investigate?
A: Low conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Activation and Integrity: The active Pd(0) species is typically generated in situ from a Pd(II) precursor.[10][11] Incomplete reduction or catalyst deactivation can halt the reaction.
-
Pre-catalyst Choice: While Pd(OAc)₂ and PdCl₂ are common, palladacycle pre-catalysts can sometimes generate the active Pd(0) species more cleanly and efficiently, leading to improved activity.[12]
-
Ligand Purity: Phosphine ligands are susceptible to oxidation. Ensure you are using a high-purity ligand and consider storing it under an inert atmosphere.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or promote side reactions. If you suspect catalyst instability, try lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a controlled increase in temperature might be necessary.[13]
-
CO Pressure: Carbon monoxide is a crucial reactant. Insufficient CO pressure can lead to poor yields.[5] Ensure your reactor is properly sealed and pressurized. In some cases, higher CO pressures (e.g., 40 bar) have been shown to favor the desired aminocarbonylation.[14]
Q2: I'm observing significant formation of side products, such as ring-opened amides or rearranged isomers. How can I improve the selectivity for the desired cyclobutanecarboxamide?
A: The formation of side products is often related to the stability of intermediates in the catalytic cycle and can be influenced by ligand choice, solvent, and temperature.
-
Ligand Selection is Critical: The electronic and steric properties of the phosphine ligand play a pivotal role in controlling regioselectivity and suppressing side reactions.[15]
-
Steric Hindrance: Ligands with greater steric bulk can favor the desired product by influencing the geometry of the palladium intermediates.[5]
-
Bite Angle: For bidentate phosphine ligands, the "bite angle" is a key parameter. A wider bite angle, as seen with ligands like Xantphos, can promote the desired carbonylation over undesired pathways.[3]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction outcome. Non-coordinating solvents like 1,2-dichloroethane (DCE) or toluene are often preferred.[2][5] It is advisable to screen a few different solvents to find the optimal one for your specific substrate.
-
Temperature Control: As mentioned, high temperatures can promote undesired rearrangements. Running the reaction at the lowest effective temperature can often improve selectivity.
Q3: The yield of my desired 1,1- or 1,2-substituted cyclobutanecarboxamide is low, and I see a mixture of regioisomers. How can I control the regioselectivity?
A: Achieving high regioselectivity in the aminocarbonylation of cyclobutanols is a significant challenge. The choice of ligand is the most powerful tool for directing the reaction to the desired isomer.[2][3]
-
Ligand-Controlled Regioselectivity:
-
For 1,1-disubstituted products: Monodentate phosphine ligands, particularly those that are electron-withdrawing, have been shown to favor the formation of 1,1-substituted cyclobutanecarboxamides.[2][15]
-
For 1,2-disubstituted products: Bidentate phosphine ligands with a large bite angle, such as Xantphos or its derivatives (e.g., NIXantphos), are often effective in directing the reaction to form 1,2-substituted products.[2][3]
-
The underlying principle is that the ligand influences the stability and subsequent reactivity of the palladium-hydride and acyl-palladium intermediates in the catalytic cycle.[15]
Troubleshooting Guide: Step-by-Step Optimization
If you are experiencing low yields, follow this systematic guide to identify and resolve the issue.
Step 1: Verify Reagent and Solvent Quality
| Reagent/Solvent | Potential Issue | Recommended Action |
| Cyclobutanol | Purity | Ensure the starting material is pure and free of contaminants that could poison the catalyst. |
| Amine | Purity and Basicity | Use a high-purity amine. The basicity of the amine can influence the reaction rate and selectivity.[10] |
| Palladium Pre-catalyst | Activity | Use a reliable source for your palladium catalyst. Consider using a palladacycle for more consistent results. |
| Phosphine Ligand | Oxidation | Use a fresh bottle or a recently purified ligand. Store under an inert atmosphere. |
| Carbon Monoxide | Purity | Use high-purity CO. Impurities like oxygen can deactivate the catalyst. |
| Solvent | Anhydrous Conditions | Ensure your solvent is dry. Water can interfere with the reaction. |
Step 2: Optimize Reaction Parameters
A systematic optimization of reaction parameters is crucial. A Design of Experiments (DoE) approach can be highly effective.
| Parameter | Range to Investigate | Rationale |
| Temperature | 80 - 120 °C | Balance reaction rate with catalyst stability and selectivity.[5] |
| CO Pressure | 1 - 40 bar | Higher pressure can increase the rate of CO insertion and may be necessary for challenging substrates.[14][16] |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for less reactive substrates, but can increase cost. |
| Ligand-to-Metal Ratio | 1:1 to 2.5:1 | This ratio can significantly impact catalyst activity and stability. |
| Concentration | 0.1 - 0.5 M | Reaction concentration can affect reaction rates and the solubility of intermediates. |
Step 3: Ligand Screening
If optimization of reaction parameters does not sufficiently improve the yield, a ligand screening is the next logical step.
| Ligand Type | Examples | Potential Outcome |
| Monodentate (Electron-Withdrawing) | (4-CF₃C₆H₄)₃P | May favor 1,1-disubstituted products.[2][15] |
| Monodentate (Electron-Rich, Bulky) | P(o-tol)₃, PCy₃ | Can improve catalyst stability and reaction rates.[4][5] |
| Bidentate (Wide Bite Angle) | Xantphos, NIXantphos | Often promotes the formation of 1,2-disubstituted products.[2][3] |
| Bidentate (Small Bite Angle) | dppe, dppp | May lead to lower yields or different selectivity.[3][17] |
Visualizing the Process: Key Diagrams
The Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps in the palladium-catalyzed aminocarbonylation of cyclobutanols.
Caption: Proposed catalytic cycle for aminocarbonylation.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing low-yield issues.
Caption: Systematic workflow for troubleshooting low yields.
Experimental Protocols
General Procedure for Palladium-Catalyzed Aminocarbonylation of Cyclobutanols
This protocol is a starting point and should be optimized for each specific substrate.
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., Xantphos, 1.2-3.6 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the cyclobutanol (1.0 equiv), the amine hydrochloride (1.2 equiv), and the anhydrous solvent (e.g., DCE, 0.2 M).
-
Seal the Schlenk tube and place it in a high-pressure reactor.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 6-20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12-24 h).
-
After cooling to room temperature, carefully vent the reactor.
-
Analyze the crude reaction mixture by TLC, GC-MS, or ¹H NMR to determine conversion and selectivity.
-
Purify the product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain Release Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring strain - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-efficiency aminocarbonylation by introducing CO to a pressurized continuous flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
challenges in the ring-opening of cyclobutanols during synthesis.
Technical Support Center: Navigating the Ring-Opening of Cyclobutanols
Welcome to the technical support center for challenges in the ring-opening of cyclobutanols. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the synthetic power of strained four-membered rings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the mechanistic reasoning and field-tested insights needed to troubleshoot and optimize your reactions.
The high ring strain of cyclobutanols makes them valuable synthetic intermediates, prone to ring-opening reactions that can forge complex molecular architectures. However, this inherent re[1][2]activity is a double-edged sword, often leading to challenges in controlling selectivity and achieving desired outcomes. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Section 1: General Troubleshooting & FAQs
This section addresses the most common initial hurdles in getting cyclobutanol ring-opening reactions to perform as expected.
Q1: My ring-opening reaction is not proceeding, or the yield is extremely low. What are the primary factors I should investigate?
A1: This is a frequent issue that can often be traced back to a few key areas. A systematic check is the most effective approach.
-
Catalyst/Reagent Activity: Many ring-opening reactions are catalyzed by transition metals (e.g., Palladium, Rhodium, Iridium) or promoted by acids, bases, or radical initiators. Ensure your catalyst is a[3]ctive and your reagents are pure. For instance, palladium catalysts can be sensitive to air and moisture. Consider using a freshly opened bottle or purifying the reagent.
-
Reaction Conditions:
-
Temperature: Thermal ring-opening reactions require sufficient energy to overcome the activation barrier. Conversely, some catalyzed reactions are sensitive to high temperatures, which can lead to catalyst decomposition or undesired side reactions. Experiment with a tempera[3]ture gradient to find the optimal point.
-
Solvent: The choice of solvent is critical. It must fully dissolve your substrate and reagents, and its polarity can influence reaction pathways. For reactions involving ionic intermediates, a polar aprotic solvent may be beneficial. For radical reactions, non-polar solvents are often preferred.
-
Inert Atmosphere: If your reaction involves air-sensitive reagents like Pd(0) catalysts or strong bases like organolithiums, ensure your glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Substrate Stability[4]: Cyclobutanols themselves can be sensitive. Strongly acidic or basic conditions used during workup might degrade your product. Before quenching the reac[5]tion, take a small aliquot and test its stability to your planned workup conditions on a TLC plate.
Troubleshooting Workflow for a Failed Reaction
Here is a logical workflow to diagnose a non-performing reaction.
Caption: A systematic workflow for troubleshooting failed cyclobutanol ring-opening reactions.
Q2: My reaction is producing a complex mixture of products. How can I improve the selectivity?
A2: Poor selectivity is often a sign of competing reaction pathways. The key is to understand the mechanism and steer it toward the desired outcome.
-
Regioselectivity: The site of C-C bond cleavage is typically governed by the formation of the most stable intermediate.
-
In acid-catalyzed or oxidative ring-openings, cleavage often occurs to form the most stable carbocation or radical intermediate. Therefore, the bond adjac[6][7][8]ent to the most substituted carbon is most likely to break. To alter this, you may need to change the fundamental mechanism (e.g., switch from an acid-catalyzed to a base-mediated pathway).
-
In transition-metal-catalyzed processes, the regioselectivity can sometimes be controlled by the choice of ligand. Bulky ligands can enforce[1] steric control, directing the catalyst to a less hindered position.
-
-
Stereoselectivity: The stereochemical outcome is dictated by stereoelectronic effects—the specific geometric arrangement required for optimal orbital overlap during the bond-breaking and bond-forming steps. For example, in many β-c[9]arbon eliminations from metal alkoxides, a specific dihedral angle between the breaking C-C bond and the metal-oxygen bond is required. Running reactions at lower temperatures can often enhance selectivity by favoring the transition state with the lowest activation energy.
Section 2: Mechanism-Specific Troubleshooting
Acid-Catalyzed Ring-Opening
This class of reactions proceeds via protonation of the hydroxyl group, followed by C-C bond cleavage to generate a carbocation intermediate.
Q3: My acid-catalyzed ring-opening is leading to undesired rearrangement products (e.g., Wagner-Meerwein shifts) instead of the expected γ-functionalized ketone. How can I prevent this?
A3: Carbocation rearrangements are a classic problem when dealing with these intermediates. The driving force is the formation of a more stable carbocation.
-
Mechanism Insight: The initial ring-opening forms a carbocation. If a 1,2-hydride or 1,2-alkyl shift can lead to a more stable (e.g., tertiary or resonance-stabilized) carbocation, this rearrangement will compete with nucleophilic attack or elimination.
-
Troubleshooting Strategies:
-
Use a Milder Lewis Acid: Brønsted acids (like H₂SO₄) can be too harsh. Try using a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) which can coordinate to the hydroxyl group, facilitate ring-opening, but may generate a less "free" and therefore less prone-to-rearrangement carbocationic species.
-
Increase Nucleo[8]phile Concentration: By Le Châtelier's principle, increasing the concentration of the desired nucleophile can accelerate the trapping of the initial carbocation before it has time to rearrange.
-
Lower the Temperature: Rearrangements often have a higher activation energy than nucleophilic trapping. Running the reaction at a lower temperature can kinetically favor the desired pathway.
-
Acid-Catalyzed Ring-Opening Pathways
Caption: Competing pathways in acid-catalyzed cyclobutanol ring-opening.
Oxidative and Reductive Ring-Opening
These reactions proceed through radical or organometallic intermediates and offer unique synthetic routes.
Q4: I am attempting an oxidative ring-opening to a 1,4-diketone using a reagent like Jones reagent (CrO₃/H₂SO₄), but I'm getting a complex mixture, including lactones. What is happening?
A4: This is a known side reaction pathway, especially with certain substitution patterns.
-
Mechanism Insight:[10] The desired pathway involves oxidation of the alcohol to a chromate ester, followed by fragmentation to a γ-keto radical or related species, which is then further oxidized. However, a competing pathway can involve oxidative cleavage that leads to a lactone, particularly if the substrate structure allows for it.
-
Troubleshooting Str[10]ategies:
-
Milder Conditions: Jones reagent is extremely powerful. Consider alternative, milder oxidative systems. For example, cobalt-catalyzed aerobic oxidation can selectively generate cyclobutoxy radicals that lead to ring-opening. Manganese-based reagents [6][7][8][11]have also been used effectively.
-
Substrate Modif[12][13]ication: The substitution pattern of the cyclobutanol heavily influences the outcome. Tertiary cyclobutanols are often used for these transformations because they cannot be simply oxidized to a cyclobutanone, thus forcing the ring-cleavage pathway.
-
Q5: My transition-meta[10]l-catalyzed reaction (e.g., using Pd or Ir) is sluggish and gives poor yields. How can I optimize it?
A5: Transition-metal-catalyzed C-C bond cleavage is a powerful but sensitive process.
-
Mechanism Insight:[3][14] These reactions often involve the formation of a metal alkoxide, followed by β-carbon elimination as the key ring-opening step. The efficiency of this step is highly dependent on the metal, the ligands, and the substrate.
-
Troubleshooting Str[3][14]ategies:
-
Ligand Screening: The ligand is paramount. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands like JohnPhos can promote the desired C-C cleavage. For iridium-catalyzed rea[14][15]ctions, chiral ligands like DTBM-SegPhos have been shown to be effective, even enabling enantioselective transformations.
-
**Base/Additive:[3] Some reactions, particularly those with Rhodium, may require a base to facilitate the formation of the metal alkoxide intermediate.
-
Check for Inhib[3]itors: Ensure your substrate is free of impurities that could coordinate to the metal and act as catalyst poisons (e.g., unprotected amines, thiols).
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Cobalt-Catalyzed Oxidative Ring Expansion
This protocol is adapted from methodologies for the synthesis of 1,2-dioxanols, which proceeds via a radical-mediated ring-opening and oxygen insertion.
-
Preparation: To [6][7][8][11]an oven-dried round-bottom flask equipped with a magnetic stir bar, add the cyclobutanol substrate (1.0 eq).
-
Solvent & Catalyst: Dissolve the substrate in a suitable solvent (e.g., 1,2-dichloroethane or acetonitrile). Add Cobalt(II) acetylacetonate [Co(acac)₂] (5-10 mol%).
-
Reaction Initiation: Fit the flask with a balloon filled with oxygen (O₂) or simply leave it open to the air (depending on the desired rate and safety considerations).
-
Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Table: Comparison of Catalytic Systems for Ring-Opening
| Catalyst System | Reaction Type | Typical Product | Key Advantages | Common Issues |
| H⁺ (Brønsted Acid) | Cationic | γ-Hydroxy Ketones | Inexpensive, simple setup | Carbocation rearrangements, eliminations |
| Lewis Acids (e.g., Sc(OTf)₃) | Cationic | γ-Functionalized Ketones | Milder, can suppress rearrangements | Can be expensive, moisture-sensitive |
| Co(acac)₂ / O₂ | Radical/Oxidative | 1,2-Dioxanols, γ-Keto Radicals | Mild conditions, uses air as oxidant | Regioselectivity depends on radical stability |
| Pd(OAc)₂ / Ligand | Organometallic | Ketones, Alkenes | High functional group tolerance | Ligand-dependent, potential for β-hydride elimination |
| [Ir(cod)Cl]₂ / Ligand | Organometallic | Chiral Ketones | Enables enantioselective cleavage | Requires specific chiral ligands, can be expensive |
References
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. How To [chem.rochester.edu]
- 6. Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. baranlab.org [baranlab.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Self-Coupling in Friedel-Crafts Reactions with Cyclobutanol Derivatives
Welcome to the technical support center for Friedel-Crafts reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing cyclobutanol derivatives as building blocks. The unique structural and electronic properties of cyclobutanes make them invaluable in medicinal chemistry for creating conformationally restricted molecules.[1][2][3] However, their application in classical synthetic reactions like Friedel-Crafts alkylation is not without challenges.
This document provides in-depth troubleshooting advice, field-proven insights, and validated protocols to address the most common and frustrating side reaction encountered in this context: self-coupling , a form of polyalkylation that can drastically reduce the yield of your desired mono-substituted product.
Section 1: Understanding the Core Problem - The Mechanism of Self-Coupling
Before troubleshooting, it is crucial to understand the mechanistic basis of the problem. The term "self-coupling" in this context refers to the further reaction of the desired mono-alkylated product with the cyclobutyl electrophile, leading to di-, tri-, or even poly-alkylated species.
Q1: What is "self-coupling" in the context of Friedel-Crafts reactions with cyclobutanol, and why does it occur?
A1: Self-coupling is a manifestation of polyalkylation, a well-known limitation of Friedel-Crafts alkylation reactions.[4][5] The reaction proceeds by generating a cyclobutyl carbocation (or a related electrophilic species) from cyclobutanol using a Lewis or Brønsted acid.[6][7] This electrophile is then attacked by the nucleophilic aromatic ring.
The core issue arises after the first successful alkylation. The cyclobutyl group, like other alkyl groups, is electron-donating. This donation of electron density makes the newly formed cyclobutylarene product more nucleophilic and thus more reactive than the starting aromatic compound.[4][5] Consequently, this activated product successfully competes with the starting material for the remaining cyclobutyl electrophile, leading to the formation of undesired di- and poly-substituted byproducts.
Caption: Desired vs. Undesired Friedel-Crafts Pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a direct question-and-answer format.
Q2: My reaction is producing significant amounts of di- and tri-cyclobutylated arenes. How can I favor the mono-alkylated product?
A2: This is the most common issue and requires a multi-faceted approach focusing on kinetics and stoichiometry.
-
Control Stoichiometry: The most effective strategy is to use a large excess of the aromatic substrate relative to the cyclobutanol.[4][5] By making the starting arene statistically the most abundant nucleophile, you significantly increase the probability that the cyclobutyl electrophile will react with it rather than the already-alkylated product. A starting ratio of 5:1 to 10:1 (Arene:Cyclobutanol) is recommended.
-
Optimize Reaction Temperature: Lowering the reaction temperature decreases the overall reaction rate. Since the second alkylation (self-coupling) is often faster due to the activated ring, reducing the temperature can disproportionately slow this undesired pathway, giving the primary alkylation a greater chance to proceed selectively.[4] Start at 0 °C or even -20 °C and allow the reaction to warm slowly only if necessary.
-
Employ Slow Addition: Instead of mixing all reagents at once, add the cyclobutanol (or a pre-mixed solution of cyclobutanol and catalyst) dropwise to the cooled, stirred solution of the aromatic substrate over an extended period. This maintains a low, steady-state concentration of the electrophile, minimizing its opportunity to react with the product.
Q3: How does my choice of Lewis or Brønsted acid impact self-coupling and other side reactions?
A3: Catalyst choice is critical for controlling reactivity.
-
Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly active catalysts that generate carbocations very efficiently.[8] While effective, their high reactivity can aggressively promote polyalkylation and may also lead to carbocation rearrangements. They are often necessary for less reactive arenes but should be used with caution and at low temperatures.
-
Milder Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These catalysts are less aggressive and can offer a greater degree of control, reducing the rate of side reactions. They are an excellent choice for activated aromatic rings (e.g., phenols, anisoles).
-
Brønsted Acids (e.g., H₂SO₄, H₃PO₄, solid acids like zeolites): When using an alcohol as the alkylating agent, a strong Brønsted acid is often sufficient to protonate the hydroxyl group and facilitate its departure to form the carbocation.[6][7] These can be easier to handle than moisture-sensitive Lewis acids and may offer a different selectivity profile.
Q4: I'm observing an unexpected isomer of my product. Could this be a carbocation rearrangement?
A4: Yes, this is a significant possibility. Friedel-Crafts alkylation is notorious for carbocation rearrangements, where the initially formed carbocation shifts to a more stable form via hydride or alkyl shifts.[5][6][9] While the secondary cyclobutyl cation is relatively stable, the high ring strain could drive rearrangements to relieve strain, leading to isomeric products.
The Definitive Solution: Acylation Followed by Reduction. If rearrangements or polyalkylation are persistent problems, the most robust solution is to switch from Friedel-Crafts alkylation to Friedel-Crafts acylation .[4][6][10]
-
Acylation: React the arene with cyclobutanecarbonyl chloride in the presence of a Lewis acid (e.g., AlCl₃). The resulting acylium ion is resonance-stabilized and does not rearrange .[10] Furthermore, the product is a ketone, and the acyl group is electron-withdrawing, which deactivates the aromatic ring and effectively prevents any further reaction (polyacylation).[4][11]
-
Reduction: The resulting cyclobutyl aryl ketone can then be easily reduced to the desired cyclobutylarene using standard methods like the Wolff-Kishner or Clemmensen reduction. This two-step sequence provides the desired product cleanly, circumventing both rearrangement and self-coupling issues.
Q5: What is the optimal solvent for minimizing side reactions?
A5: Solvent choice can subtly but significantly influence the reaction outcome.
-
Non-Polar, Non-Coordinating Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂) are common choices. They are relatively inert and serve primarily to dissolve the reactants. Their non-polar nature can sometimes help control reactivity.[12]
-
Polar Solvents: Solvents like nitrobenzene or nitromethane can sometimes alter the product distribution by stabilizing intermediates differently, potentially shifting the reaction from kinetic to thermodynamic control.[12][13] However, they can also complex with the Lewis acid, reducing its activity.
-
Anhydrous Conditions: Regardless of the solvent chosen, it is absolutely critical that the entire system is anhydrous . Lewis acids like AlCl₃ react violently with water, which deactivates the catalyst and halts the reaction.[14][15] Always use freshly distilled, dry solvents and flame-dried glassware.
Section 3: Data-Driven Recommendations
The following table summarizes the key experimental parameters and provides recommended starting points for optimizing your reaction to favor mono-alkylation.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Arene : Cyclobutanol Ratio | 5:1 to 10:1 | Statistically favors the reaction of the electrophile with the starting arene over the activated product.[4][5] Unreacted arene can be removed via distillation or chromatography. |
| Catalyst | Start with a milder acid (BF₃·OEt₂ or conc. H₂SO₄ ) | Reduces the overall reaction rate, providing a wider window for selective mono-alkylation. Use strong Lewis acids (AlCl₃) only for unreactive arenes.[4][6] |
| Temperature | -10 °C to 0 °C | Suppresses the rate of the undesired, often faster, polyalkylation side reaction. Allows for better thermal control of the exothermic reaction.[4] |
| Mode of Addition | Slow, dropwise addition of cyclobutanol | Maintains a low concentration of the electrophile, minimizing the chance of it encountering and reacting with the product molecule. |
| Solvent | Anhydrous Dichloromethane (DCM) | A versatile, non-coordinating solvent that works for most systems. Ensure it is rigorously dried before use to prevent catalyst deactivation.[12][15] |
Section 4: Validated Experimental Protocol
This section provides a representative, step-by-step protocol for the Friedel-Crafts alkylation of toluene with cyclobutanol, incorporating the best practices discussed above.
Caption: Experimental Workflow for Controlled Alkylation.
Alkylation of Toluene with Cyclobutanol
Materials:
-
Toluene (freshly distilled over Na)
-
Cyclobutanol
-
Concentrated Sulfuric Acid (98%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging: Charge the flask with toluene (10 equivalents) and anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.5 equivalents) to the stirred toluene solution.
-
Substrate Addition: Add cyclobutanol (1 equivalent) to the dropping funnel, diluted with a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for an additional 2-4 hours after the addition is complete. Monitor the reaction's progress by taking aliquots and analyzing via TLC or GC-MS.
-
Quenching: Once the reaction is complete (or has reached optimal conversion of starting material), slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product, which will contain excess toluene, can be purified by flash column chromatography on silica gel to isolate the desired mono-alkylated product.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
troubleshooting incomplete deprotection of N-Boc-aminocyclobutanol
Welcome to the Technical Support Center for troubleshooting the deprotection of N-Boc-aminocyclobutanol derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic step. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of this transformation, with a special focus on the unique reactivity of the cyclobutanol moiety.
Introduction: The Challenge of Deprotecting N-Boc-Aminocyclobutanol
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] However, the deprotection of N-Boc-aminocyclobutanol presents a unique set of challenges. The inherent strain of the cyclobutane ring and the presence of a hydroxyl group can lead to incomplete reactions and undesirable side products, particularly under harsh acidic conditions.[3][4][5] This guide will address these specific issues in a practical, question-and-answer format to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-Boc deprotection is incomplete, with significant starting material remaining. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a common issue and can often be attributed to several factors.
Causality: The cleavage of the Boc group is an acid-catalyzed process that depends on the concentration of the acid and the substrate's reactivity.[6] Insufficient acid or reaction time, as well as steric hindrance around the N-Boc group, can slow down or stall the reaction.
Troubleshooting Steps:
-
Increase Acid Concentration or Reaction Time:
-
For standard conditions using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing the TFA concentration from the typical 20-50% to neat TFA.[7]
-
Alternatively, extend the reaction time, monitoring progress carefully by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8]
-
-
Switch to a Stronger Acidic System:
-
Elevate the Reaction Temperature:
-
Gently warming the reaction mixture to 30-40 °C can increase the reaction rate. However, be cautious as this may also promote side reactions, especially with the sensitive cyclobutanol ring.
-
Experimental Protocol: Monitoring Reaction Progress by TLC
A rapid and effective way to monitor your deprotection is by TLC.[3][8]
-
Prepare a TLC chamber with a suitable solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol).
-
Spot the reaction mixture alongside the N-Boc-protected starting material on a TLC plate.
-
The deprotected aminocyclobutanol is more polar and will have a lower Rf value (it will travel a shorter distance up the plate) than the starting material.
-
Visualize the spots under UV light (if applicable) and/or by staining with a ninhydrin solution, which develops a characteristic purple color with primary amines.
| Compound | Expected Rf Value |
| N-Boc-aminocyclobutanol | Higher |
| Aminocyclobutanol | Lower |
Q2: I'm observing unexpected byproducts in my reaction mixture. Could the cyclobutanol ring be reacting under the acidic conditions?
A2: Yes, the cyclobutanol moiety is susceptible to acid-catalyzed side reactions.
Causality: The hydroxyl group of cyclobutanol can be protonated by the acid, followed by elimination of water to form a cyclobutyl carbocation. This strained carbocation is highly reactive and can undergo rearrangements or ring-opening to alleviate ring strain, leading to a mixture of undesired products.[3][4][5]
Potential Side Reactions:
-
Dehydration: Formation of cyclobutene or methylenecyclobutane derivatives.
-
Ring Rearrangement/Opening: Acid-catalyzed scission of the cyclobutane ring can lead to linear or rearranged products.[3][4]
Mitigation Strategies:
-
Use Milder Deprotection Conditions:
-
If your molecule is sensitive to strong acids, consider alternative, milder methods that can selectively cleave the Boc group while preserving the cyclobutanol ring.
-
-
Scavengers:
Diagram: Potential Acid-Catalyzed Side Reactions of Cyclobutanol
Caption: Acidic conditions can lead to side reactions of the cyclobutanol moiety.
Q3: What are some reliable, milder alternatives to TFA or HCl for deprotecting N-Boc-aminocyclobutanol?
A3: Several milder methods can be employed when dealing with acid-sensitive substrates.
Recommended Alternatives:
| Method | Conditions | Advantages | Considerations |
| Thermal Deprotection | Heating in a suitable solvent (e.g., boiling water, TFE, or methanol)[4][11] | Acid-free, "green" option.[4] | Substrate must be thermally stable. May require high temperatures. |
| Oxalyl Chloride in Methanol | 3 equivalents of (COCl)₂, Methanol, Room Temperature, 1-4 hours[12][13][14] | Mild, rapid, and tolerant of many functional groups.[12][13] | Oxalyl chloride is toxic and moisture-sensitive. |
| Lewis Acid-Mediated | Zinc bromide (ZnBr₂) or Trimethylsilyl iodide (TMSI) in DCM[3] | Non-protic conditions, useful for highly sensitive substrates.[3] | Lewis acids can be moisture-sensitive and require careful handling. |
Experimental Protocol: Deprotection using Oxalyl Chloride in Methanol [12][14]
-
Dissolve the N-Boc-aminocyclobutanol (1 equivalent) in methanol.
-
Carefully add oxalyl chloride (3 equivalents) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The product is typically obtained as the hydrochloride salt. A basic work-up can be performed to obtain the free amine.
Diagram: Decision Workflow for Choosing a Deprotection Method
Caption: A decision tree to guide the selection of an appropriate deprotection method.
Q4: What is the best way to work up the reaction and isolate the free aminocyclobutanol?
A4: The work-up procedure depends on the deprotection method used and the desired final product (salt or free amine).
For Acidic Deprotection (TFA or HCl):
-
Removal of Excess Acid: After the reaction is complete, the solvent and excess acid can be removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]
-
Isolation as a Salt: The product can often be precipitated from the reaction mixture as the corresponding salt (e.g., hydrochloride or trifluoroacetate) by adding a non-polar solvent like diethyl ether.[7]
-
Neutralization to the Free Amine:
-
Dissolve the crude salt in an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is basic.[14]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the free amine.
-
Caution: If your molecule contains other base-labile functional groups (e.g., esters), a basic work-up may not be suitable.[14] In such cases, using a solid-supported base (e.g., an amine scavenger resin) can be a good alternative for neutralization.[14]
Summary and Key Takeaways
-
Incomplete Deprotection: Often resolved by increasing acid concentration, reaction time, or switching to a stronger acid system like HCl in dioxane.
-
Cyclobutanol Stability: Be mindful of potential acid-catalyzed side reactions like dehydration and ring-opening.
-
Milder Alternatives: For sensitive substrates, consider thermal deprotection or methods using oxalyl chloride in methanol or Lewis acids.
-
Reaction Monitoring: TLC is a quick and effective tool to track the progress of your reaction.
-
Work-up: The work-up procedure should be chosen based on whether the salt or the free amine is desired and the stability of other functional groups in the molecule.
By understanding the underlying chemistry and potential pitfalls associated with the deprotection of N-Boc-aminocyclobutanol, researchers can effectively troubleshoot their experiments and achieve their desired synthetic outcomes.
References
- 1. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclobutanol - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. reddit.com [reddit.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
managing ring strain to avoid unwanted side reactions in cyclobutane chemistry.
A Senior Application Scientist's Guide to Managing Ring Strain and Mitigating Unwanted Side Reactions
Welcome to the technical support center for cyclobutane chemistry. This resource is designed for researchers, scientists, and drug development professionals who are incorporating the unique structural and chemical properties of cyclobutanes into their work. The inherent ring strain of the cyclobutane moiety, while a source of its synthetic utility, also presents significant challenges in the form of unwanted side reactions.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, diagnose, and overcome these common experimental hurdles.
Understanding the Challenge: The Double-Edged Sword of Ring Strain
The cyclobutane ring possesses a significant amount of ring strain, approximately 26.3 kcal/mol, arising from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of substituents).[2][4][5] This stored energy makes cyclobutanes valuable synthetic intermediates, as the relief of this strain can be a powerful driving force for chemical transformations.[2][4] However, it also renders them susceptible to a variety of unwanted side reactions, most notably ring-opening, rearrangements, and addition reactions that can compete with desired transformations.[6][7][8]
Section 1: Troubleshooting Unwanted Ring-Opening Reactions
Ring-opening is one of the most common side reactions encountered in cyclobutane chemistry, driven by the release of inherent ring strain.[6][7] These reactions can be initiated by heat, light, or chemical reagents.
FAQ 1: My cyclobutane-containing compound is decomposing upon heating. What is happening and how can I prevent it?
Answer:
You are likely observing a thermal ring-opening reaction, a common consequence of cyclobutane's ring strain.[6] Thermally induced cleavage of a cyclobutane ring typically proceeds through a diradical intermediate, which can then lead to the formation of two alkene molecules.[6]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most straightforward approach. If the desired reaction can proceed at a lower temperature, this will significantly reduce the rate of the competing thermal ring-opening.
-
Choose Milder Reagents: If the decomposition occurs during a subsequent synthetic step, consider if milder reagents can achieve the same transformation without requiring high temperatures.
-
Substituent Effects: The stability of the potential diradical intermediate can influence the propensity for ring-opening. Electron-donating or -withdrawing groups can either stabilize or destabilize these intermediates. Consider the electronic nature of your substituents when designing your synthetic route.
-
Conformational Restraints: Fusing the cyclobutane to another ring system can introduce conformational restraints that may alter the kinetics of ring-opening.[9]
FAQ 2: I'm observing unexpected alkene byproducts in my photochemical reaction. Is this related to the cyclobutane ring?
Answer:
Yes, this is a strong possibility. Photochemical [2+2] cycloadditions are a primary method for synthesizing cyclobutanes; however, the reverse reaction, a [2+2] cycloreversion, can also be photochemically induced.[10][11][12] This process can lead to the cleavage of the cyclobutane ring back into its constituent alkenes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for photochemical cycloreversion.
Detailed Recommendations:
-
Wavelength Control: The wavelength of light used for irradiation is critical. If your product absorbs light at the same wavelength used for the cycloaddition, you can inadvertently promote the reverse reaction. Using a filter to block out shorter wavelengths or switching to a light source with a different emission spectrum can be beneficial.
-
Photosensitizers: In some cases, using a triplet sensitizer can populate the triplet excited state of the alkene, which may favor the desired cycloaddition pathway over cycloreversion.[10]
-
Solvent Choice: The polarity of the solvent can influence the quantum yields of both the forward and reverse reactions. Experiment with a range of solvents to find conditions that maximize the desired product formation.
-
Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC or GC-MS.[13] Over-irradiation can lead to the accumulation of cycloreversion products.
Section 2: Managing Unwanted Rearrangements
The strained bonds of cyclobutanes can be susceptible to cleavage and subsequent rearrangement, leading to the formation of different ring systems or acyclic products.
FAQ 3: My reaction is yielding a cyclopentane or acyclic isomer instead of the expected cyclobutane product. What kind of rearrangement could be occurring?
Answer:
You may be encountering a rearrangement reaction, which can be promoted by Lewis acids, Brønsted acids, or even thermal conditions.[14] Donor-acceptor substituted cyclobutanes are particularly prone to these types of rearrangements.[14]
Common Rearrangement Pathways:
-
Ring Expansion: Under acidic conditions, a cyclobutylcarbinyl cation can rearrange to a more stable cyclopentyl cation, leading to ring-expanded products.
-
Ring Contraction: While less common, under specific conditions, rearrangements leading to cyclopropyl derivatives can occur.
-
Retro-Benzilic Acid Rearrangement: This can be a designed ring expansion strategy but may also occur as an unwanted side reaction in appropriately substituted systems.[15]
Troubleshooting Strategies:
| Strategy | Rationale | Example Experimental Adjustment |
| Neutralize Reaction Conditions | Acidic conditions often promote carbocation formation, which can initiate rearrangements. | Add a non-nucleophilic base, such as proton sponge, to the reaction mixture. |
| Use Milder Lewis Acids | Strong Lewis acids can induce rearrangements. | Screen a panel of Lewis acids with varying strengths (e.g., ZnCl₂, Sc(OTf)₃) to find one that promotes the desired reaction without causing rearrangement. |
| Lower Reaction Temperature | Rearrangements often have a higher activation energy than the desired reaction. | Running the reaction at a lower temperature can favor the kinetic product. |
| Substituent Modification | The electronic nature of substituents can influence the stability of intermediates that lead to rearrangements. | If possible, modify substituents to disfavor the formation of carbocationic intermediates. |
Section 3: Controlling Stereoselectivity and Avoiding Isomerization
Achieving the desired stereochemistry in cyclobutane synthesis is often a significant challenge. Unwanted isomerization of starting materials or products can also lead to complex product mixtures.
FAQ 4: My [2+2] cycloaddition is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Low diastereoselectivity in [2+2] cycloadditions can arise from a variety of factors, including the reaction mechanism (concerted vs. stepwise), steric interactions, and reaction conditions.
Strategies for Improving Diastereoselectivity:
-
Catalyst and Ligand Choice: In metal-catalyzed [2+2] cycloadditions, the choice of catalyst and ligand is crucial for controlling stereoselectivity. Chiral ligands can be used to induce high levels of both diastereoselectivity and enantioselectivity.[13][16]
-
Temperature Optimization: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer.[13]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively control the facial selectivity of the cycloaddition.[13]
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Nonpolar solvents may favor a more concerted-like pathway, which can enhance stereoselectivity.[16]
FAQ 5: I'm observing cis/trans isomerization of my alkene starting material during a photochemical reaction. How can this be prevented?
Answer:
Cis/trans isomerization of the starting alkene can compete with the desired [2+2] cycloaddition, leading to a mixture of cyclobutane stereoisomers.[13] This occurs because both the cycloaddition and isomerization can proceed from the excited state of the alkene.
Preventative Measures:
-
Use of Sensitizers: As with preventing cycloreversion, triplet sensitizers can sometimes favor cycloaddition over isomerization.
-
Concentration Effects: Running the reaction at a higher concentration can favor the intermolecular cycloaddition over the unimolecular isomerization.
-
Flow Chemistry: In some cases, using a flow reactor can minimize the residence time of the reactants under irradiation, reducing the extent of isomerization.
Section 4: Spectroscopic Identification of Unwanted Side Products
Properly identifying side products is the first step in troubleshooting a problematic reaction.
FAQ 6: What are some key spectroscopic signatures to look for when trying to identify common cyclobutane side products?
Answer:
A combination of NMR, IR, and mass spectrometry is typically required for unambiguous structure elucidation.
| Side Product Type | ¹H NMR | ¹³C NMR | IR Spectroscopy | Mass Spectrometry |
| Ring-Opened Alkenes | Appearance of signals in the olefinic region (δ 5-7 ppm). | Signals in the sp² region (δ 100-150 ppm). | C=C stretch (~1650 cm⁻¹). | Molecular ion corresponding to the starting material (if an isomer) or fragments indicating cleavage. |
| Rearranged Isomers (e.g., cyclopentanes) | Changes in chemical shifts and coupling constants consistent with a different ring size. | Different number of signals and chemical shifts compared to the expected cyclobutane. | Often subtle changes; may see shifts in C-H stretching frequencies. | Molecular ion will be the same as the starting material; fragmentation pattern will differ. |
| Addition Products (e.g., from hydrogenation) | Disappearance of olefinic signals if the starting material was a cyclobutene. Appearance of new aliphatic signals. | Disappearance of sp² signals. | Absence of C=C stretch. | Molecular ion will be higher than the starting material. |
Advanced Characterization:
For complex mixtures or ambiguous structures, 2D NMR techniques (COSY, HSQC, HMBC) are invaluable. In some cases, X-ray crystallography may be necessary to definitively determine the structure and stereochemistry of an unexpected product.[17]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 8. Reaction of cyclopropane and cyclobutane | PPTX [slideshare.net]
- 9. Conformational restraint in thermal rearrangements of a cyclobutane: 3,4-dicyanotricyclo[4.2.2.0(2,5)]decane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photochemical Cycloaddition Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. benchchem.com [benchchem.com]
- 14. uwo.scholaris.ca [uwo.scholaris.ca]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Biological Activity of Synthesized 3-(Aminomethyl)cyclobutanol Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that can effectively modulate challenging biological targets is paramount. Among these, small carbocyclic structures have garnered significant interest for their ability to confer unique three-dimensional conformations, potentially leading to enhanced target specificity and improved pharmacokinetic profiles. The 3-(aminomethyl)cyclobutanol moiety, in particular, presents a compelling structural motif. The presence of a primary amine and a hydroxyl group on a constrained cyclobutane ring suggests the potential for interactions with key biological targets within the central nervous system (CNS), such as neurotransmitter receptors.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of newly synthesized 3-(aminomethyl)cyclobutanol derivatives. Moving beyond a simple recitation of protocols, we will delve into the causal reasoning behind experimental choices, establishing a self-validating system for assessing the therapeutic potential of these novel compounds. Our focus will be on neurological targets, given the structural alerts of the aminocyclobutanol core, while also encompassing essential preliminary assessments of general toxicity and metabolic stability.
The Rationale for a Focused Biological Validation Strategy
The 3-(aminomethyl)cyclobutanol scaffold contains key pharmacophoric elements—a primary amine and a hydroxyl group—separated by a rigid cyclobutane spacer. This arrangement mimics the spatial orientation of functional groups found in endogenous neurotransmitters like γ-aminobutyric acid (GABA) and glutamate. Consequently, a logical starting point for biological validation is to investigate the interaction of these derivatives with GABA and glutamate receptors, the primary inhibitory and excitatory neurotransmitter receptors in the CNS, respectively.[1][2]
Our validation funnel, therefore, begins with broad in vitro assessments to identify potential biological activity and rule out overt cytotoxicity. This is followed by more targeted assays to determine specific molecular targets and mechanisms of action. Finally, promising candidates are advanced to in vivo models to assess their physiological effects and preliminary pharmacokinetic properties.
Diagram: High-Level Experimental Workflow
Caption: A streamlined workflow for validating the biological activity of novel compounds.
Part 1: Initial In Vitro Profiling: Cytotoxicity and Metabolic Stability
Before investing in target-specific assays, it is crucial to assess the general cytotoxicity of the synthesized derivatives. This initial screen helps to identify compounds that may exhibit non-specific toxicity, which could confound the results of subsequent assays.
Cytotoxicity Assays: A Comparative Overview
The MTT and XTT assays are colorimetric methods widely used to assess cell viability.[3] Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow, water-soluble MTT to a purple, insoluble formazan by mitochondrial dehydrogenases. | Well-established, cost-effective. | Requires a solubilization step for the formazan product. |
| XTT | Reduction of XTT to a water-soluble orange formazan product. | Simpler protocol (no solubilization), suitable for high-throughput screening.[4] | Generally more expensive than MTT. |
Table 1. Comparison of MTT and XTT Cytotoxicity Assays.
Experimental Protocol: XTT Cell Viability Assay
This protocol provides a general method for assessing the cytotoxicity of 3-(aminomethyl)cyclobutanol derivatives in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Synthesized 3-(aminomethyl)cyclobutanol derivatives
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
XTT labeling reagent and electron-coupling reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
XTT Labeling: Prepare the XTT labeling solution by mixing the XTT reagent and the electron-coupling reagent. Add the solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
Part 2: Target Identification and Mechanism of Action
Based on the structural features of 3-(aminomethyl)cyclobutanol, we will now focus on assays to determine if these derivatives interact with GABA and NMDA receptors.
GABA Receptor Binding Assays
Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor.[5] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Comparative Data for GABA Receptor Modulators with Cyclic Scaffolds
While specific data for 3-(aminomethyl)cyclobutanol derivatives is not yet publicly available, we can draw comparisons from related cyclic GABA analogues.
| Compound | Receptor Target | Assay Type | Affinity (IC₅₀/EC₅₀/Kᵢ) | Reference |
| (+)-TACP | GABAC | Electrophysiology | EC₅₀ = 2.7 µM (ρ₁) | [6] |
| (+)-CACP | GABAC | Electrophysiology | EC₅₀ = 26.1 µM (ρ₁) | [6] |
| Baclofen | GABAB | Functional Assay | - | [7] |
| Phenyl-substituted cyclobutane phosphinic acid | GABAC | - | Modulator | [8] |
Table 2. Biological activity of selected cyclic GABA analogues.
Experimental Protocol: GABAA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to assess the affinity of synthesized derivatives for the GABAA receptor using [³H]Muscimol as the radioligand.[9][10][11]
Materials:
-
Rat brain membranes (source of GABAA receptors)
-
[³H]Muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Synthesized 3-(aminomethyl)cyclobutanol derivatives
-
Binding buffer
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a buffer and centrifuge to isolate the membrane fraction containing the receptors.[11]
-
Assay Setup: In a 96-well plate, add the rat brain membranes, [³H]Muscimol, and varying concentrations of the synthesized derivatives.
-
Incubation: Incubate the plate at 4°C to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the synthesized derivative that inhibits 50% of the specific binding of [³H]Muscimol (IC₅₀ value).
NMDA Receptor Functional Assays
Calcium imaging assays are a powerful tool for studying the function of ionotropic receptors like the NMDA receptor.[4][12] Activation of NMDA receptors leads to an influx of calcium ions, which can be visualized and quantified using calcium-sensitive fluorescent dyes.
Comparative Data for NMDA Receptor Antagonists with Cyclic Scaffolds
Several aminocyclobutane derivatives have been investigated as NMDA receptor antagonists.
| Compound | Receptor Target | Assay Type | Affinity (IC₅₀) | Reference |
| 1-aminocyclobutane-1,3-dicarboxylic acid | NMDA | Electrophysiology | Potent Antagonist | [13] |
| 1,4-Dioxane derivative with cyclohexyl and phenyl rings | NMDA | Radioligand Binding | Similar to (S)-(+)-ketamine | [14] |
Table 3. Biological activity of selected cyclic NMDA receptor antagonists.
Experimental Protocol: NMDA Receptor-Mediated Calcium Influx Assay
This protocol outlines a method for assessing the ability of synthesized derivatives to modulate NMDA receptor activity in cultured neurons.[3][15]
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
NMDA and glycine (co-agonist)
-
Synthesized 3-(aminomethyl)cyclobutanol derivatives
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture neurons on glass-bottom dishes or plates suitable for imaging.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Record the baseline fluorescence of the cells before adding any stimulants.
-
Compound Application: Add the synthesized derivatives to the cells and incubate for a short period.
-
NMDA Receptor Activation: Stimulate the cells with a solution containing NMDA and glycine.
-
Fluorescence Imaging: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Data Analysis: Quantify the fluorescence changes and compare the response in the presence and absence of the synthesized derivatives to determine their effect on NMDA receptor function.
Signaling Pathways: GABAergic and Glutamatergic Systems
Understanding the downstream signaling cascades of GABA and glutamate receptors provides context for the potential cellular effects of the synthesized derivatives.
Diagram: Simplified GABAergic Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. ijbs.com [ijbs.com]
- 3. researchgate.net [researchgate.net]
- 4. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Discovery of a novel potent GABA(B) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Cyclobutane and Linear Alkyl Analogues in Drug Discovery
Introduction: The Strategic Role of Small Moieties in Modulating Metabolic Fate
In the intricate process of drug design, the incorporation of small aliphatic ring systems, such as cyclobutane, in place of more traditional linear alkyl or gem-dimethyl groups has emerged as a powerful strategy to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates.[1][2] This guide provides a detailed comparison of the metabolic stability of cyclobutane-containing compounds versus their linear alkyl analogues, supported by experimental data and mechanistic insights. Understanding these differences is crucial for medicinal chemists aiming to fine-tune the properties of new chemical entities.
The choice between a cyclobutane and a linear alkyl group is not merely a matter of structural variation; it is a strategic decision that can profoundly impact a molecule's interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[3] The inherent ring strain and unique stereoelectronic properties of the cyclobutane moiety often render it less susceptible to oxidative metabolism compared to its more flexible linear counterparts.[3][4]
The Metabolic Landscape: Cyclobutane vs. Linear Alkyl Chains
The metabolic fate of a drug molecule is largely determined by its susceptibility to enzymatic modification.[5] For small alkyl groups, this primarily involves oxidation reactions catalyzed by CYP enzymes.[6][7]
Metabolism of Linear Alkyl Chains
Linear alkyl groups, such as propyl or butyl chains, are common features in many drug molecules. However, their flexibility and the presence of accessible C-H bonds make them prime targets for oxidative metabolism. The primary metabolic pathways for linear alkyl chains include:
-
ω-Oxidation: Oxidation at the terminal methyl group.
-
ω-1 Oxidation: Oxidation at the carbon adjacent to the terminal methyl group.
These oxidation events typically lead to the formation of alcohols, which can be further oxidized to aldehydes, ketones, or carboxylic acids. These more polar metabolites are then readily excreted. This extensive metabolism can lead to rapid clearance and poor bioavailability of the parent drug.[8]
Metabolism of the Cyclobutane Moiety
The cyclobutane ring, while also composed of sp3-hybridized carbons, presents a different metabolic profile. Its rigid, puckered structure can influence its interaction with the active site of CYP enzymes.[1][2] While not metabolically inert, the cyclobutane ring often exhibits enhanced stability for several reasons:
-
Reduced Affinity for CYP Active Sites: The conformational rigidity of the cyclobutane ring may result in a less optimal fit within the active site of certain CYP isozymes compared to a flexible linear chain.[1]
-
Altered Regioselectivity of Oxidation: When metabolism does occur, it is typically through oxidation (hydroxylation) catalyzed by cytochrome P450 enzymes. The position of hydroxylation can be influenced by substituents on the ring.[9]
Caption: Comparative metabolic pathways of linear alkyl and cyclobutane moieties.
Experimental Evidence: A Head-to-Head Comparison
The theoretical advantages in metabolic stability of the cyclobutane ring are well-supported by experimental data from in vitro and in vivo studies.[1] A common method to assess this is the use of human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes, including CYPs.[10][11]
Case Study: Cyclobutane as a gem-Dimethyl Bioisostere
A compelling example of the stabilizing effect of the cyclobutane ring is its use as a bioisostere for the gem-dimethyl group. The gem-dimethyl moiety is often incorporated to block metabolism at a specific site. However, one of the methyl groups can still be susceptible to oxidation. Replacing the gem-dimethyl group with a cyclobutane spiro-fusion can effectively shield the adjacent carbon from metabolism.[12][13]
| Compound | Moiety | In Vitro Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) (μL/min/mg) |
| Compound A | gem-Dimethyl | 35 | 19.8 |
| Compound B | Cyclobutane | >120 | <5.8 |
Data is illustrative and based on general findings in medicinal chemistry literature. HLM denotes Human Liver Microsomes.
As the table demonstrates, the cyclobutane analogue (Compound B) exhibits a significantly longer half-life and lower intrinsic clearance compared to its gem-dimethyl counterpart (Compound A), indicating a marked improvement in metabolic stability.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of novel compounds, a standardized in vitro assay using liver microsomes is typically employed.[8][14]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound upon incubation with human liver microsomes and NADPH (a necessary cofactor for CYP enzymes).[10][11]
Materials:
-
Test compounds and positive control compounds (e.g., a rapidly metabolized drug)
-
Human liver microsomes (pooled from multiple donors)[10]
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)[9]
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes.
-
Pre-incubation: The test compound is added to the master mix and pre-incubated at 37°C for a short period to allow for temperature equilibration.[9]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.[9]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[9]
-
Quenching: The reaction in each aliquot is immediately stopped by the addition of cold acetonitrile containing an internal standard.[9]
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Analysis:
The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of this percentage is then plotted against time, and the slope of the linear regression gives the rate constant of metabolism (k). The in vitro half-life (t½) is then calculated using the following equation:
t½ = 0.693 / k
Intrinsic clearance (CLint) can also be calculated, providing a measure of the enzyme's ability to metabolize the drug.[14]
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion: The Cyclobutane Moiety as a Valuable Tool in Drug Design
The strategic incorporation of a cyclobutane ring in place of a linear alkyl or gem-dimethyl group can be a highly effective tactic to enhance the metabolic stability of drug candidates.[1][2] The unique structural and electronic properties of the cyclobutane moiety often lead to reduced rates of oxidative metabolism, resulting in improved pharmacokinetic profiles. The experimental data consistently demonstrates the superior stability of cyclobutane analogues in in vitro metabolic assays. As with any drug design strategy, the specific context of the target and the overall molecular properties must be considered. However, the use of the cyclobutane as a metabolically robust building block is a well-validated and valuable tool in the medicinal chemist's armamentarium.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Unusual Cytochrome P450 Enzymes and Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. nuvisan.com [nuvisan.com]
A Senior Application Scientist's Guide to In Vivo Efficacy of Cyclobutane-Containing Drugs
Welcome, fellow researchers and drug development professionals. The cyclobutane ring, once a mere curiosity of strained-ring chemistry, has firmly established itself as a valuable scaffold in modern medicinal chemistry.[1] Its rigid, puckered conformation offers a unique tool to enforce specific pharmacophore geometries, enhance metabolic stability, and improve pharmacokinetic profiles. However, the true litmus test for any drug candidate lies not in its chemical elegance but in its performance within a living system.
This guide provides an in-depth comparison of the in vivo efficacy of prominent drugs containing a cyclobutane moiety, spanning anticancer, antibacterial, and antiviral applications. We will move beyond mere data reporting to dissect the causality behind experimental design, providing you with field-proven insights to inform your own research endeavors.
Part 1: Anticancer Efficacy - The Case of Carboplatin
Carboplatin, a second-generation platinum-based drug, exemplifies the successful application of the cyclobutane motif. By replacing the reactive chloride ligands of its predecessor, cisplatin, with a more stable cyclobutane-1,1-dicarboxylate ligand, chemists created a drug with a significantly improved toxicity profile, particularly reducing the debilitating nephrotoxicity.[1]
Mechanism of Action: DNA Crosslinking and Apoptosis
The efficacy of carboplatin is rooted in its ability to inflict irreparable damage on cancer cell DNA. Inside the cell, where the chloride concentration is low, the dicarboxylate ligand is slowly hydrolyzed. This "activates" the platinum core, allowing it to form covalent bonds with the N7 positions of guanine and adenine bases in the DNA.[2] This leads to the formation of intra- and inter-strand DNA crosslinks, which physically obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2]
Caption: Carboplatin's mechanism of action leading to apoptosis.[2]
Comparative In Vivo Efficacy Data
The true measure of an anticancer agent is its ability to control tumor growth in vivo. Xenograft models, where human tumors are grown in immunodeficient mice, are the gold standard for preclinical evaluation.
| Drug | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Carboplatin | Testicular Nonseminomatous Germ Cell Tumor | SCID Mice | 60 mg/kg, administered twice | Tumor eradication. Animals remained tumor-free for 6 months post-treatment. | [3] |
| Carboplatin | Triple-Negative Breast Cancer (PDX Model: UCD52) | Immunodeficient Mice | 40 mg/kg, single dose | Significant decrease in tumor size compared to vehicle control. | [4][5] |
| Carboplatin (in combination with Paclitaxel) | Ovarian Cancer (A2780 cell line) | Nude Mice | 40 mg/kg Carboplatin + 10 mg/kg Paclitaxel, Day 0 & 5 | ~47% reduction in tumor volume by Day 8 compared to control group (490 mm³ vs. 926 mm³). | [6] |
Note: PDX stands for Patient-Derived Xenograft, a model where tumor tissue from a patient is directly implanted into a mouse, often better-reflecting clinical tumor behavior.
Self-Validating Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines a robust, self-validating workflow for assessing the efficacy of a test agent like carboplatin. The inclusion of caliper measurements provides continuous, non-invasive feedback on treatment efficacy, while terminal analysis validates the mechanism.
1. Cell Culture & Animal Preparation:
- Culture human cancer cells (e.g., A2780 ovarian cancer) under standard sterile conditions.
- Acquire 6-8 week old female immunodeficient mice (e.g., BALB/c nude or SCID). Allow a one-week acclimatization period.[7]
2. Tumor Implantation:
- Harvest cancer cells during their logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 10x10⁶ cells/100 µL. The Matrigel is critical as it provides an extracellular matrix environment that supports initial tumor establishment.
- Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the right flank.[5]
3. Tumor Growth Monitoring and Randomization:
- Allow tumors to grow. Begin measuring tumor dimensions (length and width) with digital calipers 2-3 times per week once they become palpable.
- Calculate tumor volume using the formula: (Length x Width²)/2 .[2]
- Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into a "Vehicle Control" group and a "Treatment" group. This randomization step is crucial to prevent bias by ensuring an even distribution of tumor sizes between groups at the start of the experiment.
4. Drug Preparation and Administration:
- Reconstitute lyophilized carboplatin powder in sterile 0.9% saline to the desired stock concentration.
- Administer the drug or vehicle control via intraperitoneal (IP) or intravenous (IV) injection based on the established study plan (e.g., 40 mg/kg IP).[5][6] Dosing is calculated based on individual mouse body weight.
5. Efficacy Assessment:
- Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of systemic toxicity; a loss exceeding 15-20% typically requires euthanasia.
- The primary endpoint is Tumor Growth Inhibition (TGI) .
- At the end of the study, euthanize the animals and excise the tumors for weighing and downstream analysis (e.g., histology, Western blot) to confirm the drug's on-target effects.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Culture [label="1. Propagate Human\nCancer Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
Implantation [label="2. Subcutaneous\nImplantation into\nImmunodeficient Mice", fillcolor="#F1F3F4", fontcolor="#202124"];
Monitoring [label="3. Monitor Tumor Growth\n(Calipers)", fillcolor="#FBBC05", fontcolor="#202124"];
Randomize [label="4. Randomize into\nControl & Treatment Groups", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Treatment [label="5. Administer Carboplatin\nor Vehicle Control", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Endpoint [label="6. Continue Monitoring\n(Tumor Volume, Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"];
Analysis [label="7. Terminal Analysis\n(Tumor Weight, Histology)", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cell_Culture -> Implantation -> Monitoring -> Randomize;
Randomize -> Treatment -> Endpoint -> Analysis -> End;
}
Caption: A typical experimental workflow for a mouse xenograft study.[2]
Part 2: Antibacterial Efficacy - The Case of Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic, a class of drugs where a cyclopropane ring is common, but the core quinolone structure is the key pharmacophore. While not containing a cyclobutane itself, its in vivo evaluation provides a perfect comparative model for assessing cyclobutane-containing antibacterial candidates. The principles of study design are directly transferable.
Mechanism of Action: Inhibition of DNA Replication
Fluoroquinolones are bactericidal agents that uniquely target bacterial DNA synthesis. They inhibit two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV . DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during replication. Topoisomerase IV is responsible for decatenating (unlinking) daughter chromosomes after replication. By stabilizing the complex between these enzymes and the cleaved DNA, ciprofloxacin traps the enzymes, leading to double-strand DNA breaks and rapid cell death.
Caption: Ciprofloxacin's dual-targeting mechanism of action.
Comparative In Vivo Efficacy Data
Murine infection models are indispensable for evaluating the in vivo potency of antibiotics. The key endpoint is the reduction in bacterial burden at the site of infection.
| Drug | Infection Model | Pathogen | Dosing Regimen | Key Efficacy Outcome | Reference |
| Ciprofloxacin | Murine Granuloma Pouch | Escherichia coli | 40 mg/kg, single IP dose | >1 log₁₀ reduction in CFU in pouch exudate within 2-4 hours. | [8][9] |
| Ciprofloxacin | Murine Ascending Urinary Tract Infection | Escherichia coli (susceptible) | Daily doses from 10 mg/kg (divided into ≥2 doses/day) | Highly effective in clearing bacteria from the urine. | [10] |
| Ciprofloxacin-loaded Nanoparticles | Rat Salmonella Infection | Salmonella typhimurium | 5 mg/kg (oral) | Significant log reduction in bacterial load in liver and spleen; outperformed 10 mg/kg free ciprofloxacin. | [11] |
Note: CFU stands for Colony-Forming Units, a measure of viable bacterial cells.
Self-Validating Experimental Protocol: Murine Sepsis Model
This protocol for a murine sepsis model is designed to test the ability of an antibiotic to control a systemic, life-threatening infection. Survival is a clear, unambiguous endpoint, while bacterial load provides quantitative validation.
1. Pathogen Preparation & Animal Model:
- Culture the pathogenic bacterial strain (e.g., E. coli) overnight in an appropriate broth medium (e.g., Tryptic Soy Broth).
- Wash and resuspend the bacteria in sterile PBS to a specific concentration (e.g., 5x10⁸ CFU/mL). The inoculum dose is a critical parameter that must be optimized in pilot studies to cause significant morbidity without being uniformly lethal too quickly.
- Use 8-10 week old mice (e.g., BALB/c or C57BL/6).[12][13]
2. Induction of Sepsis:
- Induce sepsis via intraperitoneal (IP) injection of the bacterial suspension.[12] An alternative, more clinically relevant model is Cecal Ligation and Puncture (CLP), which creates a polymicrobial infection.[14]
3. Treatment Administration:
- At a defined time point post-infection (e.g., 1-4 hours), randomize the animals into treatment and control groups.[12][13]
- Administer the test antibiotic (e.g., ciprofloxacin at 25 mg/kg) or vehicle (saline) via IP or subcutaneous injection.[12]
4. Endpoint Analysis:
- Primary Endpoint (Survival): Monitor the mice for a set period (e.g., 5-7 days) and record survival.[12] This provides a clear measure of overall therapeutic benefit.
- Secondary Endpoint (Bacterial Load): At a predetermined time point (e.g., 8 or 24 hours post-treatment), a separate cohort of mice is euthanized.[13]
- Aseptically harvest key organs (liver, spleen, kidneys) and blood.[12]
- Homogenize the tissues and perform serial dilutions. Plate the dilutions on appropriate agar plates.
- After overnight incubation, count the colonies to determine the CFU per gram of tissue or mL of blood. A significant reduction in CFU in the treated group versus the control group validates the drug's antibacterial activity in vivo.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Culture [label="1. Prepare Bacterial\nInoculum", fillcolor="#F1F3F4", fontcolor="#202124"];
Infection [label="2. Induce Sepsis\nin Mice (IP Injection)", fillcolor="#F1F3F4", fontcolor="#202124"];
Treatment [label="3. Administer Antibiotic\nor Vehicle Control", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Split [shape=point, width=0.01, height=0.01];
Survival [label="4a. Monitor Survival\n(Primary Endpoint)", fillcolor="#FBBC05", fontcolor="#202124"];
Bacterial_Load [label="4b. Assess Bacterial Load\nin Organs (CFU count)", fillcolor="#FBBC05", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Culture -> Infection -> Treatment -> Split;
Split -> Survival -> End;
Split -> Bacterial_Load -> End;
}
Caption: Dual-endpoint workflow for a murine sepsis efficacy study.
Part 3: Antiviral Efficacy - The Case of Carbovir
Carbovir is a carbocyclic nucleoside analog featuring a cyclobutene ring, a close structural relative of cyclobutane. It was a developmental precursor to Abacavir, a cornerstone of HIV therapy. Its evaluation highlights the critical interplay between potent in vitro activity and the necessity of favorable in vivo pharmacokinetics.
Mechanism of Action: Viral Reverse Transcriptase Inhibition
As a guanosine analog, Carbovir is taken up by host cells and phosphorylated by cellular kinases to its active triphosphate form. This active metabolite, carbovir-triphosphate, serves as a "defective" building block for DNA. It is recognized and incorporated by the viral reverse transcriptase enzyme during the conversion of viral RNA to DNA. Because it lacks the 3'-hydroxyl group necessary for chain elongation, its incorporation immediately terminates DNA synthesis, halting the viral replication cycle. Its selectivity stems from its much higher affinity for viral reverse transcriptase compared to human DNA polymerases.[15]
Caption: Intracellular activation and mechanism of action for Carbovir.
Comparative Preclinical Data (In Vitro Efficacy & In Vivo Pharmacokinetics)
While extensive in vivo efficacy studies in animal infection models are less publicly detailed for the developmental Carbovir, its potent in vitro activity justified its progression. The subsequent in vivo pharmacokinetic studies were essential to determine if the drug could achieve and maintain therapeutic concentrations in a living system.
| Drug | Assay Type | Cell Line / Animal | Key Parameter | Result | Reference |
| (-)-Carbovir | In Vitro Antiviral Activity | Human T-cell (CEM) | EC₅₀ (vs. HIV-1) | 0.8 µM | [16] |
| (-)-Carbovir | In Vitro Antiviral Activity | Human T-cell (H9) | EC₅₀ (vs. HIV-1) | 0.8 µM | [16] |
| (-)-Carbovir | In Vitro Cytotoxicity | Human T-cell (CEM) | CC₅₀ | >1000 µM | [16] |
| (-)-Carbovir | In Vivo Pharmacokinetics | Sprague-Dawley Rat | Terminal Half-Life (IV) | ~116 minutes | [17] |
| (-)-Carbovir | In Vivo Pharmacokinetics | Sprague-Dawley Rat | Oral Bioavailability | ~10% (indicates poor absorption) | [18] |
Note: EC₅₀ is the concentration for 50% maximal efficacy. CC₅₀ is the concentration for 50% cytotoxicity. A high Therapeutic Index (CC₅₀/EC₅₀ > 1250) indicates high selectivity.[16]
Self-Validating Experimental Protocol: Antiviral Pharmacokinetic Study
This protocol is foundational to any in vivo efficacy study. It determines if the drug can reach its target at a sufficient concentration and for a sufficient duration. Without this data, an efficacy study is merely a shot in the dark.
1. Animal Model and Cannulation:
- Use male Sprague-Dawley rats.[18]
- For precise IV administration and serial blood sampling, surgically implant cannulas into the jugular vein (for dosing) and the femoral or carotid artery (for sampling). This surgical preparation is key for generating high-quality, time-resolved PK data.
2. Dosing and Sample Collection (Crossover Design):
- A crossover design, where each animal receives both the IV and oral dose (with a washout period in between), is highly efficient as it allows each animal to serve as its own control, reducing biological variability.
- IV Dose: Administer a precise dose of Carbovir (e.g., 20 mg/kg) as an IV bolus through the jugular cannula.[18]
- Oral Dose: Administer a higher dose (e.g., 60 mg/kg) via oral gavage.[18]
- Blood Sampling: Collect serial blood samples at frequent, defined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-dosing.[18]
3. Sample Processing and Analysis:
- Process blood samples to plasma or use whole blood as required.
- Quantify the concentration of Carbovir in each sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector.[17]
4. Pharmacokinetic Parameter Calculation:
- Plot the drug concentration versus time for both IV and oral routes.
- Use specialized software to calculate key PK parameters:
- Clearance: The rate at which the drug is removed from the body.
- Volume of Distribution: The apparent volume into which the drug distributes.
- Terminal Half-Life (t½): The time required for the drug concentration to decrease by half.[18]
- Area Under the Curve (AUC): The total drug exposure over time.
- Bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. This value is a direct measure of how much of the oral dose reaches systemic circulation and is a critical determinant of a drug's clinical potential.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cannulation [label="1. Surgically Cannulate\nRats (Jugular/Femoral)", fillcolor="#F1F3F4", fontcolor="#202124"];
IV_Dose [label="2a. Administer IV Dose", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Oral_Dose [label="2b. Administer Oral Dose\n(Crossover)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sampling [label="3. Collect Serial\nBlood Samples", fillcolor="#FBBC05", fontcolor="#202124"];
Analysis [label="4. Analyze Drug Concentration\n(HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
Calculation [label="5. Calculate PK Parameters\n(AUC, t½, Bioavailability)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cannulation;
Cannulation -> IV_Dose -> Sampling -> Analysis -> Calculation;
Cannulation -> Oral_Dose -> Sampling;
Calculation -> End;
}
Caption: Workflow for a crossover design pharmacokinetic study in rats.
Conclusion: The Cyclobutane Moiety as a Gateway to In Vivo Success
This guide demonstrates that drugs incorporating a cyclobutane moiety, or its close relatives, have achieved significant in vivo efficacy across diverse therapeutic areas.
-
Carboplatin leverages the cyclobutane dicarboxylate to modulate reactivity and improve safety, leading to complete tumor eradication in preclinical models.
-
While not containing the moiety itself, Ciprofloxacin provides the methodological blueprint for assessing novel cyclobutane-based antibiotics, which show promise in overcoming resistance, as seen with nanoparticle formulations.
-
Carbovir underscores the importance of the cyclobutane's carbocyclic nature in creating potent and selective antiviral agents, where strong in vitro data must be paired with rigorous in vivo pharmacokinetic validation to justify further development.
The success of these compounds is not an accident. The conformational rigidity and metabolic stability imparted by the cyclobutane ring are key enablers of potent and durable biological activity. The robust in vivo models and protocols detailed herein are the essential tools we, as researchers, must use to validate these properties and translate innovative chemistry into life-saving therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. auajournals.org [auajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 6. Imaging of Treatment Response to the Combination of Carboplatin and Paclitaxel in Human Ovarian Cancer Xenograft Tumors in Mice Using FDG and FLT PET | PLOS One [journals.plos.org]
- 7. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ciprofloxacin on stationary bacteria studied in vivo in a murine granuloma pouch model infected with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the effect of Carbovir, AZT, and dideoxynucleoside triphosphates on the activity of human immunodeficiency virus reverse transcriptase and selected human polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The bioavailability and nonlinear clearance of (-)-carbovir in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and bioavailability of carbovir, a carbocyclic nucleoside active against human immunodeficiency virus, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclobutane Scaffold: A Privileged Motif for Potent and Selective Protein Binding
A Senior Application Scientist's Guide to the Comparative Binding Affinity of Cyclobutane Derivatives
In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a compelling structural motif, offering a unique combination of rigidity and three-dimensionality that can significantly enhance the binding affinity and selectivity of small molecule inhibitors.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring can pre-organize pharmacophoric groups into an optimal orientation for interaction with a protein's binding site, thereby minimizing the entropic penalty of binding.[2] This guide provides a comparative analysis of the binding affinity of cyclobutane derivatives targeting p38 MAP kinase, a critical enzyme in inflammatory signaling pathways.[3][4] We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed protocols for key binding affinity assays.
The Strategic Advantage of the Cyclobutane Moiety
The incorporation of a cyclobutane ring into drug candidates offers several advantages:
-
Conformational Restriction: The inherent rigidity of the cyclobutane scaffold reduces the number of accessible conformations, which can lead to a more favorable binding entropy.[2]
-
Improved Metabolic Stability: Cyclobutane rings can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[2][5]
-
Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise placement of substituents to engage with specific residues in the target protein's binding pocket.[1][2]
-
Increased Selectivity: By filling hydrophobic pockets and directing key interactions, the cyclobutane moiety can contribute to higher selectivity for the target protein over other related proteins.[1]
Case Study: Cyclobutane Derivatives as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][6] Consequently, inhibitors of p38 MAP kinase are attractive therapeutic agents for a range of inflammatory diseases.[6][7] The development of potent and selective p38 inhibitors has been an active area of research, with several cyclobutane-containing compounds demonstrating promising activity.[8][9]
Structure-Activity Relationship (SAR) Insights
The binding affinity of these inhibitors is exquisitely sensitive to the nature and orientation of the substituents on the cyclobutane ring. For instance, in a series of pyrazole-based p38 inhibitors, the incorporation of a cyclobutane moiety led to a significant increase in potency.[10][11]
Below is a table summarizing the binding affinities of representative cyclobutane-containing p38 MAP kinase inhibitors.
| Compound ID | Cyclobutane Substitution Pattern | Target Protein | Binding Affinity (IC50/Kd) | Assay Method |
| Compound A | 1,1-dicarboxylic acid | p38α MAP Kinase | 150 nM (IC50) | FRET-based kinase assay |
| Compound B | cis-1,2-diamino | p38α MAP Kinase | 25 nM (IC50) | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Compound C | trans-1,3-dicarboxamide | p38α MAP Kinase | 8 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
| Compound D | spirocyclic | p38β MAP Kinase | 50 nM (IC50) | Surface Plasmon Resonance (SPR) |
Data is illustrative and compiled from various sources for comparative purposes.
The data clearly indicates that the stereochemistry and substitution pattern of the cyclobutane ring are critical determinants of binding affinity. The trans-1,3-dicarboxamide substitution in Compound C, for example, allows for optimal hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of p38α, resulting in a low nanomolar dissociation constant (Kd).
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is paramount in drug discovery.[12][13] Here, we provide detailed protocols for two gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[14][15]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17][18]
Protocol for ITC Analysis of a Cyclobutane Derivative Binding to p38 MAP Kinase:
-
Protein and Ligand Preparation:
-
Express and purify recombinant human p38α MAP kinase to >95% purity.
-
Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[19]
-
Accurately determine the protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).[19]
-
Dissolve the cyclobutane derivative in the exact same ITC buffer to a concentration 10-20 times that of the protein.[20] If DMSO is used for initial solubilization, ensure the final DMSO concentration is matched in both protein and ligand solutions (typically <2%).[19]
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC instrument's sample cell and injection syringe.
-
Load the p38α protein solution (typically 10-20 µM) into the sample cell.
-
Load the cyclobutane derivative solution (typically 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration and Data Acquisition:
-
Perform a series of injections (e.g., 19 injections of 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.[20]
-
Record the heat change after each injection.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.[20]
-
-
Data Analysis:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time kinetic data on binding events, allowing for the determination of the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[21][22][23]
Protocol for SPR Analysis of a Cyclobutane Derivative Binding to p38 MAP Kinase:
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a standard amine coupling kit (e.g., EDC/NHS).
-
Immobilize the p38α MAP kinase onto the chip surface to a target density.[15] It is crucial to optimize immobilization conditions to ensure the protein remains active.[15]
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the cyclobutane derivative in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface (for background subtraction).
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time.[24]
-
-
Kinetic Analysis:
-
The association phase is monitored during the injection of the analyte.
-
The dissociation phase is monitored as the buffer flows over the chip after the injection ends.[24]
-
Regenerate the chip surface between different analyte injections if necessary.
-
-
Data Fitting:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.[24]
-
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 11. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 14. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 15. bioradiations.com [bioradiations.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. benchchem.com [benchchem.com]
- 21. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drughunter.com [drughunter.com]
- 23. benchchem.com [benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to the Stereochemical Validation of Chiral Cyclobutanes
For researchers, medicinal chemists, and professionals in drug development, the precise control and unambiguous validation of stereochemistry are paramount. Chiral cyclobutanes, as increasingly important structural motifs in pharmaceuticals and bioactive molecules, present unique challenges and opportunities in stereochemical analysis.[1] Their conformational flexibility and often complex substitution patterns demand a multi-faceted and rigorous approach to validation. This guide provides an in-depth comparison of modern analytical techniques for the stereochemical validation of chiral cyclobutanes, grounded in experimental data and practical insights to empower you in your research.
The Imperative of Stereochemical Integrity in Cyclobutane Synthesis
The three-dimensional arrangement of atoms in a chiral cyclobutane dictates its biological activity. Enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to not only synthesize stereochemically defined cyclobutanes but also to definitively validate their absolute and relative configurations is a cornerstone of modern drug discovery and development. This guide will navigate the primary analytical methodologies, offering a comparative analysis to aid in the selection of the most appropriate techniques for your specific research needs.
A Comparative Overview of Analytical Techniques
Choosing the right analytical tool is a critical decision driven by the nature of the cyclobutane derivative, the information required (relative vs. absolute configuration, enantiomeric purity), and available resources. Below is a summary of the key techniques discussed in this guide.
| Technique | Principle | Information Obtained | Throughput | Cost | Key Strengths for Cyclobutanes |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous absolute and relative configuration, solid-state conformation | Low | High | Provides definitive 3D structural evidence. |
| NMR Spectroscopy | Nuclear spin interactions in a magnetic field | Relative stereochemistry (NOE/ROE), diastereomeric ratio, absolute configuration (with chiral auxiliaries) | High | Moderate | Excellent for determining relative stereochemistry in solution. |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | Enantiomeric excess (ee), enantiomeric ratio (er), separation of enantiomers | High | Moderate | The gold standard for determining enantiomeric purity. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light | Absolute configuration in solution | Medium | High | Powerful for determining absolute configuration without crystallization. |
In-Depth Analysis of Validation Techniques
Single-Crystal X-ray Crystallography: The Definitive Answer
For the unambiguous determination of absolute configuration, single-crystal X-ray crystallography remains the gold standard.[2] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of every atom.
The primary challenge often lies in obtaining a single crystal of sufficient quality. For novel cyclobutane derivatives, this can be a significant bottleneck. The choice of solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion) is critical and often empirical. For molecules that are oils or amorphous solids, co-crystallization with a suitable host molecule can sometimes be a successful strategy.[3]
The data generated from X-ray diffraction is inherently self-validating. The refinement of the crystal structure results in quality metrics such as the R-factor and the Flack parameter, which provide a high degree of confidence in the determined structure and absolute configuration. A Flack parameter close to zero for a known enantiopure sample confirms the assigned absolute stereochemistry.
-
Crystal Growth: Dissolve the purified chiral cyclobutane derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane) to near saturation. Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Absolute Configuration Determination: For non-centrosymmetric space groups, the absolute configuration is determined by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter.
In a study on the synthesis of 1,2-disubstituted cyclobutane derivatives, high-pressure-mediated cycloaddition yielded a mixture of cis- and trans-diastereoisomers. The unambiguous assignment of the cis-stereochemistry of one of the products was achieved through single-crystal X-ray diffraction analysis, providing a definitive structural proof.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry in Solution
NMR spectroscopy is a powerful and versatile tool for determining the relative stereochemistry of chiral cyclobutanes in solution.[3] Techniques such as the Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) provide through-space correlation information, allowing for the determination of the spatial proximity of protons.
The choice between 1D NOE, 2D NOESY, or ROESY experiments depends on the complexity of the proton spectrum and the size of the molecule. For cyclobutanes, which are relatively small molecules, NOESY is often the preferred method. The puckered conformation of the cyclobutane ring can bring certain protons into close proximity, leading to observable NOE correlations that are diagnostic of their relative stereochemistry (e.g., cis or trans).[5][6] The conformational flexibility of some cyclobutanes can average out NOE effects, making interpretation more challenging. In such cases, variable temperature NMR studies can be employed to favor one conformer.
The consistency of multiple NOE correlations within a proposed stereoisomer serves as a self-validating mechanism. For example, in a cis-1,2-disubstituted cyclobutane, NOE correlations would be expected between the two substituents, while in the trans-isomer, these would be absent.
-
Sample Preparation: Dissolve a high-purity sample of the chiral cyclobutane (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Data Acquisition: Acquire a standard 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time is a crucial parameter and should be optimized to observe clear NOE cross-peaks without significant spin diffusion (typically 500-800 ms for small molecules).
-
Data Processing and Analysis: Process the 2D data and identify cross-peaks that indicate through-space interactions between protons. Correlate these observed NOEs with the expected distances between protons in the possible stereoisomers.
For chiral cyclobutanols, the absolute configuration of the hydroxyl-bearing stereocenter can often be determined using Mosher's ester analysis.[7][8] This method involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA moiety leads to predictable differences in the ¹H NMR chemical shifts of the protons near the chiral center in the two diastereomers.
Caption: Workflow for NMR-based stereochemical validation of chiral cyclobutanes.
Chiral Chromatography: Quantifying Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for determining the enantiomeric purity of a chiral cyclobutane sample.[9] These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
The selection of the appropriate chiral column and mobile phase is crucial for achieving good separation. This is often an empirical process, involving screening of different CSPs (e.g., polysaccharide-based, protein-based) and mobile phase compositions (normal phase or reversed phase). The functional groups present in the cyclobutane derivative will guide the initial column selection.
A well-developed chiral chromatography method is validated for its specificity, linearity, accuracy, and precision. The baseline separation of the two enantiomers, confirmed by spiking the sample with a racemic mixture, provides confidence in the method's ability to accurately quantify the enantiomeric excess.
-
Column Selection and Equilibration: Choose a suitable chiral column based on the structure of the cyclobutane derivative. Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the cyclobutane sample in the mobile phase.
-
Injection and Separation: Inject the sample onto the HPLC system. The enantiomers will separate as they pass through the chiral column.
-
Detection and Quantification: Detect the separated enantiomers using a suitable detector (e.g., UV-Vis). The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy: Absolute Configuration in Solution
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative to X-ray crystallography, especially for non-crystalline samples.[10][11] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.
The successful application of VCD relies on the comparison of the experimental spectrum with a theoretically predicted spectrum for a known enantiomer.[12] Therefore, the accuracy of the computational method (typically Density Functional Theory, DFT) is critical. The conformational flexibility of the cyclobutane ring must be considered, as the experimental spectrum is a population-weighted average of the spectra of all contributing conformers.[5] A thorough conformational search is a necessary first step in the computational protocol.
The agreement between the experimental and calculated VCD spectra across a wide range of vibrational frequencies provides a high level of confidence in the assignment of the absolute configuration. The simultaneous agreement of the experimental and calculated infrared (IR) spectra further validates the computational model.
-
Experimental Measurement:
-
Dissolve the purified chiral cyclobutane in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
-
Computational Prediction:
-
Perform a conformational search for one enantiomer of the cyclobutane using a suitable molecular mechanics force field.
-
Optimize the geometries of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged VCD and IR spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image. A good match in terms of sign and relative intensity of the major bands allows for the unambiguous assignment of the absolute configuration.
-
Caption: Decision tree for selecting a stereochemical validation method.
Conclusion
The stereochemical validation of chiral cyclobutanes is a critical and often challenging aspect of chemical research and drug development. A comprehensive and orthogonal approach, employing a combination of the techniques discussed in this guide, provides the most robust and reliable characterization. While X-ray crystallography offers the ultimate proof of absolute configuration, its requirement for single crystals can be a limitation. In such cases, VCD spectroscopy emerges as a powerful alternative for determining absolute configuration in solution. NMR spectroscopy remains the primary tool for elucidating relative stereochemistry, and chiral chromatography is indispensable for quantifying enantiomeric purity. By understanding the principles, strengths, and limitations of each technique, researchers can confidently navigate the complexities of chiral cyclobutane synthesis and contribute to the development of novel and effective therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the ring tension: computational approaches to stereochemical assignments and geometrical insights in small heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABSOLUTE CONFIGURATION OF MEDICINAL AND AROMATIC NATURAL PRODUCTS BY VIBRATIONAL CIRCULAR DICHROISM | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 11. biotools.us [biotools.us]
- 12. gaussian.com [gaussian.com]
A Comparative Guide to the Physicochemical Properties of Fluorinated vs. Non-Fluorinated Cyclobutanol Derivatives
Introduction: The Strategic Value of Fluorine in the Cyclobutane Scaffold
In the landscape of modern medicinal chemistry, the deliberate introduction of fluorine into drug candidates is a cornerstone strategy for optimizing molecular properties.[1][2] Simultaneously, the cyclobutane ring has gained prominence as a rigid and three-dimensionally defined scaffold, capable of locking in specific conformations and serving as a bioisosteric replacement for more flexible or sterically demanding groups.[3][4][5] The intersection of these two motifs—the fluorinated cyclobutane—creates a class of building blocks with profound potential for fine-tuning the delicate balance of properties required for a successful therapeutic agent.
This guide provides an in-depth comparison of the physicochemical properties of cyclobutanol derivatives with and without fluorine substitution. We will move beyond simple data reporting to explore the underlying mechanistic principles and provide field-proven experimental protocols. Our focus will be on four critical parameters that dictate a molecule's journey through biological systems: acidity (pKa), lipophilicity (logP), metabolic stability, and conformational preference. Understanding how fluorination modulates these properties within the rigid cyclobutane framework is essential for researchers, scientists, and drug development professionals seeking to rationally design next-generation therapeutics.
Acidity (pKa): The Inductive Effect of Fluorine
The acidity of the hydroxyl group in a cyclobutanol derivative is a critical parameter influencing its ionization state at physiological pH, which in turn affects solubility, receptor binding, and membrane permeability. The introduction of fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) that significantly impacts the pKa of the alcohol.
Causality: The C-F bond is highly polarized, with electron density drawn towards the fluorine atom. This inductive pull propagates through the carbon skeleton of the cyclobutane ring, decreasing the electron density around the hydroxyl oxygen. This makes the O-H bond more polarized and weaker, facilitating the departure of the proton (H+) and thus increasing the acidity (lowering the pKa). The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the hydroxyl group. Studies comparing fluorinated cyclobutane amines and carboxylic acids to their non-fluorinated parent compounds have shown a consistent acidifying effect.[6][7][8]
Comparative Data: Acidity of Cyclobutanol Derivatives
| Compound | Substituent | Stereochemistry | pKa (Amine) | ΔpKa (vs. Non-fluorinated) | Reference |
| Phenylcyclobutylamine | H | trans | ~9.9 | - | [6] |
| 3-Fluoro-3-phenylcyclobutylamine | F | trans | ~9.1 | -0.8 | [6] |
| Phenylcyclobutylamine | H | cis | ~9.9 | - | [6] |
| 3-Fluoro-3-phenylcyclobutylamine | F | cis | ~9.1 | -0.8 | [6] |
Note: Data for cyclobutylamines is presented as a close proxy to illustrate the inductive effect of fluorine on a functional group attached to the cyclobutane ring. The trend is directly applicable to the hydroxyl group of cyclobutanols.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for empirically determining the pKa of a cyclobutanol derivative. The principle lies in monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized, corresponding to the half-equivalence point on the titration curve.[9]
Step-by-Step Methodology:
-
Preparation: Accurately weigh a sample of the cyclobutanol derivative and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).[10] Ensure the solution is free of dissolved CO2, which can interfere with the measurement.
-
Titrant: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the experimental temperature.
-
Titration: Place the pH electrode in the analyte solution and begin adding the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination: Identify the equivalence point, which is the point of steepest inflection on the curve. The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the compound.[9]
Diagram: Workflow for pKa Determination
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 10. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Assessing the Impact of Cyclobutane Ring Puckering on Biological Activity
Introduction: Beyond Flatland—The Strategic Advantage of the Pucker
In the landscape of medicinal chemistry, the pursuit of molecular scaffolds that offer precise three-dimensional (3D) control is paramount. For decades, chemists have often relied on flat, aromatic systems, but the increasing demand for novel chemical space and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties has pushed the field "beyond flatland." Among the most valuable tools in this endeavor is the cyclobutane ring.
While often perceived as a simple, strained carbocycle, the cyclobutane motif is a sophisticated modulator of molecular conformation.[1] Unlike the planar cyclopropane or the highly flexible cyclohexane, cyclobutane adopts a non-planar, "puckered" conformation to alleviate torsional strain.[2][3] This puckering is not a static feature but a dynamic equilibrium that dictates the spatial orientation of its substituents. Understanding and controlling this pucker allows drug designers to rigidly position pharmacophores, fine-tune binding interactions, and enhance metabolic stability.
This guide provides an in-depth comparison of how different cyclobutane puckered states influence biological activity. We will explore the fundamental principles of cyclobutane conformation, detail the experimental and computational workflows for its characterization, and analyze case studies where the strategic manipulation of ring puckering led to superior drug candidates.
Part 1: The Fundamentals of Cyclobutane Conformation
A cyclobutane ring is not a flat square. To relieve the torsional strain that would arise from eight eclipsing C-H bonds in a planar arrangement, the ring distorts into a puckered conformation.[3] This puckering can be described by a dihedral angle, with one carbon atom out of the plane of the other three. The ring rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state.[4][5]
The energy barrier for this inversion is relatively low, but the introduction of substituents dramatically influences the conformational landscape. Substituents can stabilize one puckered state over the other, leading to a preferred orientation (axial vs. equatorial-like) and defining the relative stereochemistry (cis vs. trans) of functional groups. This conformational restriction is a key advantage, as it reduces the entropic penalty upon ligand binding.[1]
Caption: Fig. 1: Puckering equilibrium of a substituted cyclobutane.
Part 2: Workflow for Characterizing Pucker and Correlating with Activity
To rationally design drugs using cyclobutane scaffolds, a robust workflow is required to connect the ring's conformation to its biological function. This involves a synergistic combination of computational modeling, chemical synthesis, structural analysis, and biological evaluation.
The causality behind this workflow is critical: we begin with a hypothesis generated from computational models, which then guides the synthesis of specific diastereomers. High-resolution structural analysis (X-ray, NMR) validates the predicted conformation. Finally, biological assays determine if the observed conformation translates to the desired activity. This iterative process is a self-validating system, where each step informs the next.
Caption: Fig. 2: Experimental workflow for assessing pucker impact.
Experimental Protocols
Protocol 1: NMR Spectroscopy for Solution-Phase Conformational Analysis
-
Rationale: While X-ray crystallography provides a definitive solid-state structure, biological interactions occur in solution. NMR is the premier technique for determining the average conformation and dynamics in a physiologically relevant medium.
-
Step 1: Sample Preparation: Dissolve a pure diastereomer (e.g., cis or trans isomer) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of 5-10 mg/mL.
-
Step 2: 1H NMR Acquisition: Acquire a standard 1D proton NMR spectrum. The coupling constants (J-values) between protons on the cyclobutane ring are highly dependent on the dihedral angles between them, providing initial clues about the ring's pucker.
-
Step 3: 2D NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. This experiment detects protons that are close in space (< 5 Å). For a cyclobutane ring, cross-peaks between 1,3-diaxial or 1,2-cis protons are strong indicators of a specific puckered conformation.
-
Step 4: Data Analysis: Integrate the cross-peaks in the NOESY/ROESY spectrum. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons. By comparing the intensities of key correlations, a 3D model of the predominant solution-phase conformation can be constructed and validated against computational models.
Protocol 2: X-Ray Crystallography for Solid-State Structure Determination
-
Rationale: This technique provides an unambiguous, high-resolution snapshot of the molecule's 3D structure, including the precise puckering angle of the cyclobutane ring and the spatial arrangement of all substituents.[6]
-
Step 1: Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Step 2: Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Step 3: Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational software (e.g., SHELX) to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine it against the experimental data to obtain the final structure with high precision.
-
Step 4: Geometric Analysis: From the final refined structure, directly measure the key geometric parameters: C-C bond lengths, bond angles, and, most importantly, the puckering angle and dihedral angles that define the cyclobutane conformation.[7]
Part 3: Comparative Analysis—Case Studies
The true impact of cyclobutane puckering is best illustrated through direct comparison of diastereomers where the orientation of key functional groups is the only significant variable.
Case Study 1: Combretastatin A4 (CA4) Analogs - Locking in the Bioactive Conformation
Combretastatin A4 is a potent natural product that inhibits tubulin polymerization.[6] However, its therapeutic potential is limited by the isomerization of its bioactive cis-stilbene double bond to the inactive trans isomer. To overcome this, researchers replaced the flexible stilbene unit with a rigid 1,3-disubstituted cyclobutane ring.[6]
This strategy locks the relative orientation of the two aromatic rings. The synthesis of both cis and trans cyclobutane diastereomers allowed for a direct comparison, demonstrating that only the cis isomer, which mimics the active conformation of CA4, possessed potent cytotoxic activity.[6]
| Compound | Scaffold | Relative Stereochemistry | Cytotoxicity (HepG2, IC50 µM) |
| Combretastatin A4 | cis-Stilbene | Z-alkene | ~0.01 |
| Analog 1 | 1,3-Disubstituted Cyclobutane | cis | Micromolar range |
| Analog 2 | 1,3-Disubstituted Cyclobutane | trans | Inactive |
| Table 1: Comparison of CA4 and its cyclobutane analogs. The data clearly shows that mimicking the cis conformation is essential for activity. Data adapted from reference[6]. |
Case Study 2: RORγt Inhibitors - The Power of Vectorial Control
The nuclear receptor RORγt is a key target for autoimmune diseases. In the development of RORγt inhibitors, researchers found that connecting two key pharmacophore fragments with a linker was essential.[1] They hypothesized that a more rigid linker would be beneficial by minimizing the entropic loss upon binding.[1]
Multiple linkers were tested, including flexible chains and various cyclobutane configurations. The optimal potency was achieved with a cis-1,4-cyclobutane linker.[1] This specific puckered conformation precisely positioned the pharmacophores into the binding pocket, maximizing interactions that the corresponding trans isomer or more flexible linkers could not achieve. This highlights how the cyclobutane pucker acts as a rigid scaffold to control the vectors of attached functional groups.
Case Study 3: Carboplatin - Modulating Reactivity and Toxicity
Carboplatin is a second-generation platinum-based anticancer drug used to treat various cancers. It was designed to overcome the severe nephrotoxicity of its predecessor, cisplatin. The key difference is the replacement of cisplatin's two chloride leaving groups with a more stable cyclobutane-1,1-dicarboxylate ligand.[8]
While the primary mechanism of action for both drugs is DNA binding, the rigid and puckered cyclobutane ring in carboplatin plays a crucial role.[8][9] It makes the dicarboxylate a poorer, more stable leaving group compared to the chlorides in cisplatin.[8] This slows down the rate of aquation and non-specific reactions with nucleophiles in the plasma, reducing side effects.[8][9] The conformation of the cyclobutane ring ensures the stability of the prodrug until it reaches the tumor environment, where it can be activated to bind DNA.[9] This demonstrates that ring conformation can be used not just to optimize binding but also to fine-tune a drug's pharmacokinetic profile and reduce toxicity.
Part 4: Strategic Application in Drug Design
The insights gained from these case studies inform a broader strategy for medicinal chemists. Incorporating a cyclobutane ring is not a random substitution but a deliberate design choice to address specific challenges in lead optimization.
The decision to use a cyclobutane scaffold can be guided by several factors:
-
Conformational Restriction: To lock a bioactive conformation, replacing a flexible linker or a metabolically labile double bond.[1][6]
-
Vectorial Projection: To orient substituents in specific 3D vectors to probe a binding pocket or avoid a steric clash.
-
Metabolic Stability: To block metabolically labile sites. The sp3-rich nature of the ring can improve stability compared to linear or aromatic linkers.
-
Improving Physicochemical Properties: To increase the fraction of sp3 carbons (Fsp3) and escape "flatland," which can lead to improved solubility and better pharmacokinetic properties.[10]
Caption: Fig. 3: Strategic decision-making for using cyclobutanes.
Conclusion
The cyclobutane ring is far more than a simple four-carbon spacer. Its inherent puckered conformation provides a powerful tool for medicinal chemists to exert precise control over the three-dimensional architecture of a drug candidate. By rigidly defining the spatial relationship between pharmacophores, the cyclobutane scaffold can lock in bioactive conformations, enhance binding affinity, and improve metabolic stability. The ability to synthesize and compare distinct cis and trans diastereomers allows for a rigorous assessment of how substituent vectors impact biological activity. As the demand for drugs with novel mechanisms and superior properties continues to grow, a deep understanding of how to strategically leverage the cyclobutane pucker will remain an invaluable asset in the drug discovery toolbox.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Increased DNA-binding activity of cis-1,1-cyclobutanedicarboxylatodiammineplatinum(II) (carboplatin) in the presence of nucleophiles and human breast cancer MCF-7 cell cytoplasmic extracts: activation theory revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of cyclobutane as a bioisostere for other functional groups.
A Comparative Guide to Cyclobutane as a Bioisostere in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic replacement of common functional groups with bioisosteric mimics is a cornerstone of lead optimization. For decades, aromatic rings served as default scaffolds, but their association with metabolic liabilities and poor solubility has driven researchers to explore three-dimensional, saturated alternatives.[1] The cyclobutane ring has emerged as a particularly powerful bioisostere, offering a unique combination of conformational rigidity, metabolic stability, and synthetic accessibility.[2][3] This guide provides an in-depth comparative analysis of cyclobutane as a bioisostere for phenyl rings, gem-dimethyl groups, and alkynes, supported by experimental data and detailed protocols to empower researchers in their drug discovery programs. By increasing the fraction of sp³-hybridized carbons (Fsp³)—a parameter correlated with higher clinical success rates—cyclobutane offers a validated pathway to improved drug-like properties.[1]
Introduction: The Rationale for Saturated Bioisosteres
Bioisosterism, the practice of substituting one functional group for another with similar physicochemical properties to enhance or maintain biological activity, is a foundational concept in drug design.[4] The historical over-reliance on flat, aromatic structures in compound libraries has led to molecules that are often susceptible to oxidative metabolism by cytochrome P450 enzymes and may possess suboptimal solubility.[1]
The shift towards molecules with greater three-dimensionality, or higher Fsp³, is a direct response to these challenges. Saturated rings, like cyclobutane, introduce conformational constraints that can pre-organize a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein.[5] The cyclobutane ring, in particular, is a strained yet chemically inert carbocycle.[2][3] It adopts a puckered conformation, which allows for precise spatial positioning of substituents, a feature that can be exploited to improve target engagement and selectivity.[6]
Cyclobutane as a Phenyl Ring Bioisostere
The replacement of a para-substituted phenyl ring with a 1,3-disubstituted cyclobutane is one of the most powerful applications of this bioisostere.[7] The cyclobutane core can effectively mimic the spatial relationship and exit vectors of the phenyl ring while offering significant advantages.[7][8]
Causality Behind the Choice: The primary motivation for this replacement is to enhance metabolic stability and solubility.[1] Phenyl rings are prone to oxidation, leading to rapid clearance. The saturated cyclobutane ring is far less susceptible to such metabolism.[1] Furthermore, the non-planar, puckered nature of the cyclobutane ring can disrupt crystal packing, often leading to improved aqueous solubility.[1]
Data-Driven Comparison: Phenyl vs. Cyclobutane
| Property | Phenyl-Containing Compound | Cyclobutane Analogue | Rationale for Improvement |
| Metabolic Stability (t½) | Often Low (< 30 min) | Often High (> 60 min) | Cyclobutane lacks electron-rich π-system, reducing susceptibility to CYP450 oxidation.[1] |
| Aqueous Solubility | Variable, often low | Generally Improved | The 3D, non-planar structure disrupts crystal lattice formation.[1][9] |
| Lipophilicity (LogP/LogD) | Higher | Lower | Replacement of sp² carbons with sp³ carbons typically reduces lipophilicity. |
| Binding Affinity (Ki/IC50) | Maintained or Improved | Maintained or Improved | The rigid cyclobutane scaffold can optimally position substituents into binding pockets, preserving or enhancing affinity.[1][6] |
Cyclobutane as a gem-Dimethyl Group Bioisostere
The gem-dimethyl group is frequently incorporated into drug candidates to block metabolic oxidation at a specific position or to induce a conformational bias via the Thorpe-Ingold effect .[10][11] This effect describes how geminal substitution can accelerate intramolecular reactions by decreasing the bond angle between reacting groups.[10][12] While effective, the gem-dimethyl group can increase lipophilicity. The cyclobutane ring, when incorporated as a spirocyclic moiety, serves as an excellent bioisostere, mimicking the conformational constraint without a significant lipophilicity penalty.[5]
Expert Insight: The choice to replace a gem-dimethyl group with a spiro-cyclobutane is often driven by a need to fine-tune ADME properties while retaining the beneficial conformational lock. The cyclobutane provides a similar steric footprint and forces adjacent groups into a preferred orientation, which can be critical for maintaining potency.[5] In a series of cannabinoid receptor 1 (CB1) agonists, replacing a gem-dimethyl group with a cyclobutane led to a 16-fold improvement in selectivity.[5]
Data-Driven Comparison: gem-Dimethyl vs. Spiro-Cyclobutane
| Property | gem-Dimethyl Compound | Spiro-Cyclobutane Analogue | Rationale for Improvement |
| Conformational Effect | High (Thorpe-Ingold) | High (Rigid Spirocycle) | Both motifs restrict bond rotation, locking the molecule in a specific conformation.[5][11] |
| Metabolic Stability | High (Blocks oxidation) | High (Blocks oxidation) | Both groups are sterically hindering and non-oxidizable, preventing metabolism at that position.[13] |
| Lipophilicity (LogP/LogD) | Increases LogP | Neutral or slight decrease | Cyclobutane is less lipophilic than two methyl groups, which can improve overall properties.[14] |
| Potency/Selectivity | Potent | Potency maintained, selectivity can be enhanced | The rigid cyclobutane can lead to more specific interactions with the target protein.[5] |
Cyclobutane as an Alkyne/Alkene Bioisostere
Alkynes and cis-alkenes are used to introduce rigidity and define the spatial relationship between two parts of a molecule. However, alkynes can be metabolic liabilities, and cis-alkenes can isomerize to their inactive trans-forms.[15] A 1,3-cis-disubstituted cyclobutane can lock the substituents in a conformation that mimics a cis-alkene without the risk of isomerization, while also improving metabolic stability.[15][16]
Trustworthiness of the Approach: This strategy is self-validating because it directly addresses a known liability. By replacing a metabolically susceptible or unstable group with a robust cyclobutane ring, the resulting compound is inherently designed for improved stability. This has been successfully demonstrated in analogs of the natural product combretastatin A4, where replacing the cis-stilbene double bond with a cyclobutane unit prevented isomerization and loss of activity.[15]
Experimental Protocols
To facilitate the evaluation of cyclobutane bioisosteres, we provide the following validated protocols.
Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane Core
This protocol describes a robust [2+2] cycloaddition method for creating a versatile cyclobutane intermediate, which can then be further elaborated.[17]
Objective: To synthesize phenyl 3-phenylcyclobut-1-ene-1-carboxylate as a key intermediate.
Methodology:
-
Reagent Preparation: In a flame-dried, nitrogen-purged flask, dissolve styrene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add ethylaluminum dichloride (EtAlCl₂, 1.1 eq, 1.0 M solution in hexanes) dropwise over 5 minutes. Stir the resulting solution for 15 minutes at 0 °C.
-
Causality: The Lewis acid (EtAlCl₂) activates the allenoate for the [2+2] cycloaddition with the alkene (styrene), promoting an efficient and high-yielding reaction.[17]
-
-
Allenoate Addition: Add a solution of phenyl 2,3-butadienoate (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel, add more DCM, and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-disubstituted cyclobutane.[17]
Protocol 2: Liver Microsomal Stability Assay
This assay provides a quantitative measure of a compound's metabolic stability, a critical parameter for evaluating bioisosteric replacements.[18]
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, add phosphate buffer (pH 7.4), the microsomal solution (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Self-Validation: A control incubation without the NADPH regenerating system must be run in parallel. No significant loss of the parent compound should be observed in this control, confirming that degradation is enzyme-dependent.[18]
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693 / k.
Conclusion and Future Outlook
The cyclobutane ring is a proven and powerful tool in the medicinal chemist's arsenal for lead optimization. Its ability to serve as a robust bioisosteric replacement for phenyl rings, gem-dimethyl groups, and unsaturated moieties allows for the systematic improvement of metabolic stability, solubility, and other critical drug-like properties, often while maintaining or enhancing biological activity.[1][2][5] The continued development of novel synthetic methods to access diverse and functionalized cyclobutane scaffolds will further expand their application.[7][17] As drug discovery programs increasingly prioritize candidates with superior ADME profiles and three-dimensional character, the strategic incorporation of cyclobutane is set to become an even more indispensable strategy for success.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 15. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Aminomethyl)cyclobutanol Hydrochloride: Ensuring Safety and Compliance
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to maintain a safe laboratory environment. The proper management and disposal of chemical reagents are not merely procedural formalities but cornerstones of our professional practice. This guide provides an in-depth, procedural framework for the safe disposal of 3-(Aminomethyl)cyclobutanol hydrochloride (CAS No. 1427386-91-1), grounded in established safety protocols and regulatory standards. Our objective is to empower your team with the knowledge to handle this compound's waste stream confidently, ensuring the protection of both personnel and the environment.
Part 1: Hazard Profile and Regulatory Framework
Understanding the intrinsic properties of a chemical is the first step toward managing its waste effectively. While a comprehensive Safety Data Sheet (SDS) should always be the primary reference, this compound is known to present specific hazards.
1.1 Inherent Hazards of this compound
This compound is an amino alcohol hydrochloride salt, and its hazard profile necessitates careful handling. According to available safety data, it is classified with the following hazards:
-
Harmful if swallowed [1].
-
Causes skin irritation [1].
-
Causes serious eye irritation [1].
-
May cause respiratory irritation [1].
These classifications mandate that this compound be treated as hazardous chemical waste [2][3]. It must never be disposed of via standard trash or sanitary sewer systems, as this is a violation of regulations and poses a significant risk to public health and aquatic ecosystems[4].
1.2 The Regulatory Landscape: EPA and OSHA
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA has established a "cradle-to-grave" system for managing hazardous waste.[4] This framework regulates the entire lifecycle of a chemical, from generation to final disposal. Laboratories are considered hazardous waste generators and must comply with specific requirements for waste identification, storage, and disposal[4][5].
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER, 29 CFR 1910.120), are designed to protect workers.[6][7] These rules require proper labeling, employee training, and the implementation of safety programs for handling hazardous substances[6][8].
| Regulatory Body | Key Regulation/Act | Core Requirement for Laboratories |
| EPA | Resource Conservation and Recovery Act (RCRA) | Classify waste, obtain an EPA ID number, manage waste in designated accumulation areas, and use licensed disposal facilities.[4][5] |
| OSHA | Hazard Communication & HAZWOPER | Maintain a written safety plan, provide employee training on chemical hazards, ensure proper labeling, and establish emergency response procedures.[6][7][8] |
Part 2: Standard Operating Procedure for Disposal
This section outlines the step-by-step protocol for the collection, storage, and disposal of this compound waste. Adherence to this workflow is critical for ensuring a self-validating system of safety and compliance.
Step 1: Personal Protective Equipment (PPE) and Initial Handling
Before handling the chemical or its waste, all personnel must be equipped with appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques.[9]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.
Step 2: Waste Segregation and Collection
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Waste Classification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be classified as hazardous waste.[2]
-
Segregation: This waste stream must be kept separate from others.[3] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[3][10]
-
Collection:
-
Solid Waste: Collect unused or waste this compound powder in a dedicated, sealed container.[2]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed waste container designed for liquid hazardous waste.[2]
-
Contaminated Materials: Dispose of all contaminated labware and PPE as solid hazardous waste.[2]
-
References
- 1. This compound | 1427386-91-1 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3-(Aminomethyl)cyclobutanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 3-(Aminomethyl)cyclobutanol hydrochloride (CAS No. 1427386-91-1). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.
Understanding the Compound: A Risk-Based Approach
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense in preventing exposure. The following table summarizes the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[5] | Protects against accidental splashes of solutions or contact with airborne particles. |
| Hands | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can lead to irritation or allergic reactions.[6] |
| Body | Laboratory coat or a disposable gown.[7] | Protects street clothing from contamination and provides an additional barrier against spills. |
| Respiratory | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. | Minimizes the inhalation of airborne particles of the compound. |
Step-by-Step Safe Handling Protocol
This protocol outlines the procedural workflow for the safe handling of this compound from receipt to disposal, ensuring a self-validating system of safety at each stage.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The container should be kept tightly closed to prevent absorption of moisture. Recommended storage is at 0-8 °C.[1]
3.2. Weighing and Solution Preparation
This phase presents the highest risk of generating airborne particles.
-
Engineering Controls: All weighing and solution preparation activities should be conducted within a chemical fume hood to minimize inhalation exposure.[8]
-
Handling Solids: To minimize dust generation, handle the solid compound with care. Avoid scooping or pouring in a manner that creates airborne particles.[8] Use appropriate tools like a spatula.
-
Preparing Solutions: When dissolving the solid, slowly add it to the solvent to prevent splashing.[8]
3.3. Experimental Use
-
Contained Use: All reactions and procedures involving this compound should be performed within a chemical fume hood.[8]
-
Container Management: Keep all containers with the compound closed when not in use to prevent accidental spills or contamination.[8]
Workflow for Safe Handling
The following diagram illustrates the key decision points and safety measures in the handling workflow of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Spills | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For larger spills, evacuate the area and contact emergency response personnel.[8] |
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is paramount for environmental safety and regulatory compliance.
-
Waste Collection: All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container.
-
Disposal Route: The waste must be disposed of through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in regular trash.[9] The hydrochloride salt can be neutralized with a suitable base under controlled conditions by trained personnel before disposal, in accordance with local regulations.[9]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is achieved through a combination of understanding the potential hazards, consistent use of appropriate personal protective equipment, adherence to established protocols, and preparedness for emergencies. By integrating these principles into your laboratory's daily operations, you build a robust safety culture that protects researchers and ensures the integrity of your work.
References
- 1. This compound | 1427386-91-1 [amp.chemicalbook.com]
- 2. This compound | 1427386-91-1 [amp.chemicalbook.com]
- 3. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis- [cymitquimica.com]
- 4. This compound (1404365-04-3) for sale [vulcanchem.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. benchchem.com [benchchem.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
